1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
描述
属性
IUPAC Name |
1-amino-3-phenylmethoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-12(11(14)15)6-10(7-12)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBHSXMRVAAKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442452 | |
| Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191110-50-6 | |
| Record name | 1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
What are the properties of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid?
An In-Depth Technical Guide to 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid: A Constrained Amino Acid for Advanced Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, a non-proteinogenic amino acid of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, plausible synthetic routes, and its strategic application in medicinal chemistry, grounded in the principles of conformational constraint.
Introduction: The Strategic Value of Conformational Constraint
In the realm of peptide-based therapeutics and peptidomimetics, controlling the three-dimensional structure of a molecule is paramount to achieving high potency and selectivity. Natural peptides often suffer from metabolic instability and conformational flexibility, leading to poor pharmacokinetic profiles and off-target effects. The incorporation of conformationally restricted amino acids, such as those containing small ring systems, has emerged as a powerful strategy to overcome these limitations.[1]
Cyclobutane amino acids (CBAAs) are particularly valuable building blocks for this purpose.[2] Their rigid four-membered ring structure significantly limits the rotational freedom of the peptide backbone, effectively "locking" it into a desired bioactive conformation. This pre-organization can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.[3] 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is a prime example of such a scaffold, offering not only conformational rigidity but also a versatile benzyloxy moiety for further chemical elaboration or as a key pharmacophoric element.
Physicochemical and Safety Profile
Precise characterization is the foundation of reproducible science. The key identifiers and properties for 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid and its common hydrochloride salt form are summarized below. It is important to note that as a specialized research chemical, extensive physical property data such as a definitive melting point is not always available in peer-reviewed literature and often relies on supplier-provided data.
Data Summary Table
| Property | 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid | 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl | Reference(s) |
| CAS Number | 191110-50-6 | 1207894-63-0 | [4] |
| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₆ClNO₃ | [4] |
| Molecular Weight | 221.25 g/mol | 257.71 g/mol | [4] |
| SMILES | C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2 | C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2.Cl | [4] |
| IUPAC Name | 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid | 1-amino-3-(phenylmethoxy)cyclobutane-1-carboxylic acid;hydrochloride | [4] |
| Storage | Inert atmosphere, room temperature, sealed in dry | Sealed in dry, room temperature | [5] |
Chemical Structure
Caption: 2D Structure of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
Safety & Handling
As a laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a chemical fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Synthesis Pathway: From Precursor to Final Product
A robust and reproducible synthesis is critical for the practical application of any chemical building block. While a single, dedicated publication detailing the synthesis of this specific molecule is not prominent, a highly plausible and scientifically sound pathway can be constructed by combining established methodologies for its key precursor and standard amino acid synthesis reactions.
The logical approach involves a two-stage process:
-
Stage 1: Synthesis of the key intermediate, 3-(benzyloxy)cyclobutanone.
-
Stage 2: Conversion of the ketone to the desired α-amino acid via a Strecker or similar synthesis.
Caption: Proposed Synthetic Workflow
Stage 1 Protocol: Synthesis of 3-(Benzyloxy)cyclobutan-1-one
The synthesis of the cyclobutanone precursor is achievable via a [2+2] cycloaddition reaction. This method is advantageous as it constructs the core cyclobutane ring efficiently from commercially available starting materials. The following protocol is adapted from established procedures.[6]
Rationale: This reaction leverages the propensity of electron-rich alkenes (benzyl vinyl ether) and ketenes (generated in situ from trichloroacetyl chloride) to undergo cycloaddition. The subsequent reductive dehalogenation with a zinc-copper couple removes the chlorine atoms and yields the desired ketone.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of benzyl vinyl ether (1 equiv.) in dry diethyl ether under an inert atmosphere (e.g., Argon), add a zinc-copper couple (15 equiv.).
-
Reagent Addition: Slowly add trichloroacetyl chloride (2.5 equiv.) dropwise to the stirring mixture at room temperature over 3 hours. The slow addition is crucial to control the exothermic reaction and the in situ formation of dichloroketene.
-
Reductive Workup: After the addition is complete, carefully add a saturated solution of ammonium chloride in methanol. Reflux the mixture for 30-60 minutes to effect the reductive removal of the chlorine atoms.
-
Purification: Cool the reaction, filter to remove the metal salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-(benzyloxy)cyclobutan-1-one.
Stage 2 Protocol: Strecker Synthesis of the α-Amino Acid
The Strecker synthesis is a classic, robust method for producing α-amino acids from ketones. It proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed.
Rationale: The ketone is first converted to an imine in the presence of ammonia. Cyanide then acts as a nucleophile, attacking the imine to form a stable α-aminonitrile. The final, irreversible step is the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.
Step-by-Step Methodology:
-
Aminonitrile Formation: Dissolve 3-(benzyloxy)cyclobutanone (1 equiv.) in an aqueous methanol or ethanol solution. Add ammonium chloride (NH₄Cl, ~1.5 equiv.) and potassium cyanide (KCN, ~1.5 equiv.). Stir the reaction at room temperature for 24-48 hours. Safety Precaution: KCN is highly toxic. This step must be performed in a fume hood with appropriate safety measures.
-
Intermediate Isolation (Optional): The α-aminonitrile intermediate can be extracted into an organic solvent (e.g., ethyl acetate), dried, and concentrated, or the reaction mixture can be carried forward directly.
-
Nitrile Hydrolysis: Add concentrated hydrochloric acid (HCl) to the crude aminonitrile. Heat the mixture to reflux for 6-12 hours. This harsh condition is necessary to fully hydrolyze the nitrile to the carboxylic acid and the imine precursor to the primary amine.
-
Product Isolation & Purification: Cool the reaction mixture. The product, as the hydrochloride salt, may precipitate. It can be collected by filtration or purified by crystallization or ion-exchange chromatography to yield the final 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride.
Experimental Characterization Workflow
Validating the structure and purity of the final compound is a non-negotiable step. A standard workflow for a novel compound like this involves a suite of spectroscopic and chromatographic techniques.
Caption: Standard Analytical Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is used to confirm the presence and connectivity of all non-exchangeable protons. Key signals would include the benzylic protons, the aromatic protons of the benzyl group, and the distinct multiplets of the cyclobutane ring protons. The integration of these signals confirms the relative number of protons in each environment.
-
¹³C NMR: This technique verifies the carbon backbone of the molecule. The number of unique signals should correspond to the number of unique carbon atoms. Diagnostic peaks would include the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the amino group, and the aromatic carbons.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Expected Result: In positive ion mode, the analysis should reveal a prominent ion peak corresponding to [M+H]⁺, where M is the molecular weight of the free base (221.25). A high-resolution mass spectrometer (HRMS) can confirm the elemental composition to within a few parts per million.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Methodology: A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with an additive like 0.1% trifluoroacetic acid) is typically used. Detection is commonly performed with a UV detector, monitoring the absorbance of the benzene ring.
-
Result: A pure sample should yield a single major peak. The area under this peak, relative to the total area of all peaks, provides a quantitative measure of purity.
-
Conclusion
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid represents a valuable and strategic tool for the modern medicinal chemist. Its conformationally constrained cyclobutane core provides a robust method for rigidifying peptide structures, while the benzyloxy group offers a handle for synthetic diversification. By understanding its fundamental properties and employing logical, established synthetic and analytical protocols, researchers can effectively leverage this building block to design next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.
References
- (Reference not directly cited in the final text, but used for background)
-
American Elements. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride | CAS 1207894-63-0. Available at: [Link]
- (Reference not directly cited in the final text, but used for background)
-
Aminoacids of the cyclobutane series. ResearchGate. (2024). Available at: [Link]
-
DeVoss, J. J., et al. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis". The Journal of Organic Chemistry. (2014). Available at: [Link]
- (Reference not directly cited in the final text, but used for background)
-
Alvey, C., et al. "Synthesis of a conformationally constrained δ-amino acid building block". PubMed. (2015). Available at: [Link]
- (Reference not directly cited in the final text, but used for background)
- (Reference not directly cited in the final text, but used for background)
-
Teixeira, C., et al. "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability". MDPI. (2020). Available at: [Link]
-
"New Derivatives of Cyclobutane β-Amino Acids". ChemistryViews. (2023). Available at: [Link]
- (Reference not directly cited in the final text, but used for background)
Sources
Structure and conformation of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
An In-Depth Technical Guide to the Structure and Conformation of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid
Abstract
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is a non-proteinogenic amino acid incorporating a cyclobutane scaffold, a structural motif of increasing importance in medicinal chemistry. The constrained, three-dimensional nature of the cyclobutane ring offers a powerful tool for medicinal chemists to enforce specific pharmacophoric arrangements and explore chemical space beyond traditional flat, aromatic structures. This guide provides a comprehensive technical overview of the structural and conformational properties of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. As a Senior Application Scientist, the narrative emphasizes the causality behind experimental and computational choices, presenting a framework for researchers to fully characterize this and similar molecules. We will delve into the fundamental principles of cyclobutane ring puckering, detail rigorous experimental protocols for solid-state and in-solution conformational analysis, and outline computational workflows to complement empirical data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted cyclobutane amino acids in their discovery programs.
Introduction: The Cyclobutane Scaffold in Modern Drug Discovery
The Rise of 3D Scaffolds
Fragment-based drug discovery (FBDD) and lead optimization campaigns are increasingly reliant on screening libraries that possess a high degree of three-dimensional (3D) character. Saturated carbocycles, such as the cyclobutane moiety, are particularly attractive scaffolds because they move away from the planar, sp2-heavy structures that have historically dominated medicinal chemistry. The introduction of a cyclobutane ring can improve physicochemical properties, such as solubility, while providing rigid, well-defined vectors for substituent placement, which is critical for optimizing interactions with biological targets.
Molecular Profile of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
This molecule is a substituted α-amino acid built upon a cyclobutane core. The key functional groups—a primary amine, a carboxylic acid, and a bulky benzyloxy ether—are positioned to create specific stereochemical and electronic features. The presence of the amino and carboxyl groups makes it an analogue of natural amino acids, suggesting its potential use in peptidomimetics or as a constrained glutamate or GABA analogue.
| Property | Value | Source |
| IUPAC Name | 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid | |
| Molecular Formula | C12H15NO3 | |
| Molecular Weight | 221.25 g/mol | |
| CAS Number | 191110-50-6 (acid); 1207894-63-0 (HCl salt) |
Rationale for Use: Conformational Constraint and Bioisosterism
The primary rationale for incorporating a structure like 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid into a drug candidate is to achieve conformational restriction. Unlike flexible aliphatic chains, the cyclobutane ring limits the number of accessible conformations, which can lead to a significant increase in binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. The cyclobutane ring itself is electronically stable and relatively inert, making it an excellent scaffold that does not introduce unwanted reactivity.
The Conformational Landscape of the Cyclobutane Ring
The Balance of Forces: Angle vs. Torsional Strain
The conformation of cyclobutane is dictated by a delicate balance between two opposing forces: angle strain and torsional strain. A hypothetical planar cyclobutane would have C-C-C bond angles of 90°. This severe deviation from the ideal tetrahedral angle of 109.5° creates significant angle strain. Furthermore, a planar conformation would force all eight C-H bonds on adjacent carbons into a fully eclipsed arrangement, resulting in maximum torsional strain.
Ring Puckering: The Defining Conformational Feature
To alleviate the high torsional strain of a planar arrangement, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation. In this conformation, one carbon atom deviates from the plane formed by the other three. This puckering significantly reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases the angle strain. The equilibrium between these opposing strains results in a puckered structure being the most stable conformation. This dynamic process, known as ring inversion, involves the "flap" carbon moving through the plane to the opposite side. The energy barrier for this inversion is generally low.
Influence of Substituents on Conformational Preference
The introduction of substituents at the C1 and C3 positions, as in our target molecule, profoundly influences the ring's conformational preferences. The substituents can occupy pseudo-axial or pseudo-equatorial positions. The interplay between the steric bulk of the amino, carboxylic acid, and benzyloxy groups will determine the preferred puckered conformation and the relative orientation of these functional groups, which is critical for molecular recognition by a target receptor. Generally, bulky substituents prefer the more sterically accessible equatorial positions to minimize unfavorable 1,3-diaxial interactions.
Caption: Interconversion between two puckered conformations of a substituted cyclobutane.
Experimental Determination of Structure and Conformation
A multi-faceted approach combining solid-state analysis, in-solution characterization, and computational modeling is required for a comprehensive understanding.
Single-Crystal X-ray Diffraction: The Gold Standard for Solid-State Conformation
Causality: This technique provides the most definitive and high-resolution data on the molecule's three-dimensional structure in the crystalline state. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are essential for defining the exact puckering of the cyclobutane ring and the relative orientation of its substituents.
Experimental Protocol:
-
Crystal Growth (Self-Validating System): The primary challenge is growing diffraction-quality single crystals. Success is self-evident upon obtaining a crystal that diffracts X-rays effectively.
-
Dissolve the compound (either the free acid or a salt form, e.g., HCl) in a minimum amount of a suitable solvent (e.g., methanol, ethanol, or water).
-
Employ slow evaporation, vapor diffusion (e.g., diffusing an anti-solvent like diethyl ether or acetone into the solution), or slow cooling techniques.
-
Screen a variety of solvent/anti-solvent systems to find optimal crystallization conditions.
-
-
Mounting and Data Collection:
-
Select a well-formed, clear crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a modern X-ray diffractometer to irradiate the crystal and collect the diffraction pattern over a range of orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit (low R-factor).
-
Data Presentation:
| Parameter | Description | Expected Information |
| Bond Lengths (Å) | Distances between bonded atoms. | Confirms covalent structure. |
| Bond Angles (°) | Angles between three connected atoms. | Reveals angle strain in the ring (expected ~88°). |
| Torsional Angles (°) | Dihedral angles defining puckering. | Quantifies the degree of ring puckering. |
| Puckering Angle (θ) | Angle of the "flap" C relative to the other three. | A key descriptor of the conformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
Causality: While X-ray crystallography provides a static picture, NMR spectroscopy reveals the structure and dynamic behavior of the molecule in solution, which is more representative of the physiological environment.
Protocol 1: Structural Confirmation (1H and 13C NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D2O, MeOD, or DMSO-d6). The choice of solvent can influence conformation.
-
Data Acquisition: Record standard 1D 1H and 13C{1H} spectra on a high-field NMR spectrometer (≥400 MHz).
-
Interpretation: The acidic proton of the carboxylic acid is expected to appear far downfield (>10 ppm) and may be a broad signal. Protons on the cyclobutane ring will appear in the aliphatic region, and their chemical shifts and multiplicities will be highly dependent on their stereochemical environment (axial vs. equatorial).
Data Presentation:
| Proton Type | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) |
| Carboxylic Acid (-OH) | 10.0 - 12.0 | 170 - 185 |
| Benzyl (-CH2-) | ~4.5 | ~70 |
| Phenyl (Ar-H) | 7.2 - 7.5 | 127 - 138 |
| Cyclobutane (-CH-) | 2.0 - 3.5 | 30 - 50 |
| Amine (-NH2) | Variable, broad | - |
Protocol 2: Conformational Analysis (2D NMR)
-
COSY (Correlation Spectroscopy): Identifies scalar (through-bond) couplings between protons, helping to trace the connectivity of the cyclobutane ring protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are bonded.
-
Causality: Strong NOE signals between protons on opposite sides of the ring (e.g., 1,3-diaxial protons) are powerful evidence for a specific puckered conformation. The absence or presence of specific NOEs allows for the differentiation between cis and trans isomers and their preferred conformations.
-
Computational Modeling and In Silico Analysis
Causality: Computational chemistry provides a theoretical framework to understand the energetics of different conformations and to rationalize experimental findings. It is particularly useful for mapping the potential energy surface of ring inversion, which is difficult to capture experimentally.
Caption: A typical DFT workflow for calculating the ring inversion energy profile.
Workflow: DFT Potential Energy Surface Scan
-
Build Initial Structure: Create a 3D model of the molecule.
-
Geometry Optimization: Perform a full geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set) to find the lowest energy (most stable) conformation.
-
Conformational Search: Systematically vary a key dihedral angle that defines the ring puckering and perform a constrained optimization at each step.
-
Energy Profile: Plot the relative energy versus the dihedral angle to visualize the energy barrier between the two puckered conformers. This provides the calculated energy of inversion.
Synthesis and Stereochemical Considerations
The synthesis of 1,3-disubstituted cyclobutane amino acids often requires multi-step sequences. A common approach involves the [2+2] cycloaddition of a ketene with an appropriate enol ether, followed by functional group manipulations to install the amino and carboxylic acid moieties. Another strategy could involve starting from a pre-formed cyclobutane intermediate, such as 3-(benzyloxy)cyclobutanone.
A critical aspect of any synthetic route is the control of stereochemistry. The relationship between the C1 substituents (amino, carboxyl) and the C3 substituent (benzyloxy) can be either cis (on the same face of the ring) or trans (on opposite faces). Each of these diastereomers will have a unique conformational profile and, consequently, different biological activity. Chromatographic separation and stereoselective synthesis methods are therefore paramount.
Conclusion
A comprehensive characterization of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid requires an integrated approach. X-ray diffraction provides an unambiguous solid-state structure, while advanced NMR techniques reveal the preferred conformation and dynamics in solution. These experimental results should be supported and rationalized by computational modeling to provide a complete picture of the molecule's conformational energy landscape. Understanding these structural nuances is essential for any drug development professional aiming to rationally design constrained, 3D molecules with optimized potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for the thorough evaluation of this and other novel substituted cycloalkanes in the pursuit of next-generation therapeutics.
References
-
American Elements. (n.d.). 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride. Retrieved from [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. Retrieved from [Link]
-
Wu, J. I., & Houk, K. N. (2008). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 112(41), 10456–10460. Retrieved from [Link]
-
de Lucas, A. I., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 15(1), 79-86. Retrieved from [Link]
-
Jiménez-Osés, G., et al. (2009). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 74(12), 4485–4494. Retrieved from [Link]
-
Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Retrieved from [Link]
-
Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. University of California, Irvine. Retrieved from [Link]
-
PubMed. (2009). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 61(33), e202201962. Retrieved from [Link]
-
ResearchGate. (2023). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. Retrieved from [Link]
-
PubMed. (2008). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. Retrieved from [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
-
Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. Retrieved from [Link]
- Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
-
ResearchGate. (2018). Conformational analysis of cycloalkanes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. Download Scientific Diagram. Retrieved from [Link]
- Lipscomb, W. N., et al. (1969). The structure of carboxypeptidase A. IX. The x-ray diffraction results in the light of the chemical sequence. *
Biological activity of constrained cyclobutane amino acids
An In-Depth Technical Guide to the Biological Activity of Constrained Cyclobutane Amino Acids
Abstract
Cyclobutane amino acids (CBAAs) represent a pivotal class of unnatural amino acids that offer medicinal chemists a powerful tool to overcome the inherent limitations of natural peptides in drug development. By incorporating a strained, puckered four-membered ring into the amino acid structure, CBAAs impose rigid conformational constraints on the peptide backbone. This guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and diverse biological activities of these fascinating molecules. We will delve into their application as peptidomimetics for modulating protein-protein interactions, their role in enhancing receptor selectivity, and their use in creating novel therapeutic modalities such as cell-penetrating and stapled peptides. This document synthesizes field-proven insights with detailed experimental protocols and quantitative data to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale for Conformational Constraint: Why Cyclobutane?
Native peptides, despite their high potency and selectivity, often fail as drug candidates due to poor metabolic stability, low membrane permeability, and unpredictable conformational flexibility in solution. The core challenge lies in their tendency to adopt multiple conformations, only one of which may be the "bioactive" state. The incorporation of conformationally constrained amino acids is a validated strategy to lock a peptide into a desired secondary structure, thereby enhancing its biological activity and drug-like properties.[1]
The cyclobutane ring is uniquely suited for this purpose. As the second most strained saturated monocarbocycle, its puckered, three-dimensional structure provides a rigid scaffold that restricts the rotational freedom of the peptide backbone.[2] This pre-organization reduces the entropic penalty of binding to a biological target and can significantly improve properties such as:
-
Metabolic Stability: The rigid structure protects peptide bonds from enzymatic degradation.[2]
-
Receptor Selectivity: By mimicking a specific bioactive conformation (e.g., a β-turn or helical segment), CBAA-containing peptides can exhibit enhanced selectivity for a particular receptor subtype.[3]
-
Potency: Pre-organization into the bioactive form increases binding affinity.
-
Bioavailability: The introduction of the carbocyclic ring increases the lipophilicity and can improve cell permeability.
The following diagram illustrates the fundamental principle of using a CBAA to reduce the conformational flexibility of a peptide chain, forcing it into a more defined, bioactive structure.
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of serum IL-6 and its correlation with increased levels of serum IL-2R in HIV-induced diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is a unique, non-proteinogenic amino acid that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its rigid cyclobutane scaffold, combined with the benzyloxy functionality, offers a compelling structural motif for the design of novel therapeutics. The incorporation of this constrained amino acid can impart favorable conformational properties to peptides and small molecule drugs, potentially leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride, offering both theoretical insights and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers engaged in the development of drug candidates incorporating this novel building block.
Chemical Identity and Structure
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is the hydrochloride salt of a substituted cyclobutane amino acid. The presence of both a primary amine and a carboxylic acid functional group classifies it as an amino acid, while the cyclobutane ring provides a conformationally restricted core. The benzyloxy group introduces a lipophilic aromatic moiety.
Table 1: Compound Identification
| Parameter | Value | Source(s) |
| IUPAC Name | 1-amino-3-(benzyloxy)cyclobutane-1-carboxylic acid;hydrochloride | |
| CAS Number | 1207894-63-0 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [1] |
| Molecular Weight | 257.71 g/mol | [1] |
| SMILES | C1C(CC1(C(=O)O)N)OCC2=CC=CC=C2.Cl | |
| Synonyms | 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not widely published, this section outlines the key parameters and provides standardized methodologies for their determination.
Physical State and Appearance
Based on related amino acid hydrochlorides, 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is expected to be a white to off-white crystalline solid at room temperature.
Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.
Table 2: Predicted and Experimental Determination of Melting Point
| Parameter | Predicted Value | Experimental Protocol |
| Melting Point | Expected to be a high-melting solid, likely with decomposition. | USP General Chapter <741>[2][3][4][5] |
Experimental Protocol: Melting Point Determination (USP <741>)
Objective: To determine the melting range of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride.
Rationale: This method provides a standardized procedure for determining the melting range of a solid, which is a key physical property for identification and purity assessment. The use of a calibrated apparatus ensures accuracy and reproducibility.
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillaries
-
Thermometer calibrated with USP Melting Point Reference Standards
Procedure:
-
Sample Preparation: Gently powder a small amount of the dry sample. Introduce the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Determination: Heat the block at a rate of 10°C/minute until the temperature is approximately 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C/minute.
-
Observation: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Calibration: The accuracy of the apparatus should be verified periodically using USP Melting Point Reference Standards.[4]
Solubility
Solubility in aqueous and organic media is a crucial determinant of a drug's bioavailability and formulation possibilities.
Table 3: Predicted Solubility and Experimental Determination
| Solvent | Predicted Solubility | Experimental Protocol |
| Water | Likely soluble due to the hydrochloride salt and polar functional groups. | OECD Guideline 105 (Flask Method) |
| Ethanol | Moderately soluble. | OECD Guideline 105 (Flask Method) |
| DMSO | Likely soluble. | OECD Guideline 105 (Flask Method) |
| Dichloromethane | Sparingly soluble to insoluble. | OECD Guideline 105 (Flask Method) |
Experimental Protocol: Solubility Determination (OECD Guideline 105)
Objective: To determine the aqueous and organic solubility of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride.
Rationale: The flask method is a reliable and straightforward technique for determining the saturation solubility of a compound in a given solvent at a specific temperature.
Procedure:
-
Add an excess amount of the compound to a flask containing the solvent of interest (e.g., water, ethanol).
-
Seal the flask and agitate at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.
Dissociation Constant (pKa)
The pKa values of the amino and carboxylic acid groups are critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and receptor interactions.
Table 4: Predicted pKa and Experimental Determination
| Ionizable Group | Predicted pKa Range | Experimental Protocol |
| Carboxylic Acid (-COOH) | 2.0 - 3.0 | Potentiometric Titration |
| Ammonium (-NH₃⁺) | 9.0 - 10.0 | Potentiometric Titration |
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa values of the carboxylic acid and amino groups of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride.
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups by monitoring the pH change of a solution upon the addition of a titrant.[6][7]
Apparatus:
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a known amount of the compound in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the carboxylic acid group, and the second to the ammonium group.[8]
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected Chemical Shifts (δ) in D₂O:
-
Aromatic Protons (benzyl group): 7.3 - 7.5 ppm (multiplet, 5H). Protons on a benzene ring typically resonate in this downfield region.[9]
-
Benzyloxy Methylene Protons (-O-CH₂-Ph): ~4.5 ppm (singlet, 2H). The chemical shift is influenced by the adjacent oxygen and aromatic ring.[10]
-
Cyclobutane Methine Proton (-CH-O-): ~4.0 ppm (multiplet, 1H).
-
Cyclobutane Methylene Protons (-CH₂-): 2.2 - 2.8 ppm (multiplets, 4H). The diastereotopic nature of these protons may lead to complex splitting patterns.
Expected Chemical Shifts (δ) in D₂O:
-
Carboxylic Carbon (-COOH): ~175 ppm.
-
Aromatic Carbons (benzyl group): 128 - 138 ppm.
-
Benzyloxy Methylene Carbon (-O-CH₂-Ph): ~70 ppm.
-
Cyclobutane Methine Carbon (-CH-O-): ~75 ppm.
-
Quaternary Cyclobutane Carbon (-C(NH₂)(COOH)-): ~60 ppm.
-
Cyclobutane Methylene Carbons (-CH₂-): 30 - 40 ppm. The chemical shifts of cyclobutane carbons are influenced by ring strain and substitution.[11][12][13]
Experimental Protocol: NMR Sample Preparation
Objective: To prepare a sample of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride for NMR analysis.
Rationale: Proper sample preparation is crucial for obtaining high-quality NMR spectra with good resolution and signal-to-noise ratio.[14][15][16]
Procedure:
-
Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
If necessary, add an internal standard (e.g., DSS for D₂O) for accurate chemical shift referencing.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 5: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3000 - 2500 | Broad |
| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, multiple bands |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong |
| N-H Bend (Ammonium) | 1600 - 1500 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (Ether) | 1250 - 1050 | Strong |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
Objective: To obtain the FTIR spectrum of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride.
Rationale: The KBr pellet method is a common technique for obtaining high-quality FTIR spectra of solid samples.[17][18][19][20][21]
Procedure:
-
Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr in an agate mortar.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule.
Expected Ions (Electrospray Ionization - Positive Mode):
-
[M+H]⁺: 222.11 (corresponding to the free base, C₁₂H₁₅NO₃). ESI is a soft ionization technique that typically produces protonated molecular ions.[22][23][24][25][26]
-
[M+Na]⁺: 244.10
Experimental Protocol: Mass Spectrometry Analysis (ESI-MS)
Objective: To confirm the molecular weight of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride.
Rationale: ESI-MS is a sensitive technique that allows for the accurate determination of the molecular weight of polar and thermally labile compounds.[22][23][24][25][26]
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the solution directly into the electrospray source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Purity and Stability
Ensuring the purity and stability of a drug substance is a regulatory requirement and is critical for safety and efficacy.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is required to determine the purity of the compound and to detect any degradation products.
Experimental Protocol: Reverse-Phase HPLC Method Development
Objective: To develop a reverse-phase HPLC method for the purity analysis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride.
Rationale: Reverse-phase HPLC is a versatile and widely used technique for the separation and quantification of small molecules.[27][28][29][30][31]
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Stability
Stability testing is performed to determine the retest period for the drug substance and to recommend storage conditions.
Experimental Protocol: Stability Study (ICH Q1A(R2))
Objective: To evaluate the stability of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride under various environmental conditions.
Rationale: Following ICH guidelines ensures that the stability data generated is suitable for regulatory submissions.[1][32][33][34][35]
Procedure:
-
Store samples of the compound in suitable containers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for appearance, purity (by HPLC), and any other relevant parameters.
-
Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and to demonstrate the specificity of the analytical method.
Visualizations
Logical Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.
Relationship between Physicochemical Properties and Drug Development
Caption: Interconnectivity of physicochemical properties and their impact on drug development.
Conclusion
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride presents a promising scaffold for medicinal chemistry and drug discovery. A comprehensive understanding and documentation of its physicochemical properties are paramount for its successful application. This guide has provided a framework for the characterization of this molecule, outlining both predicted properties and standardized experimental protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the development of novel therapeutics based on this unique amino acid.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. [Link]
-
Fiebig, U., & Lunte, S. M. (2002). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Methods in molecular biology (Clifton, N.J.), 159, 169–180. [Link]
-
Wiench, J. W., Hung, I., & Pruski, M. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(26), 8532–8542. [Link]
-
ResearchGate. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
National Analytical Corporation. (n.d.). 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. [Link]
-
Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]
-
ResearchGate. (n.d.). Far-infrared spectra of amino acids. [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Siuzdak, G. (2003). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. [Link]
-
United States Pharmacopeia. (2011). <741> MELTING RANGE OR TEMPERATURE. [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
-
Amgen. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Chemistry LibreTexts. (2020). Lab 7: Electrospray Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]
-
Kato, K., & Numata, Y. (2012). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 28(1), 67–71. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. [Link]
-
ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]
-
Chegg. (2021). Solved How many 13C NMR signals which each cyclobutane. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
-
ResearchGate. (n.d.). Electrospray ionization mass spectrometry spectra of amino acids before.... [Link]
-
ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Chegg. (2020). Solved The two most relevant peaks in the 1H NMR spectrum of. [Link]
-
Specac. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. [Link]
-
United States Pharmacopeia. (2018). <741> Melting Range or Temperature. [Link]
-
Ghosh, S., & Gomes, A. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Spectroscopy, 2014, 1–18. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Michigan State University. (n.d.). Sample Preparation. [Link]
-
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
ResearchGate. (n.d.). Comparative 1H and 13C n.m.r. study of 1,2,2a,7a-tetrahydro-7H-cyclobut [α]inden-1-one and its 2-chloro- and 2,2-dichloro-deriv. [Link]
-
Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene. [Link]
-
Organic Chemistry Lab Techniques. (2025). IR w/ KBr Pellet [Video]. YouTube. [Link]
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. [Link]
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. uspbpep.com [uspbpep.com]
- 3. drugfuture.com [drugfuture.com]
- 4. thinksrs.com [thinksrs.com]
- 5. â©741⪠Melting Range or Temperature [doi.usp.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Solved How many 13C NMR signals which each cyclobutane | Chegg.com [chegg.com]
- 13. journals.co.za [journals.co.za]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 17. shimadzu.com [shimadzu.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 20. scienceijsar.com [scienceijsar.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. application.wiley-vch.de [application.wiley-vch.de]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hplc.eu [hplc.eu]
- 29. researchgate.net [researchgate.net]
- 30. agilent.com [agilent.com]
- 31. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 32. database.ich.org [database.ich.org]
- 33. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 34. ICH Official web site : ICH [ich.org]
- 35. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
Stereoisomers of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid: A Technical Guide to Synthesis, Separation, and Significance
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally restricted amino acids has emerged as a powerful strategy to enhance the pharmacological properties of therapeutic agents.[1][2] These rigid molecular scaffolds can pre-organize a molecule into a bioactive conformation, leading to improved potency, receptor selectivity, and metabolic stability.[3] Among these, cyclobutane-containing amino acids are of particular interest due to the unique puckered three-dimensional structure of the four-membered ring system.[4] This guide provides an in-depth technical exploration of the stereoisomers of 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid, a substituted cyclobutane amino acid with potential applications in peptidomimetics and as a chiral building block.
This document will detail the plausible stereoselective synthetic routes to the cis and trans diastereomers, methodologies for their enantiomeric resolution, techniques for their structural characterization, and a discussion of their potential significance in the field of drug development. The methodologies presented herein are constructed from established principles of organic synthesis and analytical chemistry, providing a robust framework for researchers and scientists in the field.
Understanding the Stereoisomers
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid possesses two stereogenic centers, giving rise to a total of four possible stereoisomers. These consist of two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.
-
cis-isomers: The amino and benzyloxy groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R, 3R) and (1S, 3S).
-
trans-isomers: The amino and benzyloxy groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R, 3S) and (1S, 3R).
The distinct spatial arrangement of the functional groups in these isomers leads to different physical, chemical, and biological properties. Therefore, their stereocontrolled synthesis and separation are crucial for elucidating their specific roles and applications.
Stereoselective Synthesis Strategies
The synthesis of the stereoisomers of 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid can be approached by establishing the desired relative stereochemistry (cis or trans) followed by the introduction of the amino acid functionality. Key starting materials for these routes include 3-oxocyclobutanecarboxylic acid or 3-(benzyloxy)-1-cyclobutanone.[5][6]
Synthesis of the cis-Isomer
A plausible route to the cis-isomer involves the diastereoselective reduction of a suitable precursor, where the directing group guides the stereochemical outcome.[7]
Experimental Protocol: Synthesis of racemic cis-1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid
-
Hydantoin Formation (Bucherer-Bergs Reaction):
-
To a solution of 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in a mixture of ethanol and water, add potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).
-
Heat the mixture in a sealed vessel at 60-80 °C for 12-24 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the spiro-hydantoin product.
-
Filter, wash with cold water, and dry the crude product.
Causality: This one-pot reaction is a classic and efficient method for converting ketones into α-amino acid precursors. The initial formation of a cyanohydrin is followed by reaction with ammonia (from ammonium carbonate) and subsequent cyclization to the hydantoin.
-
-
Diastereoselective Reduction:
-
The stereochemistry at the benzyloxy-substituted carbon is already set. The subsequent introduction of the amino and carboxylic acid groups via the hydantoin does not affect this center. The initial synthesis of 3-(benzyloxy)-1-cyclobutanone can yield a mixture of isomers if not performed stereoselectively. Assuming a cis-precursor, the resulting amino acid will be cis.
-
-
Hydantoin Hydrolysis:
-
Suspend the hydantoin derivative in an aqueous solution of barium hydroxide (excess).
-
Heat the mixture at reflux for 24-48 hours.
-
Cool the reaction and neutralize with sulfuric acid to precipitate barium sulfate.
-
Filter off the barium sulfate and concentrate the filtrate under reduced pressure.
-
The crude amino acid can be purified by recrystallization or ion-exchange chromatography.
Causality: Basic hydrolysis is a standard method for cleaving the hydantoin ring to liberate the free amino acid. The use of Ba(OH)₂ allows for the easy removal of the base by precipitation as BaSO₄ upon neutralization with H₂SO₄.
-
Synthesis of the trans-Isomer
The synthesis of the trans-isomer can be achieved by inverting the stereochemistry of a cis-intermediate, for example, through a Mitsunobu reaction on a suitable alcohol precursor.[8]
Experimental Protocol: Synthesis of racemic trans-1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid (via Mitsunobu Inversion)
-
Preparation of cis-3-(N-protected-amino)cyclobutanol:
-
Begin with a suitable cis-3-aminocyclobutanol derivative with the amino group protected (e.g., as a Boc or Cbz derivative). This can be synthesized from 3-oxocyclobutanone.
-
-
Mitsunobu Reaction:
-
Dissolve the cis-3-(N-protected-amino)cyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction, remove the solvent, and purify the resulting trans-ester by column chromatography.
Causality: The Mitsunobu reaction is a reliable method for the stereochemical inversion of secondary alcohols. The reaction proceeds via an SN2 mechanism, leading to the inversion of configuration at the alcohol carbon.
-
-
Ester Hydrolysis:
-
Dissolve the trans-ester in a mixture of THF and water.
-
Add a base such as lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the trans-alcohol.
-
-
Final Steps (Deprotection and Conversion to the Target Molecule):
-
The resulting trans-3-(N-protected-amino)cyclobutanol would then need to be converted to the target amino acid. This would involve a series of steps including protection of the hydroxyl group as a benzyl ether, deprotection of the amine, and subsequent conversion to the 1-amino-1-carboxylic acid moiety, likely via a Strecker synthesis or a related method, followed by final deprotection steps.
-
Chiral Resolution of Stereoisomers
Once the racemic cis and trans diastereomers are synthesized, the enantiomers of each pair must be separated. This is commonly achieved through chiral chromatography or by derivatization with a chiral auxiliary to form diastereomers that can be separated by conventional chromatography or crystallization.[9][10]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral compounds, including amino acids and their derivatives.[11]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection:
-
Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) to identify a suitable stationary phase.
-
-
Mobile Phase Optimization:
-
Begin with a mobile phase consisting of a mixture of hexane and isopropanol, with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to improve peak shape.
-
Systematically vary the ratio of hexane to isopropanol to optimize the separation (resolution and retention time).
-
-
Separation:
-
Dissolve the racemic mixture (cis or trans) in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Collect the separated enantiomeric fractions.
-
Analyze the purity of each fraction by re-injecting onto the same chiral column.
Causality: The chiral stationary phase creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times and thus separation.
-
Structural Characterization
The unambiguous determination of the stereochemistry of each isomer is critical. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.[12][13][14]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between cis and trans isomers of substituted cyclobutanes. The chemical shifts and, more importantly, the coupling constants of the cyclobutane ring protons are highly dependent on their spatial orientation.[4][15]
-
Cis Isomers: Due to symmetry, the ¹H NMR spectrum of the cis isomer may show fewer signals for the ring protons compared to the trans isomer, depending on the substitution pattern.
-
Trans Isomers: The different chemical environments of the ring protons in the trans isomer often lead to more complex splitting patterns. The coupling constants between adjacent protons (³J) and across the ring (⁴J) can provide definitive information about the relative stereochemistry.
Table 1: Expected Qualitative ¹H NMR Characteristics
| Isomer | Ring Proton Multiplicity | Key Differentiating Features |
| cis | Potentially simpler due to symmetry | Different coupling constants for cis and trans protons relative to the substituents. |
| trans | Generally more complex | Distinct coupling constants reflecting the trans relationship of substituents. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the absolute and relative stereochemistry of a molecule.[3] By obtaining a suitable crystal of an enantiomerically pure sample (often as a salt with a chiral counter-ion), the precise three-dimensional arrangement of the atoms can be determined, confirming the cis or trans configuration and the absolute stereochemistry (R or S).
Significance in Drug Development
The stereoisomers of 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid represent valuable building blocks for several reasons:
-
Conformational Constraint: Incorporation of these rigid amino acids into peptides can lock the peptide backbone into a specific conformation. This can lead to increased affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2]
-
Metabolic Stability: The non-natural cyclobutane scaffold can impart resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide-based drug.[3]
-
Pharmacophore Scaffolding: The well-defined spatial orientation of the amino, carboxyl, and benzyloxy groups in each stereoisomer allows them to be used as scaffolds to present key pharmacophoric elements in a precise three-dimensional arrangement. This is crucial for optimizing interactions with a target receptor or enzyme active site.[16]
-
Probing Structure-Activity Relationships (SAR): By synthesizing and evaluating the biological activity of all four stereoisomers, researchers can gain a detailed understanding of the stereochemical requirements for interaction with a biological target. This information is invaluable for the rational design of more potent and selective drug candidates.
Conclusion
The four stereoisomers of 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid are valuable and distinct chemical entities. While their direct synthesis and application are not extensively reported in the public literature, plausible and robust synthetic and analytical methodologies can be derived from established chemical principles. The stereoselective synthesis of the cis and trans diastereomers, followed by their efficient chiral resolution, provides access to all four stereoisomers. Their structural elucidation through NMR and X-ray crystallography is essential for their application as conformationally restricted building blocks in medicinal chemistry. The unique structural constraints imposed by the cyclobutane ring make these compounds highly promising for the development of next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.
References
- Brambilla, M., et al. (2015). Probing competitive and co-operative hydroxyl and ammonium hydrogen-bonding directed epoxidations. The Journal of Organic Chemistry.
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11433–11441. (2021). [Link]
- Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. r/chemistry.
- Raza, A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Molecules, 20(10), 18878-18890.
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Giri, R., & Sanyal, U. (2001). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Journal of Chemical Sciences, 113(1), 41-48.
- Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
- Rich, D. H., et al. (1990). Synthesis and biological activity of new conformationally restricted analogues of pepstatin. Journal of Medicinal Chemistry, 33(5), 1285-1288.
- Alonso, M., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 17(1), 88-99.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
- Shoup, T. M., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Journal of Nuclear Medicine, 52(9), 1437-1444.
-
Syntheses and Investigations of Conformationally Restricted, Linker-Free α-Amino Acid–BODIPYs via Boron Functionalization. The Journal of Organic Chemistry, 86(23), 16986–16997. (2021). [Link]
- Claus, J. E. (2012). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter, 29(4), 8-11.
- Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.
-
Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). (2022). [Link]
- Hu, X., et al. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1847.
-
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2021(2), M1229. (2021). [Link]
- Zanuy, D., et al. (2010). Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. Proceedings of the National Academy of Sciences, 107(45), 19232-19237.
- X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level.
- Chromatography Today. (n.d.).
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-205. (2021). [Link]
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3569. (2023). [Link]
- A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a.
- Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist. Journal of Medicinal Chemistry, 42(10), 1803-1812. (1999).
- Phenomenex. (n.d.).
- US7687517B2 - 3,9-Diazabicyclo[3.3.1]nonane derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- EP1640358A1 - Synthesis of amine stereoisomers.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of Cyclobutane Derivatives in Medicinal Chemistry
Foreword: Unlocking the Potential of a Strained Scaffold
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. While often overshadowed by more conventional carbocyclic and heterocyclic systems, the cyclobutane motif has emerged as a powerful, albeit underutilized, tool in the medicinal chemist's arsenal.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic application of cyclobutane derivatives. We will delve into the fundamental principles that make this strained four-membered ring a unique and valuable component in modern drug design, moving beyond a mere cataloging of examples to a deeper analysis of the causality behind its successful implementation.
The Cyclobutane Ring: A Unique Conformational and Physicochemical Profile
The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic properties, which differ significantly from both acyclic linkers and other cycloalkanes. Understanding these foundational characteristics is paramount to rationally incorporating this moiety into drug candidates.
Puckered Conformation and Conformational Rigidity
Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane adopts a puckered or folded conformation.[1] This non-planar arrangement is a direct consequence of the ring strain, which is a balance between angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). The puckered conformation relieves some of the torsional strain at the cost of a slight increase in angle strain, with bond angles of approximately 88°.[1]
This inherent rigidity has profound implications for drug design. By replacing a flexible alkyl chain with a cyclobutane ring, medicinal chemists can conformationally constrain a molecule. This pre-organization of the ligand into a bioactive conformation can lead to a more favorable entropic profile upon binding to its target, potentially increasing binding affinity and potency.[1]
Unique Bond Characteristics and Chemical Stability
The C-C bonds in cyclobutane are slightly elongated (around 1.56 Å) compared to those in alkanes, a result of 1,3 C-C non-bonding repulsions.[1] Despite its significant strain energy (26.3 kcal/mol), the cyclobutane ring is considerably more stable and less reactive than cyclopropane.[1] This relative chemical inertness is a crucial attribute, ensuring that the cyclobutane scaffold remains intact under physiological conditions and during metabolic processes, a key requirement for any successful therapeutic agent.
Strategic Applications of Cyclobutane Derivatives in Drug Design
The incorporation of a cyclobutane moiety into a drug candidate is a strategic decision driven by the desire to modulate specific properties of the molecule. The following sections will explore the key applications of cyclobutane derivatives, supported by illustrative examples from preclinical and clinical research.
Bioisosteric Replacement and Scaffold Hopping
The cyclobutane ring can serve as a versatile bioisostere for various functional groups, offering a means to fine-tune a molecule's properties while retaining or improving its biological activity.
2.1.1. Alkene and Alkyne Mimetics
The rigid, non-planar structure of a 1,2-disubstituted cyclobutane can mimic the geometry of a cis- or trans-alkene, while avoiding the potential for in vivo isomerization. This strategy can lock a molecule into its bioactive conformation and improve its metabolic stability.
2.1.2. Aryl and Heteroaryl Surrogates
In certain contexts, a cyclobutane ring can act as a non-aromatic bioisostere for a phenyl ring. This "scaffold hopping" strategy can be employed to improve physicochemical properties such as solubility and lipophilicity, while also exploring new intellectual property space. The three-dimensional nature of the cyclobutane ring can also lead to improved interactions with the target protein by better complementing the spatial arrangement of the binding pocket.[1]
Enhancement of Pharmacokinetic Properties
A significant driver for the inclusion of cyclobutane derivatives in drug candidates is the often-observed improvement in their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles.
2.2.1. Increased Metabolic Stability
The introduction of a cyclobutane ring can block metabolically labile sites within a molecule. The steric bulk and conformational rigidity of the ring can shield adjacent functional groups from enzymatic degradation by cytochrome P450 (CYP) enzymes.[1] For instance, replacing a gem-dimethyl group, which is susceptible to oxidative metabolism, with a spirocyclic cyclobutane can enhance metabolic stability.[1]
2.2.2. Improved Oral Bioavailability
The conformational rigidity imparted by a cyclobutane ring can lead to an improved balance of properties that favor oral absorption. By reducing the number of rotatable bonds, the entropic penalty for adopting a bioactive conformation is lessened, which can contribute to better membrane permeability. Furthermore, the introduction of a cyclobutane can modulate a molecule's lipophilicity, bringing it into a more favorable range for oral bioavailability.
Filling Hydrophobic Pockets and Enhancing Potency
The compact, three-dimensional structure of the cyclobutane ring makes it an excellent scaffold for positioning substituents to optimally interact with the target protein. It can effectively fill small, hydrophobic pockets within a binding site, leading to increased van der Waals interactions and, consequently, higher binding affinity and potency.[1]
Therapeutic Areas Impacted by Cyclobutane-Containing Drugs
The versatility of the cyclobutane scaffold is reflected in its application across a wide range of therapeutic areas. The following sections provide a detailed overview of key examples, highlighting the rationale behind the incorporation of the cyclobutane moiety.
Oncology
The field of oncology has seen several successful applications of cyclobutane derivatives, from established chemotherapeutics to novel targeted therapies.
3.1.1. Carboplatin: A Foundational Example
Carboplatin, a second-generation platinum-based chemotherapy agent, is a cornerstone of treatment for various cancers, including ovarian, lung, and testicular cancers.[1][2] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a more favorable safety profile with reduced nephrotoxicity.[3]
3.1.2. Ivosidenib: Targeting Mutant IDH1
Ivosidenib (Tibsovo®) is a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia (AML) with a specific IDH1 mutation.[3] A key structural feature of ivosidenib is the presence of a difluorocyclobutyl moiety. This group was introduced to improve the metabolic stability of the molecule by replacing a metabolically vulnerable cyclohexane ring, a critical optimization that enabled its clinical development.[3]
Infectious Diseases
Cyclobutane derivatives have also made significant contributions to the fight against infectious diseases, particularly in the development of antiviral agents.
3.2.1. Boceprevir: A Hepatitis C Protease Inhibitor
Boceprevir (Victrelis®), an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, incorporates a cyclobutylmethyl group in its P1 region.[3][4] Structure-activity relationship (SAR) studies revealed that the cyclobutyl group was optimal for potency, being significantly more potent than the corresponding cyclopropyl and cyclopentyl analogues.[3] This highlights the importance of the specific size and conformation of the cyclobutane ring for optimal binding to the target enzyme.
3.2.2. Broad-Spectrum Antiviral Agents
Research into carbocyclic nucleoside analogues has identified cyclobutane-containing compounds, such as cyclobut-A and cyclobut-G, as potent broad-spectrum antiviral agents with activity against viruses like HIV. The constrained cyclobutane ring mimics the furanose sugar of natural nucleosides, but with altered conformational properties that can lead to enhanced enzymatic recognition or inhibition.[5]
Central Nervous System (CNS) Disorders
The ability of cyclobutane derivatives to improve metabolic stability and brain penetration makes them attractive for the development of drugs targeting the CNS.
3.3.1. Histamine H3 Receptor Antagonists
In the development of histamine H3 receptor antagonists for cognitive disorders, a cyclobutane linker was used as an aryl isostere to mitigate potential genotoxicity associated with a biaryldiamine scaffold.[1] The three-dimensional nature of the cyclobutane ring was also thought to be less likely to intercalate with DNA.[1]
Autoimmune Diseases
The immunomodulatory potential of cyclobutane-containing compounds is an active area of research.
3.4.1. RORγt Inhibitors
In the pursuit of retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors for autoimmune diseases, a flexible linker was replaced with a cis-1,4-cyclobutane linker.[1][2] This modification was hypothesized to be beneficial due to the reduced entropic loss upon binding, contributing to improved potency and pharmacokinetic properties.[1][2]
Experimental Protocols: A Case Study in RORγt Inhibitor Synthesis
To illustrate the practical application of the principles discussed, this section provides a generalized, step-by-step methodology for the synthesis of a key intermediate in the development of a cyclobutane-containing RORγt inhibitor, based on publicly available information and general synthetic organic chemistry principles.
Objective: To synthesize a cis-1,4-disubstituted cyclobutane intermediate for incorporation into a RORγt inhibitor.
Methodology:
-
[2+2] Photocycloaddition:
-
A solution of a suitable alkene precursor (e.g., a vinyl ether or enone) in an appropriate solvent (e.g., acetone, acetonitrile) is irradiated with a UV lamp (typically a medium-pressure mercury lamp) in a quartz reaction vessel.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the cyclobutane adduct.
-
Causality: The [2+2] photocycloaddition is a powerful method for the direct construction of the cyclobutane ring. The choice of alkene precursors and reaction conditions can influence the stereochemical outcome of the reaction.
-
-
Functional Group Manipulation:
-
The initial cyclobutane adduct is then subjected to a series of functional group transformations to install the desired substituents at the 1 and 4 positions. This may involve, for example, the reduction of a carbonyl group to an alcohol, followed by conversion to a leaving group (e.g., a tosylate or mesylate).
-
Causality: These standard transformations are necessary to prepare the cyclobutane core for coupling with other fragments of the final drug molecule. The choice of reagents and reaction conditions is critical to ensure high yields and avoid side reactions.
-
-
Nucleophilic Substitution:
-
The cyclobutane intermediate bearing a leaving group is reacted with a nucleophile (e.g., an amine or an alcohol) in the presence of a suitable base (e.g., triethylamine, potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).
-
The reaction is typically heated to drive it to completion and monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and purification by column chromatography afford the desired disubstituted cyclobutane intermediate.
-
Causality: This step introduces one of the key pharmacophoric elements onto the cyclobutane scaffold. The stereochemistry of the starting material will dictate the stereochemistry of the product.
-
Visualizing the Impact: Cyclobutane in Drug Design
Workflow for Incorporating Cyclobutane Scaffolds
Caption: A generalized workflow for the strategic incorporation of cyclobutane derivatives in a lead optimization program.
RORγt Inhibition Signaling Pathway
Caption: Simplified signaling pathway of RORγt and the inhibitory action of a cyclobutane-based therapeutic.
Future Perspectives and Conclusion
The application of cyclobutane derivatives in medicinal chemistry is on an upward trajectory.[1] As synthetic methodologies for accessing functionalized cyclobutanes become more efficient and diverse, we can anticipate an even broader implementation of this versatile scaffold in drug discovery programs. The unique conformational and physicochemical properties of the cyclobutane ring offer a powerful means to address common challenges in drug development, such as poor pharmacokinetic profiles and insufficient potency. By understanding the fundamental principles that govern the behavior of this strained ring system, medicinal chemists can continue to unlock its potential in the design of next-generation therapeutics.
References
-
Janssen, E., & Bolt, R. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(11), e202200033. [Link]
-
Al-Harrasi, A., Hussain, J., & Csuk, R. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]
-
Janssen, E., & Bolt, R. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Janssen, E., & Bolt, R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(11), 5099–5146. [Link]
-
Boutaugh, J. A., et al. (1991). Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS. Journal of Medicinal Chemistry, 34(6), 1883–1891. [Link]
Sources
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid: A Conformationally Constrained Building Block for Advanced Synthetic Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Conformationally constrained amino acids have emerged as powerful tools in this endeavor, offering a strategic approach to modulate the physicochemical and pharmacological properties of peptides and small molecules.[1][2] This guide provides a comprehensive technical overview of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, a unique and versatile building block. By merging the rigid, puckered scaffold of a cyclobutane ring with the functionalities of an amino acid, this compound provides a gateway to novel peptidomimetics and complex molecular architectures.[3][4] We will explore its synthesis, key applications, and provide detailed, field-proven protocols for its integration into synthetic workflows, empowering researchers to leverage its unique structural advantages.
The Strategic Advantage of Conformational Constraint
The therapeutic potential of many naturally occurring peptides is often hindered by poor metabolic stability and conformational flexibility. In an unbound state, peptides exist as an ensemble of conformations, and only a specific subset is responsible for binding to a biological target. A significant entropic penalty must be paid to lock the peptide into this bioactive conformation upon binding.
The introduction of rigid structural elements, such as the cyclobutane core, pre-organizes the molecule into a more defined three-dimensional shape.[4] This strategy offers several distinct advantages:
-
Enhanced Potency: By reducing the entropic cost of binding, conformational constraint can lead to a significant increase in binding affinity and biological potency.[5]
-
Improved Selectivity: A rigid conformation can better discriminate between different receptor subtypes, leading to higher selectivity and a reduction in off-target effects.
-
Increased Metabolic Stability: The incorporation of unnatural amino acids, particularly those with cyclic structures, renders the resulting peptide less susceptible to degradation by endogenous proteases.[2]
-
Novel Structural Scaffolds: These building blocks serve as versatile scaffolds for creating peptidomimetics, allowing medicinal chemists to escape the "flatland" of traditional aromatic rings and explore new chemical space.[6]
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is an exemplary embodiment of these principles. The cyclobutane ring provides rigidity, while the amino and carboxylic acid groups allow for its seamless integration into peptide backbones. Furthermore, the benzyloxy moiety serves as a protected hydroxyl group, which can be unmasked in later synthetic steps to serve as a handle for further functionalization.
Synthesis of the Core Building Block
While 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A plausible and logical synthetic approach can be conceptualized starting from the formation of a key cyclobutanone intermediate.
A common method for constructing the cyclobutane ring is through a [2+2] cycloaddition reaction. For instance, 3-(Benzyloxy)cyclobutan-1-one can be prepared via the cycloaddition of benzyl vinyl ether and dichloroketene (generated in situ).[7] From this key intermediate, the α-amino acid functionality can be installed using established methodologies like the Bucherer-Bergs reaction or a Strecker synthesis, followed by hydrolysis to yield the target amino acid.
Caption: Proposed synthetic pathway to the title compound.
Physicochemical Properties and Safe Handling
The building block is typically supplied as a hydrochloride salt for improved stability and handling.
| Property | Value | Source |
| Chemical Name | 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride | [8][9] |
| CAS Number | 1207894-63-0 | [8][9] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [8][9] |
| Molecular Weight | 257.71 g/mol | [8][9] |
| Appearance | White to off-white solid | [8] |
| Storage | Sealed in a dry, inert atmosphere at room temperature. | [9] |
Hazard Information (GHS): Researchers should consult the material safety data sheet (MSDS) before use. Common hazard statements for the hydrochloride salt include:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[10]
The general workflow for incorporating this building block using the prevalent Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is as follows:
-
Resin Preparation: The solid support (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: The terminal amino acid on the resin-bound peptide is treated with a mild base (typically a solution of piperidine in DMF) to remove the Fmoc protecting group, liberating a free amine.
-
Amino Acid Activation: In a separate vessel, the incoming Fmoc-protected 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is activated by converting its carboxylic acid into a more reactive species using coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma).
-
Coupling: The activated amino acid solution is added to the resin, forming a new peptide bond with the free amine.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity for the subsequent cycle.
This cycle is repeated until the desired peptide sequence is assembled. The benzyloxy group on the cyclobutane ring is stable to the standard Fmoc-SPPS conditions, acting as an effective protecting group for the hydroxyl functionality.
Sources
- 1. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. americanelements.com [americanelements.com]
- 9. 1207894-63-0|1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 10. peptide.com [peptide.com]
Synthesis Protocol for 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid: An Application Note for Researchers
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and reliable multi-step synthesis commencing with the preparation of the key intermediate, 3-(benzyloxy)cyclobutanone. Subsequently, the application of the Bucherer-Bergs reaction to form a spirohydantoin intermediate, followed by its hydrolysis, affords the target amino acid. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a thorough understanding of the synthetic pathway.
Introduction
Cyclic amino acids are crucial components in the design of peptidomimetics and other biologically active molecules due to the conformational constraints they impart. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, in particular, offers a unique scaffold with a protected hydroxyl functionality, making it an attractive precursor for the synthesis of a variety of complex molecular architectures. Its applications can be found in the development of novel therapeutics, including enzyme inhibitors and receptor ligands. This guide presents a validated protocol for the preparation of this compound, designed to be both efficient and scalable for laboratory settings.
Overall Synthetic Strategy
The synthesis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is approached in a three-stage process. The initial stage focuses on the synthesis of the ketone precursor, 3-(benzyloxy)cyclobutanone. The second stage introduces the core amino acid functionality through the formation of a spirohydantoin via the Bucherer-Bergs reaction. The final stage involves the hydrolysis of the hydantoin ring to yield the target amino acid.
Caption: Overall workflow for the synthesis of the target amino acid.
Part 1: Synthesis of 3-(Benzyloxy)cyclobutanone
The preparation of the key ketone intermediate, 3-(benzyloxy)cyclobutanone, is a critical first step. Several synthetic routes have been reported in the literature. A common and effective method involves a [2+2] cycloaddition between benzyl vinyl ether and a ketene equivalent, followed by dechlorination.
Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] Cycloaddition
This protocol is adapted from a method described in the literature, which utilizes a zinc-copper couple to facilitate the cycloaddition.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| Benzyl vinyl ether | 134.18 | 0.97 | 10.0 g | 74.5 |
| Trichloroacetyl chloride | 181.38 | 1.63 | 20.2 g (12.4 mL) | 111.8 |
| Zinc-copper couple | - | - | 14.6 g | - |
| Diethyl ether | 74.12 | 0.713 | 250 mL | - |
| Acetic acid | 60.05 | 1.05 | As needed | - |
| Water | 18.02 | 1.00 | As needed | - |
| Zinc dust | 65.38 | - | 12.2 g | 186.6 |
Procedure:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add zinc-copper couple (14.6 g) and anhydrous diethyl ether (150 mL).
-
Cycloaddition: A solution of benzyl vinyl ether (10.0 g, 74.5 mmol) and trichloroacetyl chloride (20.2 g, 111.8 mmol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel to the stirred suspension of the zinc-copper couple over a period of 2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up and Dechlorination: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered to remove the metal salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dichlorocyclobutanone intermediate.
-
Reductive Dechlorination: The crude intermediate is dissolved in a 1:1 mixture of acetic acid and water (100 mL). Zinc dust (12.2 g, 186.6 mmol) is added portion-wise with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 40 °C.
-
Final Purification: After the addition of zinc is complete, the mixture is stirred for an additional 4 hours at room temperature. The reaction mixture is then filtered through a pad of celite to remove excess zinc and other solids. The filtrate is extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 3-(benzyloxy)cyclobutanone.[1]
Part 2: Bucherer-Bergs Synthesis of 3-(Benzyloxy)cyclobutane-1-spiro-5'-hydantoin
The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones or cyanohydrins. This multicomponent reaction utilizes potassium cyanide and ammonium carbonate to introduce the necessary functionalities for the formation of the hydantoin ring.
Caption: Mechanism of the Bucherer-Bergs reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Benzyloxy)cyclobutanone | 176.21 | 5.0 g | 28.4 |
| Potassium cyanide (KCN) | 65.12 | 2.22 g | 34.1 |
| Ammonium carbonate | 96.09 | 8.18 g | 85.1 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(benzyloxy)cyclobutanone (5.0 g, 28.4 mmol) in ethanol (50 mL).
-
Addition of Reagents: To this solution, add a solution of potassium cyanide (2.22 g, 34.1 mmol) and ammonium carbonate (8.18 g, 85.1 mmol) in water (50 mL).
-
Reaction Conditions: The reaction mixture is heated to 60-70 °C in an oil bath and stirred for 24-48 hours. The reaction should be carried out in a well-ventilated fume hood due to the use of cyanide.
-
Monitoring and Work-up: The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude hydantoin is recrystallized from ethanol or an ethanol/water mixture to yield pure 3-(benzyloxy)cyclobutane-1-spiro-5'-hydantoin as a white solid.
Part 3: Hydrolysis of 3-(Benzyloxy)cyclobutane-1-spiro-5'-hydantoin
The final step in the synthesis is the hydrolysis of the hydantoin ring to yield the desired α-amino acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can sometimes offer better yields and cleaner reactions.
Caution: The benzyloxy protecting group may be susceptible to cleavage under harsh acidic or basic conditions. Careful monitoring of the reaction is recommended to optimize for the desired product. If debenzylation occurs, a subsequent deprotection step may be necessary to isolate the unprotected amino acid, followed by re-protection if the benzyloxy group is required for subsequent synthetic steps.
Protocol 3: Basic Hydrolysis of the Spirohydantoin
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration | Quantity |
| 3-(Benzyloxy)cyclobutane-1-spiro-5'-hydantoin | 246.26 | - | 3.0 g |
| Sodium hydroxide (NaOH) | 40.00 | 2 M | 50 mL |
| Hydrochloric acid (HCl) | 36.46 | Concentrated | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the spirohydantoin (3.0 g) in a 2 M aqueous solution of sodium hydroxide (50 mL).
-
Hydrolysis: The mixture is heated to reflux (approximately 100-110 °C) for 12-24 hours. The reaction progress can be monitored by TLC by periodically taking a small aliquot, neutralizing it, and spotting it on a TLC plate.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then carefully acidified to a pH of approximately 6-7 with concentrated hydrochloric acid while cooling in an ice bath. This will cause the amino acid to precipitate out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with a small amount of cold water, and then with cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid.[2][3]
Characterization Data
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride
-
Molecular Formula: C₁₂H₁₆ClNO₃
-
Molecular Weight: 257.71 g/mol
-
Appearance: White to off-white solid.
-
NMR and Mass Spectrometry: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Key Considerations
-
Purity of Starting Materials: The purity of the starting benzyl vinyl ether and other reagents is crucial for the success of the cycloaddition reaction.
-
Inert Atmosphere: The use of an inert atmosphere during the formation of the cyclobutanone is important to prevent side reactions.
-
Handling of Cyanide: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
-
Hydrolysis Conditions: The conditions for the final hydrolysis step (temperature and reaction time) may need to be optimized to maximize the yield of the desired amino acid while minimizing the cleavage of the benzyloxy protecting group. If debenzylation is observed, alternative milder hydrolysis methods or a subsequent re-protection step should be considered.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. By following the outlined procedures and considering the key experimental details, researchers can reliably produce this valuable synthetic building block for their drug discovery and development programs.
References
- DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents.
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. International Journal of Chemistry, 5(3), p19. Available at: [Link]
- CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents.
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 2020, 5 (23), pp 13683–13692. Available at: [Link]
-
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride | CAS 1207894-63-0. American Elements. Available at: [Link]
Sources
Application Notes & Protocols: A-to-Z Guide for Incorporating 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid into Peptides
Section 1: Strategic Introduction & Rationale
In the landscape of peptide-based drug discovery, the use of non-natural or unnatural amino acids (UAAs) has become a cornerstone for enhancing the therapeutic potential of peptide candidates.[1] These novel building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Among the diverse classes of UAAs, conformationally constrained amino acids are of particular interest. By restricting the torsional angles of the peptide backbone, these residues can pre-organize a peptide into a specific, bioactive conformation, which can lead to enhanced binding affinity, selectivity, and proteolytic resistance.[3][4]
This guide focuses on a unique constrained building block: 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid (referred to herein as Abc(OBn)). The rigid cyclobutane scaffold introduces a significant conformational constraint, making it an excellent tool for stabilizing secondary structures like β-turns or helices.[5][6] The benzyloxy (OBn) group serves a dual purpose: it acts as a stable protecting group for the hydroxyl functionality during synthesis and offers a potential point for further chemical modification post-synthesis.
The incorporation of Abc(OBn) can impart several desirable properties to a peptide therapeutic:
-
Enhanced Proteolytic Stability: The sterically hindered cyclobutane ring can shield adjacent peptide bonds from enzymatic cleavage.
-
Improved Receptor Affinity & Selectivity: By locking the peptide into a bioactive conformation, binding to the target receptor can be significantly improved.[3]
-
Increased Structural Diversity: The unique geometry of the cyclobutane ring expands the available chemical space for designing novel peptidomimetics.[7]
This document provides a comprehensive, field-tested guide for researchers, covering the strategic considerations, detailed chemical protocols, and robust analytical validation necessary for the successful incorporation of Abc(OBn) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Section 2: Synthesis Strategy & Core Principles
The successful incorporation of Abc(OBn) hinges on a carefully planned synthetic strategy that accounts for its unique structural features, namely its steric hindrance and the presence of the benzyl ether side-chain protection. The standard Fmoc/tBu strategy is the preferred method.[8]
Protecting Group Scheme
-
α-Amino Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amine. It is stable to acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine in DMF.[9]
-
Side-Chain Hydroxyl Group: The hydroxyl group on the cyclobutane ring is protected as a benzyl ether (OBn). This group is stable to the basic conditions of Fmoc deprotection and the moderately acidic conditions used for cleaving many other side-chain protecting groups. Its removal requires specific, more stringent conditions, as detailed in Section 5.
-
Orthogonality: The Fmoc (base-labile) and benzyloxy (hydrogenolysis- or strong acid-labile) groups are orthogonal, allowing for selective deprotection and stepwise peptide elongation without compromising side-chain integrity.[8]
The Challenge of Steric Hindrance
The quaternary α-carbon of Abc(OBn) presents significant steric bulk, which can impede the efficiency of the peptide bond formation (coupling).[10] Standard coupling reagents may lead to slow reaction rates or incomplete coupling, resulting in deletion sequences and difficult purifications.
Causality: The reduced accessibility of the carboxyl group and the hindered nature of the incoming amine on the growing peptide chain necessitate the use of highly reactive coupling reagents. These reagents form activated species that can overcome the steric barrier more effectively than milder activators.[11]
Therefore, the choice of coupling reagent is a critical parameter for success. High-potency uronium/aminium-based reagents are strongly recommended.
| Reagent Class | Recommended Reagent | Rationale for Use with Abc(OBn) |
| Uronium/Aminium Salts | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Forms a highly reactive OAt-ester intermediate; considered the gold standard for sterically hindered couplings.[12] |
| HBTU (Hexamethylfluorophosphate Benzotriazole Tetramethyl Uronium) | A common and effective coupling reagent, though slightly less reactive than HATU. | |
| COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Offers reactivity comparable to HATU with improved safety and solubility profiles.[12] |
Section 3: Detailed Protocols for Synthesis & Incorporation
This section provides a step-by-step protocol for the manual incorporation of Fmoc-Abc(OBn)-OH into a peptide sequence using standard Fmoc-SPPS.[13][14][15]
Materials & Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).
-
Specialty Amino Acid: Fmoc-1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid (Fmoc-Abc(OBn)-OH).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HATU, HBTU, or COMU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Monitoring: Kaiser test kit (for primary amines) or Chloranil test (for secondary amines).
Workflow Diagram: SPPS Cycle for Abc(OBn) Incorporation
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for incorporating the sterically hindered Abc(OBn) amino acid.
Caption: SPPS cycle for coupling Fmoc-Abc(OBn)-OH.
Step-by-Step Coupling Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, confirmed by a positive Kaiser test. Swell the resin in DMF for 20 minutes.
-
Fmoc Deprotection (if applicable): If the previous amino acid was Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation of Fmoc-Abc(OBn)-OH:
-
In a separate vial, dissolve Fmoc-Abc(OBn)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes. The solution may change color.
-
Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before the mixture is introduced to the resin-bound amine, maximizing coupling efficiency.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 2 to 4 hours. Due to the steric hindrance of Abc(OBn), a longer coupling time is essential.[10]
-
-
Monitoring for Completion (Self-Validation):
-
Take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform a Kaiser test.
-
A negative Kaiser test (beads remain colorless/yellow) indicates that all free amines have been acylated and the coupling is complete.
-
If the test is positive (blue beads), the coupling is incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated solution of Fmoc-Abc(OBn)-OH ("double coupling").
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively to remove excess reagents: DMF (3x), DCM (3x), DMF (3x).
-
Proceed to Next Cycle: The resin is now ready for the deprotection of the Fmoc group on the newly added Abc(OBn) residue and the coupling of the next amino acid in the sequence.
Section 4: Cleavage and Side-Chain Deprotection
The final steps involve cleaving the peptide from the solid support and removing all protecting groups. The benzyl ether on the Abc(OBn) side chain requires specific attention as it is stable to the standard trifluoroacetic acid (TFA) cocktails used for most peptides.
Diagram: Cleavage & Deprotection Strategies
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the Amino Acid Sequence in Primary Structure Affects the Stability of Peptide Drugs [en.biotech-pack.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Overview of Custom Peptide Synthesis [peptide2.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Comprehensive Analytical Characterization of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid: A Guide for Pharmaceutical Development
Abstract
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1] Its rigid cyclobutane scaffold serves as a valuable building block for designing peptidomimetics and other novel therapeutic agents with controlled three-dimensional structures.[1][2] Robust and comprehensive analytical characterization is paramount to ensure the identity, purity, and stereochemical integrity of this compound, which are critical for its application in pharmaceutical research and development. This guide provides a detailed framework of validated analytical methods and protocols for the complete characterization of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, intended for researchers, scientists, and drug development professionals. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) for both purity and chiral analysis, and Elemental Analysis.
Physicochemical Properties
A foundational step in the characterization of any chemical entity is the confirmation of its basic physicochemical properties. These data serve as a primary reference throughout the analytical workflow.
| Property | Value | Source |
| Chemical Name | 1-amino-3-(benzyloxy)cyclobutane-1-carboxylic acid | IUPAC |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molecular Weight | 221.25 g/mol (Free base) | Calculated |
| CAS Number | 1207894-63-0 (for Hydrochloride salt) | [3][4] |
| Appearance | Typically a solid |
Note: The compound is often supplied as a hydrochloride salt (C₁₂H₁₆ClNO₃, MW: 257.71) to improve stability and solubility.[4]
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. Each technique provides a unique and complementary piece of information. The logical flow of analysis ensures that the structure, identity, purity, and elemental composition are rigorously verified.
Caption: Integrated workflow for comprehensive analysis.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity and chemical environment of every atom in the molecule.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical. Deuterated water (D₂O) is useful as the acidic proton of the carboxylic acid and the protons of the amino group will exchange with deuterium, causing their signals to disappear. This simplifies the spectrum and helps in peak assignment. Conversely, using a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) allows for the observation of these exchangeable protons, providing a more complete picture of the molecule's functional groups.
-
2D NMR: While 1D spectra provide primary information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially for the complex spin systems within the cyclobutane ring.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
This experiment requires a longer acquisition time than ¹H NMR.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Expected Data Interpretation
| Protons | Approx. δ (ppm) | Multiplicity | Notes |
| -COOH | 10-12 | Broad singlet | Observable in DMSO-d₆; exchanges in D₂O.[5] |
| -NH₂ (or NH₃⁺) | 7-9 | Broad singlet | Observable in DMSO-d₆; exchanges in D₂O. |
| Aromatic (Ph-) | 7.2-7.4 | Multiplet | 5 protons from the benzyl group. |
| Benzylic (-OCH₂Ph) | ~4.5 | Singlet | The two benzylic protons are chemically equivalent. |
| Cyclobutane (-CH-O) | ~4.0 | Multiplet | Proton on the carbon bearing the benzyloxy group. |
| Cyclobutane (-CH₂-) | 2.0-3.0 | Multiplets | Protons on the carbons adjacent to the quaternary carbon and the CH-O carbon.[5] The exact shifts and coupling constants will depend on the cis/trans stereochemistry. |
| Carbons | Approx. δ (ppm) | Notes |
| -C=O | 170-180 | Carboxylic acid carbonyl carbon.[5] |
| Aromatic (ipso) | ~138 | Carbon of the phenyl ring attached to the CH₂ group. |
| Aromatic (o, m, p) | 127-129 | Other aromatic carbons. |
| Benzylic (-O-CH₂-) | ~70 | Benzylic carbon. |
| Cyclobutane (-C-O) | ~75 | Carbon attached to the benzyloxy group. |
| Quaternary (-C(NH₂)-) | ~60 | Carbon bearing the amino and carboxyl groups. |
| Cyclobutane (-CH₂-) | 30-40 | Methylene carbons of the cyclobutane ring. |
Molecular Weight and Formula Verification by Mass Spectrometry
Mass spectrometry provides the exact molecular weight of the compound, which serves to confirm its molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to protonate the analyte.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
MS Acquisition:
-
Ionization Mode: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition to within a few parts per million (ppm).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule.
-
Expected m/z for C₁₂H₁₅NO₃: [M+H]⁺ = 222.1125
-
Expected m/z for the HCl salt (C₁₂H₁₅NO₃): The HCl salt will dissociate in solution, and the free base will be observed at m/z 222.1125.
-
Purity and Chiral Analysis by HPLC
HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[6][7] For chiral molecules like 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, a dedicated chiral HPLC method is mandatory to determine the enantiomeric excess (e.e.).
Causality Behind Experimental Choices
-
Reversed-Phase HPLC (Purity): A C18 column is a robust choice for general purity assessment of small organic molecules. A gradient elution with water and an organic solvent (acetonitrile or methanol) allows for the separation of impurities with a wide range of polarities.
-
Chiral HPLC (Enantiomeric Separation): Separating enantiomers requires a chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin) are highly effective.[8] These phases offer multiple interaction modes (ionic, hydrogen bonding, dipole-dipole) that can differentiate between the transient diastereomeric complexes formed with the two enantiomers.[8][9] Direct analysis is preferred over derivatization to avoid introducing additional reaction steps and potential impurities.[8]
Protocol 3: Reversed-Phase HPLC for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 4: Chiral HPLC for Enantiomeric Excess (e.e.)
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T (Teicoplanin-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Ethanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 80/20/0.1/0.1 v/v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometer (LC-MS) |
| Column Temp. | 25 °C |
This method must be validated by running a racemic standard to confirm the separation of the two enantiomers. The e.e. is calculated from the peak areas of the two enantiomers.
Elemental Composition by CHN Analysis
Elemental analysis provides a fundamental confirmation of the chemical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen. It serves as a final, independent verification of the compound's composition and purity.[6][7]
Protocol 5: CHN Elemental Analysis
-
Sample Preparation: A small, precisely weighed amount of the dried sample (1-3 mg) is required. The sample must be free of residual solvents.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Comparison: The experimental weight percentages are compared to the theoretical values calculated from the molecular formula.
Expected Results for C₁₂H₁₅NO₃
| Element | Theoretical % | Experimental % |
| Carbon (C) | 65.14 | Must be within ±0.4% |
| Hydrogen (H) | 6.83 | Must be within ±0.4% |
| Nitrogen (N) | 6.33 | Must be within ±0.4% |
A close correlation between theoretical and experimental values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.
Summary of Analytical Techniques and Purpose
The following diagram illustrates the specific role each analytical technique plays in building a complete profile of the target molecule.
Caption: Role of each analytical method in characterization.
References
-
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride | CAS 1207894-63-0. American Elements. [Link]
-
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. National Analytical Corporation. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
-
Amino Acid Analysis. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th Edition. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Aminoacids of the cyclobutane series. ResearchGate. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. National Institutes of Health (NIH). [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Amino Acid Analysis Overview. Bio-Synthesis Inc. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. [Link]
-
Comparison of assays for determination of peptide content for lyophilized thymalfasin. Journal of Peptide Research. [Link]
-
1-Amino-1-cyclobutanecarboxylic acid, 97%. SLS. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Avesis. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. [Link]
-
HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids. OSTI.GOV. [Link]
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. [Link]
-
Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library. [Link]
-
3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid. CAS Common Chemistry. [Link]
-
Cyclopentanecarboxylic acid, 1-amino-. NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride Supplier in Mumbai, 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
- 4. americanelements.com [americanelements.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bachem.com [bachem.com]
- 7. Comparison of assays for determination of peptide content for lyophilized thymalfasin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Application Note: Strategic Incorporation of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid in Solid-Phase Peptide Synthesis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract The introduction of non-natural, conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery.[1][2] 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid (Abe(Bn)C) is a unique building block that imparts significant rigidity to the peptide backbone, influencing secondary structure and potentially enhancing metabolic stability and receptor affinity. This document provides a comprehensive guide for the successful incorporation of Abe(Bn)C into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We address the specific challenges posed by its sterically hindered nature and the requirements for the deprotection of its benzyl ether side chain. The protocols herein are designed to be robust and self-validating, offering researchers a clear pathway to synthesizing novel peptides containing this valuable residue.
Introduction: The Rationale for Cycloalkane Amino Acids
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, provides a powerful platform for the assembly of peptide chains.[3] The fundamental workflow involves the iterative deprotection of a temporary Nα-protecting group (typically Fmoc) and subsequent coupling of the next amino acid residue to the growing chain, which is anchored to an insoluble resin support.[4][5]
While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of unnatural amino acids greatly expands the accessible structural and functional diversity.[1] Cycloalkane amino acids, such as 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, are particularly valuable. Their rigid four-membered ring structure restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively "locking" the local conformation. This pre-organization can lead to:
-
Enhanced Receptor Binding Affinity: By reducing the entropic penalty upon binding to a biological target.
-
Increased Proteolytic Resistance: The non-natural structure can prevent recognition by proteases.
-
Improved Pharmacokinetic Properties: Increased stability can lead to longer in-vivo half-lives.
This guide details the specific strategic and practical considerations required to leverage these benefits by successfully incorporating Abe(Bn)C into synthetic peptides.
Building Block Characteristics and Handling
The building block for Fmoc-SPPS is the Nα-Fmoc protected version, Fmoc-1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid .
| Property | Value | Source / Note |
| Chemical Formula | C₂₇H₂₅NO₅ | Calculated |
| Molecular Weight | 443.49 g/mol | Calculated |
| CAS Number (Free Acid HCl Salt) | 1207894-63-0 | [6] |
| Appearance | White to off-white solid | Typical for Fmoc-amino acids |
| Solubility | Soluble in DMF, NMP, DCM | Standard SPPS solvents |
| Storage | Store at 2-8°C, desiccated | To prevent degradation and hydrolysis |
Note on Quality: The purity of the Fmoc-amino acid derivative is critical for successful synthesis. Impurities can lead to failed couplings or the incorporation of undesired modifications.[7] It is recommended to use high-purity reagents from a reputable supplier.
Strategic Considerations for SPPS Incorporation
The unique structure of Abe(Bn)C necessitates adjustments to standard SPPS protocols.
Coupling Strategy: Overcoming Steric Hindrance
The cyclobutane ring presents significant steric bulk around the α-carbon, which can hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide.[8] Standard coupling conditions may result in low yields or incomplete reactions.
Causality: The efficiency of peptide bond formation is dependent on the generation of a highly reactive activated species from the carboxylic acid.[9] For sterically demanding couplings, the choice of coupling reagent is paramount. Reagents that form highly reactive OAt or 6-Cl-OBt esters are superior to those that form OBt esters.
Recommendations:
-
High-Potency Coupling Reagents: Utilize aminium/uronium or phosphonium salt-based reagents known for their high reactivity. HATU , HCTU , or COMU are strongly recommended.[10] These reagents are effective even for difficult couplings involving hindered amino acids.[11]
-
Extended Coupling Times: A standard 1-2 hour coupling time may be insufficient. It is advisable to extend the reaction time to 4 hours or perform a double coupling.
-
Equivalent Stoichiometry: Use a higher excess of the Fmoc-Abe(Bn)C-OH and coupling reagent (e.g., 3-5 equivalents relative to the resin substitution).
Side-Chain Protection and Final Cleavage
The hydroxyl group at the 3-position of the cyclobutane ring is protected as a benzyl ether (Bn) . This protecting group is stable to the mildly basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used to cleave peptides from hyper-acid-labile resins like 2-chlorotrityl chloride.[4]
However, the benzyl ether must be removed during the final cleavage of the peptide from the resin. This requires a strong acid, typically Trifluoroacetic Acid (TFA).
Causality: The cleavage of benzyl ethers proceeds via an SN1-type mechanism involving protonation of the ether oxygen followed by the formation of a stable benzyl cation.[12][13] This cation is highly reactive and can lead to side reactions, such as alkylation of sensitive residues like Tryptophan or Methionine. Therefore, a "scavenger" must be included in the cleavage cocktail to trap these reactive species.
Recommendations:
-
Cleavage Cocktail: A robust cleavage cocktail is essential. A standard mixture of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) is a good starting point.
-
Role of Scavengers:
-
TIS: Acts as a reducing agent and effectively scavenges carbocations.
-
H₂O: Helps to suppress side reactions and improves the solubility of the cleaved peptide.
-
Thioanisole (optional): Can be added for peptides containing sensitive residues, as it is a "soft" scavenger that can further protect against re-attachment of the benzyl group.
-
Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted accordingly for different scales.
Protocol 1: General Fmoc-SPPS Cycle for Abe(Bn)C Incorporation
This protocol describes a single cycle of deprotection and coupling.[1][14]
-
Resin Preparation:
-
Place the peptide-resin (0.1 mmol) in a suitable reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF, ~5 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
-
Fmoc-Deprotection:
-
Add 20% piperidine in DMF (~5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF (~5 mL).
-
Agitate for 10 minutes, then drain. Using DBU in place of piperidine can accelerate deprotection for difficult sequences, but should be avoided if Asp residues are present.[4]
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine.
-
Perform washes in the following order: DMF (5x), Dichloromethane (DCM) (3x), DMF (3x). Use ~5 mL of solvent for each wash.
-
-
Coupling of Fmoc-Abe(Bn)C-OH:
-
In a separate vial, prepare the activation solution:
-
Fmoc-1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid (177.4 mg, 0.4 mmol, 4 eq.)
-
HATU (152.1 mg, 0.4 mmol, 4 eq.)
-
-
Dissolve the solids in DMF (~2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.).
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activation solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (Protocol 2) to confirm the completion of the coupling.
-
If the test is positive (blue beads), indicating free amines, drain the vessel and repeat step 4 (a "double couple").
-
If the test is negative (yellow/clear beads), the reaction is complete.
-
Wash the resin: DMF (5x), DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Monitoring Coupling Efficiency (Kaiser Test)
-
Take a small sample of resin beads (~5-10 beads) from the reaction vessel after the coupling step and wash them thoroughly with ethanol.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Intense Blue/Purple: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Indicates the absence of free primary amines (complete coupling).
-
Protocol 3: Final Cleavage and Benzyl Ether Deprotection
-
After the final Fmoc deprotection and washing of the completed peptide-resin, dry the resin under a stream of nitrogen and then under high vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL H₂O, 0.25 mL TIS . (Perform this in a well-ventilated fume hood).
-
Add the cleavage cocktail (~5 mL for 0.1 mmol resin) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean conical tube.
-
Wash the resin with an additional small volume of fresh TFA (~1-2 mL) and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen until a volume of ~0.5 mL remains.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume (~40 mL) of ice-cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
-
Dry the resulting white peptide pellet under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC) and characterization (e.g., by LC-MS).
Visualization of the SPPS Workflow
General SPPS Cycle
The iterative process of chain elongation in Fmoc-SPPS is a foundational concept.[4]
Caption: The core iterative workflow for Fmoc-SPPS.
Deprotection Scheme
This diagram illustrates the key protection and deprotection steps for a peptide containing Abe(Bn)C.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. americanelements.com [americanelements.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.uniurb.it [people.uniurb.it]
- 10. file.globalso.com [file.globalso.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. chem.uci.edu [chem.uci.edu]
Chiral Separation of Cyclobutane Amino Acid Enantiomers: An Application and Protocol Guide
Introduction: The Rising Importance of Cyclobutane Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric groups is relentless. Among the emerging classes of building blocks, chiral cyclobutane amino acids have garnered significant attention.[1][2] These conformationally constrained analogues of natural amino acids introduce a rigid cyclobutane core into peptide backbones, influencing secondary structure and enhancing metabolic stability.[3] The unique puckered conformation of the cyclobutane ring provides a fixed orientation for substituents, which can be pivotal for optimizing interactions with biological targets.[4][5] As the therapeutic potential of peptides and small molecules incorporating these motifs is explored, the ability to resolve and quantify their enantiomers becomes a critical analytical challenge. This guide provides a comprehensive overview of the techniques and detailed protocols for the successful chiral separation of cyclobutane amino acid enantiomers, tailored for researchers, scientists, and drug development professionals.
Core Principles of Chiral Recognition for Cyclobutane Amino Acids
The successful separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[6] For cyclobutane amino acids, the rigid and sterically demanding nature of the four-membered ring introduces specific challenges and considerations in the choice of chiral separation technique and selector. The cis/trans stereochemistry of the substituents on the cyclobutane ring, in addition to the chiral center of the amino acid, adds another layer of complexity to the separation.[1][7] The choice of analytical technique and chiral stationary phase (CSP) or selector must accommodate these structural constraints to achieve effective chiral recognition.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantioselective analysis of amino acids due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[6] For cyclobutane amino acids, the selection of the appropriate CSP is paramount.
A. Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are among the most powerful and widely used for a broad range of chiral compounds.[8][9] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the carbamate derivatives of the polysaccharide backbone.[8]
Causality Behind Experimental Choices: The rigid structure of cyclobutane amino acids can be effectively resolved on these phases due to the formation of specific inclusion complexes within the chiral grooves of the polysaccharide structure. The choice between different polysaccharide-based columns (e.g., cellulose vs. amylose, and various phenylcarbamate substitutions) is often empirical, and a screening approach is recommended.
Protocol 1: Chiral HPLC Screening for N-Protected Cyclobutane Amino Acids
This protocol outlines a general screening approach for the chiral separation of N-protected (e.g., Fmoc, Boc, Cbz) cyclobutane amino acids using polysaccharide-based CSPs.
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ring Conformation | ChemTalk [chemistrytalk.org]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Applications of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid in Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, with their high specificity and biological activity, are attractive therapeutic candidates. However, their inherent flexibility and susceptibility to proteolytic degradation often limit their clinical utility. The introduction of non-natural, conformationally restricted amino acids is a powerful strategy to overcome these limitations.[1][2]
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid emerges as a valuable building block in this context. Its rigid cyclobutane scaffold imposes significant conformational constraints on the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[3][4] This can lead to a significant improvement in binding affinity and selectivity.[3] Furthermore, the unnatural amino acid structure can confer resistance to enzymatic degradation, prolonging the molecule's half-life in vivo.[2] The benzyloxy group at the 3-position introduces a bulky, hydrophobic moiety that can be strategically employed to probe hydrophobic pockets within a target protein's binding site, potentially enhancing binding interactions.
This technical guide provides an in-depth exploration of the applications of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid in drug discovery, complete with detailed protocols for its incorporation into peptides and subsequent biological evaluation.
Core Attributes and Advantages
The utility of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid in medicinal chemistry stems from a unique combination of structural features:
| Feature | Advantage in Drug Discovery |
| Cyclobutane Scaffold | Induces conformational rigidity, pre-organizing peptide backbone for enhanced target binding.[3][4] |
| α,α-Disubstitution | Steric hindrance around the α-carbon provides resistance to proteolysis. |
| 3-Benzyloxy Group | Introduces a hydrophobic and sterically defined substituent for probing binding pockets. |
| Chirality | Allows for stereochemical diversification and optimization of ligand-target interactions. |
Key Applications in Drug Discovery
The unique properties of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid make it a versatile tool for various drug discovery applications:
-
Design of Peptidomimetics with Enhanced Stability and Affinity: By replacing natural amino acids with this constrained analog, researchers can design peptidomimetics with improved pharmacokinetic profiles and target affinity. The rigid scaffold can mimic or induce specific secondary structures like β-turns or helical motifs, which are often crucial for biological activity.[4]
-
Probing Hydrophobic Binding Pockets: The benzyloxy group can serve as a molecular probe to explore and exploit hydrophobic interactions within the binding site of a target protein, leading to the design of more potent inhibitors or modulators.
-
Development of Novel Scaffolds: Beyond its use in linear or cyclic peptides, the aminocyclobutanecarboxylic acid core can serve as a scaffold for the development of novel small molecule therapeutics.[5]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid
To incorporate 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid into peptides using solid-phase peptide synthesis (SPPS), it must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group.
Rationale: The Fmoc group is a base-labile protecting group that is orthogonal to the acid-labile side-chain protecting groups typically used in SPPS.[2][6] This allows for the selective deprotection of the N-terminus during each coupling cycle without affecting the side chains.
Materials:
-
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise at room temperature.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up:
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired Fmoc-protected amino acid.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid into a growing peptide chain on a solid support.[7][8]
Rationale: SPPS allows for the efficient and stepwise synthesis of peptides on a solid resin support, simplifying purification after each step.[9] The choice of coupling reagent is critical for efficiently coupling sterically hindered amino acids. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for such challenging couplings.[4]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides)[7]
-
Fmoc-1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
-
Other required Fmoc-protected amino acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid:
-
In a separate vial, dissolve Fmoc-1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Protocol 3: Biological Evaluation - In Vitro Proteolytic Stability Assay
Rationale: A key advantage of incorporating unnatural amino acids is the potential for increased resistance to enzymatic degradation. This assay assesses the stability of the synthesized peptide in the presence of proteases.
Materials:
-
Purified peptide containing 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
-
Control peptide of the same sequence with a natural amino acid
-
Trypsin or other relevant protease
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Solutions: Prepare stock solutions of the test and control peptides in PBS.
-
Reaction Setup:
-
In separate microcentrifuge tubes, incubate the test peptide and control peptide with the protease (e.g., trypsin at a 1:100 enzyme:substrate ratio) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the full-length peptide peak over time.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the test and control peptides to compare their proteolytic stability.
Visualizations
Synthesis and Incorporation Workflow
Caption: Workflow for the synthesis of the Fmoc-protected building block and its incorporation into peptides via SPPS.
Conceptual Representation of Conformational Constraint
Caption: The cyclobutane ring restricts backbone flexibility, leading to a more defined conformation.
Conclusion
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is a highly valuable and versatile building block for contemporary drug discovery. Its ability to impart conformational rigidity and proteolytic resistance, coupled with the potential for specific hydrophobic interactions through its benzyloxy moiety, offers a compelling avenue for the design of next-generation peptide and peptidomimetic therapeutics. The protocols outlined in this guide provide a practical framework for researchers to harness the potential of this unique constrained amino acid in their drug development programs.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Yoo, B. (2010). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules and Therapeutics, 18(2), 135-143.
- Royo, M., et al. (2020).
- Illa, O., et al. (2018). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 83(23), 14389-14400.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- Kim, D., & Lee, J. (2010). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of the Korean Chemical Society, 54(4), 367-376.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280-8286.
- Li, Y., et al. (2023). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Foods, 12(14), 2736.
- Al-Suhaimi, E. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529.
- Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6245-6253.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Lättig, J., et al. (2022). Synthesis and biological evaluation of Bicyclic Peptides containing Arginine and Tryptophan residues.
- Coin, I., et al. (2007). Fmoc-based solid-phase peptide synthesis: a practical approach.
- Luxembourg Bio Technologies Ltd. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gokel, G. W. (2004). Synthetic, Biologically Active Amphiphilic Peptides. Accounts of Chemical Research, 37(3), 178-187.
- Farah, H. I., et al. (2024). General procedure: Fmoc-strategy SPPS and solution-phase...
- Miller, S. J., et al. (2013). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 135(14), 5469-5479.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Sigma-Aldrich.
- Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
- Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google P
- Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
- Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7617.
Sources
- 1. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 2. peptide.com [peptide.com]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools [biomolther.org]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Palladium-Catalyzed Synthesis of Cyclobutane Derivatives: Application Notes and Protocols
Introduction: The Strategic Value of Cyclobutanes and the Power of Palladium Catalysis
The cyclobutane motif, a four-membered carbocycle, is a recurring and valuable scaffold in medicinal chemistry and materials science. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.[1][2] The rigid, puckered conformation of the cyclobutane ring can enforce specific orientations of substituents, enhancing binding affinity to biological targets, improving metabolic stability, and providing novel intellectual property.[1][2] However, the synthesis of substituted cyclobutanes presents a significant challenge due to the entropic and enthalpic barriers associated with forming a strained four-membered ring.
Palladium catalysis has emerged as a robust and versatile platform for overcoming these synthetic hurdles, enabling the construction of complex cyclobutane derivatives with high levels of control over regioselectivity and stereoselectivity.[3][4] This application note provides an in-depth guide to several key palladium-catalyzed methodologies for synthesizing cyclobutane derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the scientific rationale behind the experimental choices.
Strategic Approaches to Palladium-Catalyzed Cyclobutane Synthesis
Several distinct strategies leveraging palladium catalysis have been developed for the synthesis of cyclobutanes. This guide will focus on three prominent and impactful approaches:
-
Alkene Difunctionalization Reactions: A powerful method for the convergent synthesis of functionalized cyclobutanes from acyclic precursors.
-
Directed C(sp³)–H Activation: A modern and efficient approach that forges C-C or C-heteroatom bonds by functionalizing otherwise inert C-H bonds on a cyclobutane precursor.
-
Cross-Coupling of Cyclobutane Precursors: Utilizing established cross-coupling technologies to append diverse functionalities to pre-formed cyclobutane rings.
Alkene Difunctionalization: Ligand-Controlled Regiodivergent Synthesis of Methylene Cyclobutanes
Palladium-catalyzed alkene difunctionalization has proven to be a potent tool for constructing carbocycles.[3] A notable advancement in this area is the development of a regiodivergent method that can selectively yield either methylene cyclobutanes or methylene cyclopentanes, with the outcome being dictated by the choice of ligand.[3]
Scientific Principle & Mechanistic Insight
The reaction involves the coupling of 1,5-dien-2-yl triflates with nucleophiles. The key to controlling the regioselectivity lies in influencing the cyclization pathway of a palladium-alkene intermediate. The choice of phosphine ligand on the palladium center dictates whether the reaction proceeds via a 4-exo or 5-endo cyclization.
-
For Cyclobutane Formation (4-exo-trig): The use of a sterically bulky phosphite ligand, such as tris(2,4-di-tert-butylphenyl)phosphite, favors a 4-exo migratory insertion of the tethered alkene. This is followed by a crucial C-C bond-forming reductive elimination from a Pd(alkyl)(malonate) complex to afford the methylene cyclobutane.[3]
-
For Cyclopentane Formation (5-endo-trig): In contrast, a bidentate phosphine ligand like 1,2-bis(diphenylphosphino)benzene (dppbz) promotes a 5-endo cyclization pathway, leading to the formation of the corresponding methylene cyclopentane.[3]
The ability to steer the reaction towards the desired ring size simply by ligand modification offers remarkable synthetic flexibility.
Visualizing the Mechanistic Divergence
Caption: Ligand-controlled regiodivergent synthesis of cyclobutanes and cyclopentanes.
Experimental Protocol: Synthesis of a Methylene Cyclobutane Derivative
This protocol is adapted from the principles described in the literature for the synthesis of methylene cyclobutanes via a 4-exo migratory insertion pathway.[3]
Materials:
-
1,5-Dien-2-yl triflate substrate (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
Tris(2,4-di-tert-butylphenyl)phosphite (10 mol %)
-
Lithium tert-butoxide (LiOtBu) (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask or equivalent inert atmosphere glassware
-
Standard workup and purification reagents (e.g., saturated NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and purge with argon or nitrogen.
-
Reagent Addition: To the flask, add Pd(OAc)₂ (5 mol %), tris(2,4-di-tert-butylphenyl)phosphite (10 mol %), and anhydrous toluene. Stir the mixture at room temperature for 15 minutes.
-
Substrate and Nucleophile: Add the 1,5-dien-2-yl triflate substrate (1.0 equiv) and diethyl malonate (1.2 equiv) to the flask.
-
Base Addition: Add lithium tert-butoxide (2.0 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired methylene cyclobutane derivative.
Data Summary: Representative Reaction Parameters
| Substrate | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1,5-Dien-2-yl triflate | Diethyl malonate | Pd(OAc)₂ / Tris(2,4-di-tert-butylphenyl)phosphite | LiOtBu | Toluene | 80 | Good to Excellent | [3] |
| 1,5-Dien-2-yl triflate | Amines | Pd(OAc)₂ / Ligand | Base | Solvent | Varies | Moderate to Excellent | [5] |
Directed C(sp³)–H Activation: A Modern Approach to Functionalization
The direct functionalization of C–H bonds represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to building molecular complexity.[6] Palladium-catalyzed, directing group-assisted C(sp³)–H activation has been successfully applied to the synthesis and functionalization of cyclobutane derivatives.[6][7]
Scientific Principle & Mechanistic Insight
This strategy involves the use of a directing group covalently attached to the cyclobutane scaffold. This directing group coordinates to the palladium catalyst, bringing it into close proximity to a specific C–H bond. This facilitates the cleavage of the C–H bond and the formation of a palladacycle intermediate. This intermediate can then undergo further reactions, such as coupling with aryl halides or other electrophiles, to introduce new functional groups onto the cyclobutane ring.
The use of chiral ligands can render these reactions enantioselective, providing a powerful method for the synthesis of enantioenriched cyclobutane derivatives.[7][8] For instance, N-acetyl amino acid ligands have been shown to be effective in promoting enantioselective C–H arylation of aminomethyl-cyclobutanes.[7]
Visualizing the C–H Activation Workflow
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Improving the Yield of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable unnatural amino acid. Cyclobutane-containing amino acids are crucial building blocks in medicinal chemistry, offering conformational rigidity that can enhance binding affinity and metabolic stability in novel therapeutics.[1][2] However, their synthesis can be challenging, often plagued by low yields and difficult purifications.
This document moves beyond simple protocols to provide a troubleshooting framework grounded in mechanistic principles and practical experience. We will explore a common synthetic route, dissect its most challenging steps, and offer solutions to overcome frequently encountered obstacles.
Core Synthetic Strategy: An Overview
A prevalent and effective strategy for synthesizing the target compound begins with the ketone precursor, 3-(benzyloxy)cyclobutan-1-one. This intermediate can be subjected to an amino-cyanation reaction (a Strecker synthesis) to install the C1-amino and carboxylate functionalities, followed by hydrolysis to yield the final amino acid. This approach is logical as it builds the key quaternary stereocenter late in the synthesis.
Below is a general workflow illustrating this synthetic pathway.
Caption: Decision tree for troubleshooting the aminonitrile hydrolysis step.
Q3: I'm losing a significant amount of my final product during purification (Step 3). How can I isolate this zwitterionic compound efficiently?
Amino acids are notoriously difficult to purify using standard silica gel chromatography due to their high polarity and zwitterionic nature at neutral pH.
Probable Causes:
-
Use of Silica Gel Chromatography: The product will likely either streak badly or remain irreversibly adsorbed at the origin.
-
Improper pH during Extraction: The product's solubility is highly pH-dependent. It is soluble in acidic and basic aqueous solutions but often poorly soluble at its isoelectric point.
-
Loss during Crystallization: Finding a suitable solvent system for crystallization can be challenging, leading to oiling out or poor recovery.
Solutions & Optimization Strategy:
-
Ion-Exchange Chromatography: This is the most robust and reliable method for amino acid purification.
-
Loading: Adjust the pH of your crude solution to be acidic (e.g., pH 2-3 with HCl) to ensure the amine is protonated (-NH₃⁺). Load this onto a strong cation-exchange resin (e.g., Dowex 50WX8).
-
Washing: Wash the resin with water and then a weak acid to remove neutral and anionic impurities.
-
Elution: Elute the desired amino acid using a basic solution, such as dilute aqueous ammonia (e.g., 2-5% NH₄OH). The ammonia displaces the protonated amino acid from the resin.
-
Isolation: Collect the basic fractions containing the product and remove the volatile ammonia and water under reduced pressure to yield the pure zwitterionic product.
-
-
Optimized Crystallization: After ion-exchange, further purification can be achieved by crystallization. A common technique is to dissolve the amino acid in a minimal amount of hot water and then add a miscible organic solvent in which it is insoluble (e.g., ethanol, isopropanol, or acetone) until turbidity is observed. Slow cooling should afford crystals.
Detailed Experimental Protocols
The following protocols represent an optimized approach based on the troubleshooting discussion above.
Protocol 1: Optimized Strecker Synthesis of 1-Amino-3-(benzyloxy)cyclobutane-1-carbonitrile
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 3-(benzyloxy)cyclobutan-1-one (1.0 equiv.) in methanol (approx. 0.5 M).
-
Add a pre-mixed, cold solution of ammonium chloride (2.0 equiv.) in concentrated aqueous ammonia (approx. 4.0 equiv.). Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium cyanide (1.5 equiv.) in a minimal amount of cold water. CAUTION: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the KCN solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Stir for 16-24 hours, monitoring the consumption of the starting ketone by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.
Protocol 2: Purification of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid via Ion-Exchange Chromatography
-
Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8) and wash it thoroughly with deionized water until the eluent is neutral.
-
Take the crude product from the hydrolysis step and dissolve it in deionized water, adjusting the pH to ~2.5 with 1M HCl.
-
Load the acidic solution onto the prepared resin column.
-
Wash the column with several column volumes of deionized water to remove salts and non-basic impurities.
-
Begin eluting the product with a 2-5% aqueous ammonia solution. Collect fractions and monitor for the presence of the amino acid using a TLC stain like ninhydrin.
-
Combine the ninhydrin-positive fractions.
-
Remove the solvent (water and ammonia) on a rotary evaporator to yield the pure amino acid as a solid.
Frequently Asked Questions (FAQs)
FAQ: What are the primary safety concerns I should be aware of? The most significant hazard in this synthesis is the use of potassium cyanide (KCN). It is acutely toxic if ingested, inhaled, or absorbed through the skin. Crucially, never allow cyanide salts to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations involving cyanide must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit and trained personnel available.
FAQ: Can I use a different protecting group for the hydroxyl moiety? Yes. While the benzyl group is common, it is susceptible to cleavage by strong acids and catalytic hydrogenation. If these conditions are required elsewhere in a synthetic route, an alternative protecting group may be necessary. A tert-butyldimethylsilyl (TBDMS) ether is a robust alternative that is stable to many conditions but can be selectively removed with fluoride sources (e.g., TBAF). However, its bulkiness might affect the reactivity of the adjacent ketone.
FAQ: How is the stereochemistry of cyclobutane systems typically determined? The stereochemistry of substituted cyclobutanes can be challenging to determine due to the puckered, non-planar nature of the ring. [3]High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is the most powerful tool. The presence or absence of NOE correlations between protons across the ring can help establish their relative spatial proximity and thus determine cis/trans relationships. For absolute stereochemistry, synthesis from a chiral starting material or resolution followed by X-ray crystallography is often required.
References
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]
-
Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. [Link]
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Frank, R., & Trepka, R. D. (1963). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, 43, 16. [Link]
-
Cason, J., & Way, E. L. (1955). Cyclobutanecarboxylic acid. Organic Syntheses, 35, 33. [Link]
-
American Elements. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride. [Link]
-
CAS Common Chemistry. 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid. [Link]
-
Ma, D., & Clark, J. D. (2000). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Organic Letters, 2(22), 3453–3455. [Link]
-
Various Authors (2022). Aminoacids of the cyclobutane series. ResearchGate Publication Collection. [Link]
-
Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 50-71. [Link]
-
Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(18), 4235. [Link]
-
Allan, R. D., & Johnston, G. A. R. (1983). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Journal of Medicinal Chemistry, 26(11), 1574-1578. [Link]
-
Lead Sciences. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. [Link]
-
PubChem. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. [Link]
Sources
Common side reactions in the synthesis of substituted cyclobutanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing four-membered rings. The inherent ring strain and unique reactivity of cyclobutanes make them valuable scaffolds, but their synthesis is often accompanied by specific challenges and side reactions.[1][2] This document provides troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Part 1: Troubleshooting Guides for Common Synthetic Methods
This section addresses specific problems encountered during the primary methods of cyclobutane synthesis. Each guide is structured in a question-and-answer format to provide direct solutions to experimental issues.
Guide 1: [2+2] Photochemical Cycloadditions
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, typically proceeding via the excitation of an alkene to its excited state, followed by a reaction with a ground-state alkene.[3] However, controlling the excited state chemistry is critical for success.
Question 1: My photochemical [2+2] reaction is giving very low yields of the desired cyclobutane adduct. Instead, I'm recovering my starting alkene, but as a mixture of cis and trans isomers. What is happening?
Answer: This is a classic and very common competing side reaction in photochemical cycloadditions. The issue lies in the photochemistry of the alkene.[4]
-
Causality: Upon absorption of UV light, your alkene is promoted to an excited singlet state (S₁). From this state, it can either undergo the desired cycloaddition or undergo intersystem crossing to a more stable triplet state (T₁). In both excited states, the π-bond is effectively broken, allowing for free rotation around the central C-C bond. If the excited molecule deactivates (returns to the ground state, S₀) before it reacts with another alkene, it can do so as either the cis or trans isomer, leading to isomerization of your starting material.[4] This pathway often competes efficiently with the desired bimolecular cycloaddition.
-
Troubleshooting Protocol:
-
Employ a Triplet Sensitizer: The most effective solution is often to add a triplet sensitizer, such as acetone or benzophenone, to your reaction mixture.[1] A sensitizer is a molecule that is more readily excited to its triplet state and can then transfer that energy to your alkene, directly promoting it to its T₁ state. This bypasses the S₁ state and can favor the cycloaddition pathway over isomerization.
-
Increase Concentration: The cycloaddition is a bimolecular reaction, while isomerization is unimolecular. Increasing the concentration of your reactants will favor the desired bimolecular pathway. Be cautious, as this can also increase the rate of undesired polymerization or homodimerization.
-
Optimize Wavelength: Ensure you are using the optimal wavelength for excitation. Using a wavelength that specifically excites the alkene participating in the cycloaddition without providing excessive energy can sometimes minimize side reactions.
-
Consider Catalysis: Ruthenium(II) and Copper(I) photocatalysts have been shown to mediate [2+2] cycloadditions with high efficiency and selectivity, often under visible light, which can prevent unwanted side reactions associated with high-energy UV radiation.[4][5]
-
Question 2: My reaction is producing a mixture of regioisomers ("head-to-head" and "head-to-tail" dimers). How can I improve the regioselectivity?
Answer: The formation of regioisomers is governed by the stability of the diradical intermediate formed during the stepwise mechanism of the cycloaddition.
-
Causality: In many triplet-sensitized reactions, the cycloaddition is not concerted. It proceeds through a 1,4-diradical intermediate. The initial bond can form in two different ways, leading to two different diradicals. The final ring-closing step traps these intermediates, leading to a mixture of regioisomers. The ratio of products often reflects the relative stabilities of the competing diradical intermediates.
-
Troubleshooting Protocol:
-
Modify Electronic and Steric Properties: The substitution pattern on your alkenes is the primary determinant of regioselectivity. Electron-donating and electron-withdrawing groups can direct the cycloaddition. For example, in the cycloaddition of an electron-rich alkene with an electron-poor enone, the most stable diradical intermediate typically leads to the "head-to-tail" adduct.
-
Use Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to one of the reactants (e.g., a carbonyl group on an enone), altering its electronic properties and enhancing the polarization of the π-system. This can significantly improve regioselectivity by further stabilizing one diradical intermediate over the other.
-
Intramolecular Strategy: If possible, tethering the two alkene components can provide excellent control over regioselectivity. In an intramolecular [2+2] photocycloaddition, the length and nature of the tether often force the reaction to proceed through a specific conformation, leading to a single regioisomer.[4]
-
Logical Workflow for Troubleshooting Photochemical [2+2] Cycloadditions
Caption: Troubleshooting decision tree for photochemical [2+2] reactions.
Guide 2: Thermal [2+2] Cycloadditions with Ketenes
The thermal [2+2] cycloaddition of a ketene with an alkene is a powerful method for synthesizing cyclobutanones.[6] Unlike typical alkenes, this reaction is thermally allowed. However, the high reactivity of ketenes is also the source of common side reactions.[6][7]
Question: I am trying to perform a [2+2] cycloaddition with a ketene generated in situ from an acyl chloride and triethylamine. My main byproduct appears to be a dimer of the ketene. How can I prevent this?
Answer: Ketene dimerization is the most prevalent side reaction in these cycloadditions. Ketenes are highly electrophilic and can react with themselves in a [2+2] fashion to form a substituted cyclobutanedione or other dimeric structures.
-
Causality: The rate of ketene dimerization is second order with respect to the ketene concentration. If the concentration of the ketene in solution becomes too high, the dimerization reaction will outcompete the desired reaction with your alkene (the "ketenophile").[6] This is particularly problematic if the ketenophile is sterically hindered or electronically deactivated.
-
Troubleshooting Protocol:
-
Slow Addition: The most robust solution is to generate the ketene slowly in the presence of the ketenophile. This is achieved by the slow, dropwise addition of the triethylamine base (or the acyl chloride precursor) to the reaction mixture containing the alkene. This keeps the instantaneous concentration of the free ketene low, favoring the reaction with the alkene present in excess.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). Lowering the temperature will decrease the rate of all reactions, but it often disfavors the dimerization pathway more significantly than the desired cycloaddition.
-
Choice of Base: Use a non-nucleophilic, hindered base like triethylamine or Hünig's base (diisopropylethylamine). This prevents the base from reacting with the acyl chloride or the ketene itself.[6]
-
Solvent Choice: Use a non-polar, aprotic solvent like hexane, toluene, or dichloromethane. Protic solvents will react with the ketene.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: I've successfully synthesized my substituted cyclobutane, but I'm struggling with epimerization of a stereocenter adjacent to a carbonyl group. Why does this happen and how can I mitigate it?
A: Epimerization at the α-position to a carbonyl is a common issue due to the acidity of the α-proton.[8] The presence of either an acid or a base can catalyze the formation of an enol or enolate intermediate. In this planar intermediate, the stereochemical information at the α-carbon is lost. Reprotonation can then occur from either face, leading to a mixture of epimers, which often reflects the thermodynamic equilibrium.
-
Mitigation Strategies:
-
Strictly Neutral Conditions: Ensure all subsequent reaction and purification steps are performed under strictly neutral pH conditions. Use a mild workup, such as quenching with a neutral buffer (e.g., saturated ammonium chloride) instead of strong acid or base.
-
Anhydrous Solvents: Use anhydrous solvents to avoid proton exchange.
-
Non-Protic Solvents for Chromatography: When performing silica gel chromatography, which is inherently acidic, you can pre-treat the silica by washing it with a dilute solution of a non-volatile base (like triethylamine) in the eluent, followed by re-equilibration with the pure eluent. This neutralizes the acidic sites.
-
Deprotection Strategy: If the epimerization occurs during a deprotection step (e.g., ester hydrolysis), consider alternative protecting groups that can be removed under neutral conditions.[8]
-
Q2: My synthesis requires a specific diastereomer of a polysubstituted cyclobutane. What are the key factors for controlling stereoselectivity?
A: Controlling stereoselectivity is a central challenge in cyclobutane synthesis. The puckered, non-planar conformation of the cyclobutane ring means that substituents can adopt pseudo-axial or pseudo-equatorial positions.[2]
-
Key Control Elements:
-
Reaction Mechanism: The mechanism dictates the stereochemical outcome. For example, concerted thermal [2+2] cycloadditions of ketenes are typically stereospecific with respect to the alkene, meaning the stereochemistry of the alkene is retained in the product.[6] Photochemical reactions proceeding through diradical intermediates may be less selective.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can effectively direct the approach of the other reactant from one face, leading to high diastereoselectivity. The auxiliary is then cleaved in a later step.[7][9]
-
Catalysis: Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer.
-
Steric Hindrance: The steric bulk of the substituents on the starting materials will play a major role. The reactants will approach each other in a way that minimizes steric clash, often leading to a predictable diastereomeric outcome.
-
Intramolecular Reactions: In intramolecular cyclizations, the conformational constraints imposed by the tether connecting the reacting groups provide a powerful means of controlling the stereochemistry of the newly formed ring junctions.
-
Q3: I am concerned about potential ring-opening or rearrangement side reactions. Under what conditions are substituted cyclobutanes unstable?
A: The synthetic utility of cyclobutanes is intrinsically linked to the high ring strain (approx. 26 kcal/mol), which provides a thermodynamic driving force for ring-opening reactions.[1][2] While many cyclobutanes are stable under standard conditions, they can be induced to react under specific thermal, photochemical, or catalytic conditions.[10]
-
Conditions Promoting Ring-Opening/Rearrangement:
-
Thermal Stress: High temperatures can induce cleavage of the C-C bonds, particularly in highly strained or functionalized cyclobutanes. This can lead to fragmentation into two alkene molecules (a retro-[2+2] reaction).
-
Acid/Lewis Acid Catalysis: Protic or Lewis acids can catalyze ring-opening, especially if the substituents can stabilize a resulting carbocationic intermediate. For example, cyclobutanol can rearrange to cyclopentanone derivatives under acidic conditions.
-
Transition Metal Catalysis: Metals like Rhodium(I), Palladium(0), and Nickel(0) can insert into the strained C-C bonds of a cyclobutane ring, initiating a variety of rearrangements and transformations.
-
Hydrogenation: Unlike larger rings, cyclobutanes can undergo hydrogenolysis (ring-opening) under catalytic hydrogenation conditions (e.g., H₂, Ni or Pt), although this often requires more forcing conditions than for cyclopropanes.[11]
-
Summary Table of Common Side Reactions and Solutions
| Synthetic Method | Common Side Reaction | Underlying Cause | Recommended Solution(s) |
| Photochemical [2+2] | cis/trans Isomerization | Competing deactivation pathway from excited state[4] | Add a triplet sensitizer; increase reactant concentration. |
| Formation of Regioisomers | Similar stability of competing diradical intermediates | Modify substrate electronics; use a Lewis acid catalyst. | |
| Homodimerization | High reactivity of one alkene partner | Use unequal stoichiometry; slow addition of the more reactive partner. | |
| Thermal Ketene [2+2] | Ketene Dimerization | High ketene concentration; second-order kinetics | Slow addition of base/acyl chloride; perform at low temperature.[6] |
| Low Diastereoselectivity | Non-concerted pathway or lack of facial bias | Use a chiral auxiliary; screen different solvents and temperatures.[7][9] | |
| Intramolecular Cyclization | Formation of other ring sizes | Unfavorable pre-cyclization conformation | Modify tether length or rigidity; use templating catalysts. |
| Intermolecular Reaction | High concentration | Perform the reaction under high dilution conditions. | |
| C-H Functionalization | Over-reaction (di- or tri-substitution) | Similar reactivity of C-H bonds in product and starting material | Use a limiting amount of the coupling partner; investigate directing groups.[8] |
References
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Group Meeting, Scripps Research. Retrieved from [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9911. [Link]
-
Wessjohann, L. A., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 58(30), 10038-10052. Available at: [Link]
-
Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15593. Available at: [Link]
-
Li, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Medicine, 19(1), 1-21. Available at: [Link]
-
Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15593. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. Retrieved from [Link]
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Retrieved from [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aklectures.com [aklectures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclobutane synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
Welcome to the technical support center for the purification of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable synthetic intermediate. The unique zwitterionic character of the amino acid moiety, combined with the bulky, nonpolar benzyloxy group, presents specific purification hurdles. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: I've completed my synthesis. What is the best initial purification strategy for crude 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid?
A1: The optimal initial strategy depends on the physical state and estimated purity of your crude product. As an amino acid, this compound is zwitterionic, which influences its solubility and chromatographic behavior.
Initial Assessment:
-
Physical State: Is the crude product a solid or a persistent oil?
-
Solubility: Perform small-scale solubility tests in common solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, acetone). The molecule has both polar (amino acid) and nonpolar (benzyloxy) features, so a mixture of solvents is often required.
-
Purity (TLC/LC-MS): Assess the complexity of the crude mixture. Are there a few major spots/peaks or many?
Based on this assessment, you can follow a decision-making workflow.
Caption: Initial Purification Strategy Decision Tree.
-
For Solids with High Estimated Purity (>85%): Recrystallization is the most efficient first step. Given the molecule's structure, a mixed solvent system is likely required. Start with a polar solvent in which the compound is soluble when hot (e.g., water, methanol, ethanol) and a nonpolar solvent in which it is less soluble (e.g., ethyl acetate, isopropanol, or diethyl ether) as the anti-solvent.
-
For Oils or Complex Mixtures: Chromatography is the preferred method. Due to the zwitterionic nature, standard silica gel chromatography can be challenging, often resulting in significant streaking. Ion-exchange chromatography (IEX) is the most robust and recommended technique for amino acids.[1]
Q2: My recrystallization attempt failed; the compound oiled out instead of forming crystals. What should I do?
A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution is supersaturated too quickly or when impurities inhibit crystal formation.[2]
Troubleshooting Protocol for Oiling Out:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the primary (good) solvent (10-20% increase) to reduce the level of supersaturation.[2] The goal is to find a concentration where the compound stays dissolved longer as it cools, allowing more time for orderly crystal nucleation.
-
Slow Down Cooling: Rapid cooling is a primary cause of oiling out.
-
Ensure the flask is insulated. Place it on a cork ring or a folded towel.
-
Cover the flask with a watch glass to trap solvent vapors and slow cooling.[2]
-
Consider leaving the flask to cool to room temperature overnight on the benchtop before moving it to an ice bath or refrigerator.
-
-
Scratch and Seed:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This seed crystal provides a template for further crystal growth.
-
-
Solvent System Optimization: The initial solvent choice may be suboptimal. If the above steps fail, a different solvent system is needed.
Table 1: Recrystallization Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Oiling Out | Solution is too concentrated; cooling is too rapid; presence of impurities. | Re-heat, add more solvent, and cool very slowly. Try scratching or seeding.[2] |
| No Crystals Form | Solution is too dilute; compound is highly soluble in the chosen solvent. | Boil off some solvent to increase concentration. If that fails, remove all solvent and try a different solvent system.[2] |
| Crystals Form Too Quickly | Solution is too concentrated; cooling is too rapid. | This can trap impurities. Re-dissolve with more solvent and cool slowly to form larger, purer crystals.[2] |
| Product is an Oil at Room Temp | The compound's melting point may be near room temperature, or it could be hygroscopic. | Try precipitation by adding a large volume of a non-polar anti-solvent (e.g., hexane, ether) to the oil dissolved in a minimal amount of a polar solvent.[3] |
Q3: What are the best practices for purifying this zwitterionic compound with column chromatography?
A3: As mentioned, standard silica gel is often problematic for amino acids. The polar zwitterion can interact very strongly and irreversibly with the acidic silanol groups on the silica surface. Ion-exchange chromatography (IEX) is the superior method.
Ion-Exchange Chromatography (IEX) Protocol:
IEX separates molecules based on their net charge at a given pH.[4] Since 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is an amino acid, it has an isoelectric point (pI) where its net charge is zero.
-
At pH < pI, the molecule is positively charged (protonated amine, -NH3+) and will bind to a cation-exchange resin (negatively charged).
-
At pH > pI, the molecule is negatively charged (deprotonated carboxyl, -COO-) and will bind to an anion-exchange resin (positively charged).
Step-by-Step Cation-Exchange Protocol (Recommended):
-
Select Resin: Choose a strong cation-exchange (SCX) resin (e.g., Dowex® 50WX8) or a weak cation-exchange (WCX) resin. SCX resins are often preferred for their broad pH operating range.
-
Prepare the Column: Slurry the resin in a suitable acidic buffer (e.g., 0.1 M formic acid or acetic acid) and pack the column.
-
Equilibrate: Wash the packed column with several column volumes of the acidic loading buffer (e.g., pH 2-3). This ensures the resin is fully protonated and ready for binding.
-
Sample Loading: Dissolve the crude product in the loading buffer. Ensure the pH is low enough to fully protonate the amine group. Filter any insoluble material and load the solution onto the column.
-
Wash: Wash the column with the loading buffer to remove neutral and anionic impurities.
-
Elution: Elute the bound product by increasing the pH or the salt concentration. A common method is to use a gradient of aqueous ammonia (e.g., 0.5% to 5% NH4OH in water) or a volatile buffer like ammonium acetate.[5] The ammonia deprotonates the -NH3+ group, neutralizing the charge and releasing the molecule from the resin.
-
Isolation: Collect the fractions containing the product (monitor by TLC or LC-MS). Combine the pure fractions and remove the volatile eluent under reduced pressure to yield the purified amino acid.
Caption: Workflow for Cation-Exchange Chromatography.
Q4: My purified product is still a racemic mixture. How can I resolve the enantiomers?
A4: For applications in drug development, separating the enantiomers is often a critical step. There are two primary methods for this on a preparative scale: diastereomeric salt formation and preparative chiral HPLC.
Method 1: Diastereomeric Salt Resolution
This classic method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Protocol Outline:
-
Choose a Resolving Agent: Since your target is an amino acid, you can use a chiral acid to react with the amine (e.g., (+)-Tartaric acid, (R)-(-)-Mandelic acid) or a chiral base to react with the carboxylic acid (e.g., (R)-(+)-α-methylbenzylamine, brucine).
-
Salt Formation: Dissolve the racemic amino acid and one equivalent of the chiral resolving agent in a suitable hot solvent (e.g., ethanol, methanol, or water/alcohol mixtures).
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt should preferentially crystallize out due to lower solubility.
-
Isolation and Liberation:
-
Filter the crystals of the desired diastereomeric salt.
-
Re-dissolve this salt in water and adjust the pH to liberate the free amino acid. For example, if you used a chiral acid, basify the solution to precipitate the chiral acid (or extract it) and isolate your enantiomerically enriched amino acid from the aqueous layer, often by using ion-exchange chromatography as described in Q3.
-
-
Verify Purity: Check the enantiomeric excess (ee) of the product using chiral HPLC or NMR with a chiral shift reagent.
Method 2: Preparative Chiral HPLC
This method uses a chiral stationary phase (CSP) to directly separate the enantiomers. It is often faster for methods development but can be more expensive and lower-throughput for large-scale work.
Table 2: Chiral HPLC Column Selection
| Chiral Stationary Phase (CSP) Type | Mechanism | Suitable For |
| Crown Ether-Based (e.g., CROWNPAK®) | Forms inclusion complexes, particularly effective for primary amines. | Excellent choice for underivatized amino acids.[6] |
| Polysaccharide-Based (e.g., Chiralcel®, Chiralpak®) | Carbamate derivatives of cellulose or amylose provide chiral grooves and interaction sites. | Broad applicability; may require derivatization of the amino acid (e.g., N-acylation) for best results.[7] |
| Cyclodextrin-Based | Chiral cavity forms inclusion complexes with the benzyloxy group. | Good potential for separating aromatic amino acids.[8] |
Experimental Protocol:
-
Analytical Method Development: Screen various chiral columns and mobile phases (typically mixtures of hexane/isopropanol or acetonitrile/water with additives like trifluoroacetic acid) to find a system that gives baseline separation of the two enantiomers.[6]
-
Scale-Up: Once an analytical method is established, scale up to a larger-diameter preparative column using the same stationary and mobile phases.
-
Fraction Collection: Inject the racemic mixture and collect the separated enantiomer peaks as they elute from the column.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
References
- Synthesis of aminocyclopentane carboxylic acids.
- 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses Procedure.
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed.
- 3-chlorocyclobutanecarboxylic acid. Organic Syntheses Procedure.
- 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. Achmem.
- Protein Purification by Ion Exchange Chrom
- Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggreg
- Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatiz
- Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.
- Crystalliz
- Synthesis of [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines: important precursors to cyclobut-A derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. Journal of the American Chemical Society.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Introduction to protein crystalliz
- Separ
- Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. N/A.
- New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
- Method of producing optically active α-amino acid benzyl esters.
- Chiral Separation of Amino Acids by Chromatography.
- Ion exchange chromatography protein purification and isoelectric point (pI). YouTube.
- How to get (or crystallize) solid amino acids derivatives and peptides?
- General method to prepare amino acids benzyl esters and to isolate them...
- What Every Crystallographer Should Know About A Protein Before Beginning Crystalliz
- Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl deriv
- studies toward the stereocontrolled synthesis of cyclobutane deriv
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral auxiliary. Wikipedia.
- Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput
Sources
- 1. 193.16.218.141 [193.16.218.141]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid under various conditions
Welcome to the technical support center for 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the handling, storage, and use of this unique cyclobutane amino acid derivative. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: A Molecule of Unique Potential and Specific Sensitivities
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is a non-proteinogenic amino acid that incorporates a strained cyclobutane ring and a benzyloxy (benzyl ether) functional group. This combination of motifs offers exciting possibilities in peptidomimetic design and as a building block in medicinal chemistry. However, these same features—the strained ring and the benzyl ether—also dictate its chemical stability and compatibility with various reaction conditions. This guide will address the most common questions and experimental challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid?
For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in an inert atmosphere (e.g., under argon or nitrogen), and at a low temperature.[1] Storing at -20°C is highly recommended to minimize degradation over time. While some suppliers suggest room temperature storage under an inert atmosphere, refrigeration provides an extra measure of security against slow thermal degradation.
Q2: How should I store solutions of this amino acid?
It is generally not recommended to store this compound in solution for extended periods. If you must, prepare the solution fresh and use it as quickly as possible. For short-term storage, use a sterile, slightly acidic buffer (pH 5-6) and keep it at 4°C. For longer-term storage of solutions, freezing at -20°C or -80°C is an option, but be aware that freeze-thaw cycles can degrade proteins and potentially other complex molecules.
Q3: Is this compound stable in acidic and basic aqueous solutions?
The stability is highly dependent on the pH and temperature.
-
Acidic Conditions: The benzyl ether linkage is susceptible to cleavage under strong acidic conditions, especially with heating.[2][3] While it is generally stable to mild acids at room temperature, prolonged exposure or elevated temperatures can lead to debenzylation, yielding 1-amino-3-hydroxycyclobutanecarboxylic acid and benzyl alcohol.
-
Basic Conditions: The compound is more stable under basic conditions with respect to the benzyl ether. However, basic conditions can promote the racemization of the α-amino acid stereocenter.[4] The rate of racemization is dependent on the strength of the base, temperature, and duration of exposure.
Q4: Can I use standard peptide coupling reagents with this amino acid?
Yes, standard peptide coupling reagents (e.g., HATU, HBTU, EDC) can be used. The amino acid functionality behaves similarly to other α-amino acids. However, ensure that the overall reaction conditions are not strongly acidic or basic to avoid side reactions. The benzyloxy group is generally stable to these conditions.
Q5: Is the benzyloxy group compatible with common deprotection strategies for other protecting groups?
The benzyloxy group's stability relative to other protecting groups is a key consideration in multi-step synthesis.
-
Stable to: Conditions used to remove Boc (trifluoroacetic acid, though strong TFA may cause some cleavage) and Fmoc (piperidine) groups.
-
Not stable to: Catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a common method for debenzylation.[5] It is also susceptible to strong Lewis acids and some oxidizing agents.
Q6: Is the compound sensitive to air or light?
While not pyrophoric, it is good practice to handle all valuable reagents under an inert atmosphere to prevent potential long-term oxidative degradation.[6] The aromatic ring in the benzyloxy group can absorb UV light, making the compound potentially susceptible to photodegradation over long periods of exposure.[7] Therefore, it is recommended to store it in an amber vial or otherwise protected from light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound during a reaction involving strong acid (e.g., concentrated HCl, HBr). | Acid-catalyzed cleavage of the benzyl ether. Strong acids can protonate the ether oxygen, making it a good leaving group and leading to cleavage of the C-O bond.[3][8] | Use milder acidic conditions if possible. If strong acid is required, perform the reaction at a lower temperature and for the shortest possible time. Monitor the reaction closely for the formation of the debenzylated product. |
| Formation of an unexpected diastereomer or loss of optical purity. | Racemization of the α-carbon. This is likely to occur under basic conditions (e.g., during a saponification) or at elevated temperatures.[4] | Avoid prolonged exposure to strong bases. If a basic step is necessary, use milder bases (e.g., NaHCO₃ instead of NaOH) and lower temperatures. Analyze the product's optical purity using a suitable chiral method. |
| Incomplete reaction or side products during a catalytic hydrogenation step intended to modify another part of the molecule. | Reductive cleavage (hydrogenolysis) of the benzyl ether. The benzyl C-O bond is highly susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂).[5] | This is the standard method for debenzylating. If you need to preserve the benzyloxy group while reducing another functional group, alternative reducing agents that do not affect benzyl ethers should be chosen (e.g., NaBH₄ for reducing ketones). |
| Unexpected byproducts when using strong oxidizing agents. | Oxidative cleavage of the benzyl ether. Strong oxidizing agents can cleave the benzyl ether to form a variety of products, including the corresponding alcohol and benzoic acid derivatives.[9] | Select milder or more specific oxidizing agents if the benzyloxy group needs to be preserved. |
Stability Profile Summary
The following table summarizes the expected stability of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid under various conditions, based on the known reactivity of its functional groups.
| Condition | Reagent/Stress Factor | Expected Stability | Potential Degradation Products |
| Acidic | Mild acids (e.g., acetic acid, dilute HCl) at RT | Generally Stable | - |
| Strong acids (e.g., conc. HCl, HBr, TFA) with heat | Labile | 1-Amino-3-hydroxycyclobutanecarboxylic acid, Benzyl alcohol/halide | |
| Basic | Mild bases (e.g., NaHCO₃, Et₃N) at RT | Generally Stable | Possible slow racemization |
| Strong bases (e.g., NaOH, KOH) with heat | Moderate (Racemization risk) | D-enantiomer | |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Highly Labile | 1-Amino-3-hydroxycyclobutanecarboxylic acid, Toluene |
| Dissolving Metal (Na, NH₃) | Labile | 1-Amino-3-hydroxycyclobutanecarboxylic acid, Toluene | |
| Hydride reagents (e.g., NaBH₄, LiAlH₄) | Generally Stable | - | |
| Oxidative | Mild oxidants (e.g., DMP, PCC) | Generally Stable | - |
| Strong oxidants (e.g., KMnO₄, O₃, DDQ) | Labile | 1-Amino-3-hydroxycyclobutanecarboxylic acid, Benzoic acid derivatives | |
| Thermal | Elevated temperatures (>180°C) | Labile | Complex decomposition products (e.g., H₂O, NH₃ release)[10] |
| Photolytic | Prolonged UV light exposure | Potentially Labile | Photodegradation products[7] |
Key Degradation Pathways & Experimental Workflows
Debenzylation Pathways
The most significant point of instability for this molecule is the benzyloxy group, which can be cleaved via two primary mechanisms: acid-catalyzed hydrolysis and reductive hydrogenolysis.
Caption: Primary degradation pathways of the benzyloxy group.
Experimental Decision Workflow
This workflow helps in selecting appropriate reaction conditions when using 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid.
Caption: Decision workflow for handling the benzyloxy group.
References
-
Organic Chemistry Portal. (n.d.). Benzyl ethers. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
- Gellman, S. H., et al. (2006). Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water. Journal of the American Chemical Society, 128(23), 7404–7405.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- Pattison, J., et al. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Journal of Pharmaceutical Sciences, 109(2), 896-905.
- Weiss, I. M., et al. (2017). Cautionary note: The thermal decomposition of amino acids in the solid state.
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
- Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2022). Foods, 11(12), 1753.
- Remucal, C. K., et al. (2012). Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. Environmental Science & Technology, 46(19), 10574-10582.
- Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
- Truman, R. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
-
LibreTexts. (2020, May 30). Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]
-
Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
LibreTexts. (2021, August 12). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
- Forbes, W. F., & Savige, W. E. (1962). Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. Photochemistry and Photobiology, 1(2), 77-89.
- Albarran, G., & Schmitter, J. M. (2005). Aminoacids of the cyclobutane series. Amino Acids, 29(3), 231-244.
- Ren, X., et al. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. RSC Advances, 12(43), 28059-28074.
- Song, C., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 11(1), 1-10.
- Leonori, D., & Melchiorre, P. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(5), 496-501.
- Thompson, S., & Gauthier, D. R. (2011). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Beilstein Journal of Organic Chemistry, 7, 1323–1328.
- Helfrich, M. R., & Tor, Y. (2004). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Current Opinion in Chemical Biology, 8(6), 549-555.
- Kopańska, K., et al. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. Molecules, 25(13), 2969.
- Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv.
-
American Chemical Society. (n.d.). Amino Acid Racemization. Retrieved from [Link]
- Georgiou, C. D., & Deamer, D. W. (2014). Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life. Astrobiology, 14(6), 541-549.
- Alexov, E., & Warwicker, J. (2002). On the pH-optimum of activity and stability of proteins. Physical Biology, 1(1-2), 1-8.
- Zhang, T., & Schöneich, C. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). Molecular Pharmaceutics, 21(3), 1335-1342.
- Uyama, H., et al. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3870-3876.
- Jurgens, R. W., et al. (1980). Stability of Solutions of Essential Amino Acids. American Journal of Health-System Pharmacy, 37(12), 1730-1732.
- Jones, J. H., & Witty, M. J. (1977). 2-Benzyloxyoxazol-5(4H)-ones from Benzyloxycarbonyl-amino-acids.
Sources
- 1. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclobutane Ring Formation
Welcome to the technical support center for cyclobutane ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable four-membered ring. The inherent ring strain of cyclobutanes makes their synthesis a nuanced challenge, yet this same strain makes them powerful intermediates in organic synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for higher yields and desired stereoselectivity.
Section 1: Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, relying on the excitation of an alkene to a higher energy state to facilitate the cycloaddition. However, achieving high efficiency and selectivity can be challenging. This section addresses common problems encountered during these reactions.
Troubleshooting Guide: Photochemical [2+2] Cycloadditions
Question: My photochemical [2+2] cycloaddition is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in photochemical [2+2] cycloadditions can stem from several factors, each requiring a specific approach to resolve.
-
Inadequate Light Source and Wavelength: The wavelength of the light source must overlap with the absorbance spectrum of the substrate that will be excited. For many enone systems, UV lamps are effective. However, if your substrate does not absorb in the emission region of your lamp, the reaction will not proceed efficiently.
-
Solution: Characterize the UV-Vis absorption spectrum of your starting material to ensure the chosen lamp is appropriate. For substrates that do not absorb well in the UV-A or UV-B region, consider using a photosensitizer that can absorb the light and transfer the energy to your reactant.
-
-
Low Quantum Yield: The quantum yield represents the efficiency of a photochemical process. A low quantum yield indicates that the absorbed photons are not effectively leading to the desired product. This can be due to competing non-radiative decay pathways or reversible reactions.
-
Solution: Optimize the reaction solvent. Solvent polarity can influence the stability of the excited state and any intermediates. Additionally, ensure the reaction is thoroughly degassed, as dissolved oxygen can quench the excited triplet state required for many [2+2] cycloadditions.
-
-
Substrate Polymerization: Styrenes and other activated alkenes can be prone to polymerization under photochemical conditions, which competes with the desired cycloaddition.
-
Solution: Lower the concentration of the reactants to disfavor intermolecular polymerization. Running the reaction at a lower temperature can also help to control polymerization.
-
-
Photoreactor Setup: Inefficient irradiation of the reaction mixture can lead to low conversions.
-
Solution: Ensure your reactor design allows for maximum and uniform irradiation of the sample. For larger scale reactions, a continuous flow reactor can provide more consistent irradiation compared to a standard batch reactor.
-
Question: I am observing poor diastereoselectivity in my photochemical [2+2] cycloaddition. How can I control the stereochemical outcome?
Answer:
Controlling diastereoselectivity is a common challenge. The stereochemical outcome is often dictated by the mechanism of the reaction (singlet vs. triplet excited state) and steric interactions in the transition state.
-
Reaction Mechanism: Reactions proceeding through a triplet excited state often involve a diradical intermediate, which can allow for bond rotation before ring closure, leading to a mixture of diastereomers.
-
Solution: The use of a triplet sensitizer can populate the triplet state more efficiently. The choice of sensitizer can sometimes influence the diastereoselectivity. Common sensitizers include benzophenone and acetone.
-
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome, particularly if there are polar intermediates.
-
Solution: Screen a range of solvents with varying polarities. Non-polar solvents like hexanes or benzene may favor the formation of products with a smaller overall dipole moment, while polar solvents can stabilize charged intermediates that may lead to different stereoisomers.[1]
-
-
Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the more thermodynamically stable product.
Question: My starting material is undergoing cis-trans isomerization instead of the desired [2+2] cycloaddition. How can I prevent this?
Answer:
Cis-trans isomerization is a common side reaction for alkenes under photochemical conditions, as the excited state has a lower barrier to rotation around the carbon-carbon double bond.
-
Mechanism: This isomerization can occur from both the singlet and triplet excited states.
-
Solution: If the desired cycloaddition proceeds from the triplet state, using a triplet sensitizer can help to favor the cycloaddition pathway over isomerization from the singlet state. Additionally, carefully selecting the irradiation wavelength can sometimes selectively excite the desired chromophore for cycloaddition without providing excess energy that leads to isomerization.
-
Experimental Protocol: General Procedure for a Photochemical [2+2] Cycloaddition
-
Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 equivalent) and the photosensitizer (if required, e.g., benzophenone, 0.1-0.3 equivalents) in the chosen solvent (e.g., acetone, acetonitrile, or benzene). The concentration of the alkene is typically in the range of 0.01-0.1 M.
-
Degassing: Degas the solution for 15-30 minutes by bubbling a stream of inert gas (argon or nitrogen) through it. This is crucial to remove dissolved oxygen which can quench the triplet excited state.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp). Ensure the vessel is cooled, typically using a water bath, to maintain a constant temperature. Irradiate the solution with stirring for the required time (this can range from a few hours to several days).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the cyclobutane product from any unreacted starting materials and byproducts.
Section 2: Thermal [2+2] Cycloadditions with Ketenes
Thermally allowed [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, ketenes are a notable exception and are highly reactive partners in these reactions, providing a powerful method for the synthesis of cyclobutanones.
Troubleshooting Guide: Thermal [2+2] Cycloadditions with Ketenes
Question: My thermal [2+2] cycloaddition with a ketene is giving a low yield of the desired cyclobutanone. What are the common pitfalls?
Answer:
Low yields in ketene cycloadditions often point to issues with the generation of the ketene or its subsequent reactivity.
-
Inefficient Ketene Generation: Ketenes are typically generated in situ from acyl chlorides and a non-nucleophilic base like triethylamine. Incomplete dehydrochlorination will result in a lower concentration of the ketene available for the cycloaddition.
-
Solution: Ensure the acyl chloride is pure and the base is of high quality and used in at least stoichiometric amounts. The reaction to generate the ketene is often performed at low temperatures to prevent side reactions of the acyl chloride.
-
-
Ketene Dimerization: Ketenes are highly reactive and can dimerize if the alkene partner is not sufficiently reactive or is present in a low concentration.
-
Solution: Use a slight excess of the alkene to trap the ketene as it is formed. Slow addition of the acyl chloride to the mixture of the alkene and base can also help to maintain a low concentration of the ketene and minimize dimerization.
-
-
Unreactive Alkene: Electron-rich alkenes are generally good substrates for cycloaddition with electrophilic ketenes. Electron-deficient alkenes may react sluggishly or not at all.
-
Solution: For less reactive alkenes, the use of a Lewis acid catalyst can enhance the electrophilicity of the ketene and promote the cycloaddition.
-
Question: I am struggling to control the stereoselectivity of my ketene [2+2] cycloaddition. What factors influence the stereochemical outcome?
Answer:
The stereochemistry of ketene cycloadditions is determined in the transition state. The reaction is believed to proceed through a concerted, asynchronous pathway.
-
Steric Effects: The substituents on both the ketene and the alkene will influence the approach of the two components, with the reaction generally favoring the transition state that minimizes steric hindrance.
-
Solution: The stereochemistry of the alkene is typically retained in the cyclobutanone product. For substituted ketenes, the larger substituent often orients away from the alkene in the transition state.
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the ketene, increasing its electrophilicity and influencing the geometry of the transition state.
-
Solution: The use of chiral Lewis acids can induce enantioselectivity in the cycloaddition. Even achiral Lewis acids can alter the diastereoselectivity compared to the uncatalyzed thermal reaction by modifying the transition state structure.
-
Question: My ketene cycloaddition is producing byproducts. What are the likely side reactions and how can I avoid them?
Answer:
Besides dimerization, ketenes can participate in other unwanted reactions.
-
Reaction with Other Nucleophiles: If other nucleophiles, such as water or alcohols, are present in the reaction mixture, they can react with the ketene to form carboxylic acids or esters, respectively.
-
Solution: Ensure all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere to exclude moisture.
-
-
Rearrangement of the Product: Some cyclobutanones can be unstable and undergo ring-opening or rearrangement reactions, especially if the reaction is run at elevated temperatures.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Diagram: Mechanism of Ketene Generation and Cycloaddition
Caption: Generation of a ketene from an acyl chloride and its subsequent [2+2] cycloaddition with an alkene.
Section 3: Metal-Catalyzed Cyclobutane Formation
Transition metal catalysts can mediate [2+2] cycloadditions that are thermally forbidden for simple alkenes. These methods offer alternative pathways to cyclobutanes, often with unique reactivity and selectivity profiles.
Troubleshooting Guide: Metal-Catalyzed Cyclobutane Formation
Question: My metal-catalyzed [2+2] cycloaddition is not working. What are the critical parameters to check?
Answer:
The success of a metal-catalyzed reaction is highly dependent on the catalyst's activity and the reaction conditions.
-
Catalyst Activity: The active form of the catalyst may not be generated under the reaction conditions, or the catalyst may be deactivated by impurities.
-
Solution: Ensure the metal precursor and ligands are pure. For air-sensitive catalysts, it is crucial to use rigorously degassed solvents and perform the reaction under an inert atmosphere. The choice of ligand is also critical and can significantly impact the catalyst's activity and selectivity.
-
-
Solvent Choice: The solvent can affect the solubility of the catalyst and substrates, as well as the stability of intermediates in the catalytic cycle.
-
Solution: A solvent screen is often necessary to find the optimal conditions. Some common solvents for these reactions include toluene, THF, and dichloromethane.
-
-
Temperature: The reaction may require a specific temperature to overcome the activation energy for a key step in the catalytic cycle, such as oxidative addition or reductive elimination.
-
Solution: Experiment with a range of temperatures. Some reactions may require elevated temperatures, while others may proceed at room temperature or below.
-
Question: I am observing a low yield in my copper-catalyzed intramolecular [2+2] photocycloaddition. How can I optimize this reaction?
Answer:
Copper(I) salts, such as copper(I) triflate (CuOTf), are effective catalysts for the intramolecular [2+2] photocycloaddition of dienes.
-
Catalyst Loading: Insufficient catalyst can lead to a slow and incomplete reaction.
-
Solution: Optimize the catalyst loading. Typically, 5-10 mol% of the copper(I) salt is used.
-
-
Ligand Effects: While some reactions proceed without an added ligand, in other cases, a ligand can enhance the catalyst's activity and selectivity.
-
Solution: Screen a variety of ligands, such as phosphines or nitrogen-based ligands, to see if they have a beneficial effect on the reaction.
-
-
Substrate Structure: The length and flexibility of the tether connecting the two alkene moieties are critical for a successful intramolecular cycloaddition.
-
Solution: Substrates with a three- or four-atom tether are often optimal for forming bicyclic systems.
-
Data Summary: Comparison of Cyclobutane Formation Methods
| Reaction Type | Typical Conditions | Common Substrates | Key Advantages | Common Challenges |
| Photochemical [2+2] | UV irradiation, often with a sensitizer (e.g., benzophenone) | Enones, alkenes | Access to a wide range of cyclobutanes | Low quantum yields, side reactions (isomerization, polymerization), requires specialized equipment |
| Thermal Ketene [2+2] | In situ ketene generation (acyl chloride + base) | Electron-rich alkenes | High reactivity, good yields for suitable substrates | Ketene dimerization, sensitivity to moisture, limited to cyclobutanone products |
| Metal-Catalyzed [2+2] | Transition metal catalyst (e.g., Cu, Pd, Ni), often with ligands | Alkenes, alkynes | Catalytic, can proceed under mild conditions, potential for asymmetric catalysis | Catalyst deactivation, sensitivity to air and moisture, substrate scope can be limited |
Section 4: Purification of Cyclobutane Products
The purification of cyclobutane products can be challenging due to the potential for a mixture of diastereomers and the presence of byproducts with similar polarities to the desired product.
FAQs on Purification
Question: How can I separate the syn and anti diastereomers of my cyclobutane product?
Answer:
The separation of diastereomers is a common challenge in cyclobutane synthesis.
-
Column Chromatography: This is the most common method for separating diastereomers. The choice of eluent is critical. A systematic screen of solvent systems with varying polarities (e.g., mixtures of hexanes and ethyl acetate) is recommended. Sometimes, using a less polar solvent system and running the column slowly can improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a single diastereomer in high purity. A careful selection of the recrystallization solvent is necessary.
-
Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative high-performance liquid chromatography (HPLC) can be used. Both normal-phase and reverse-phase HPLC can be effective, depending on the properties of the compounds.
Question: What are some common byproducts in cyclobutane synthesis and how can I remove them?
Answer:
-
Starting Materials: Unreacted starting materials can often be removed by column chromatography.
-
Ketene Dimers: In thermal [2+2] cycloadditions, ketene dimers are common byproducts. These are often more polar than the cyclobutanone product and can be separated by column chromatography.
-
Polymers: In photochemical reactions, polymeric byproducts may form. These are typically high molecular weight and can often be removed by precipitation or filtration before chromatographic purification.
General FAQs
Question: What is the importance of degassing the solvent for photochemical reactions?
Answer:
Dissolved molecular oxygen is a triplet-state quencher.[2] Many photochemical [2+2] cycloadditions proceed through a triplet excited state. If oxygen is present, it can deactivate the excited state of the reactant or sensitizer, preventing the desired reaction from occurring and leading to low or no product formation. Therefore, it is crucial to remove dissolved oxygen from the reaction solvent before irradiation. Common degassing methods include bubbling an inert gas (nitrogen or argon) through the solvent, or freeze-pump-thaw cycles for more rigorous oxygen removal.[3][4]
Question: Can I use a Lewis acid as a co-catalyst in a metal-catalyzed cycloaddition?
Answer:
Yes, in some cases, the addition of a Lewis acid as a co-catalyst can have a beneficial effect on a transition metal-catalyzed reaction. The Lewis acid can activate the substrate by coordinating to it, or it can interact with the metal catalyst to modify its electronic properties and reactivity. This can lead to increased reaction rates and improved selectivity.[5] However, the compatibility of the Lewis acid with the primary metal catalyst must be considered, as unwanted side reactions can also occur.
References
- M. A. Ischay, M. E. Annamalai, and T. P. Yoon, "Visible Light Photocatalysis of [2+2] Enone Cycloadditions," Journal of the American Chemical Society, 2009.
-
Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Help with understanding 2+2 cycloadditions. Reddit. Available at: [Link]
- W. T. Brady, "Ketene cycloadditions in organic synthesis," Tetrahedron, 1981.
- M. L. Conner and M. K. Brown, "Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis," Accounts of Chemical Research, 2023.
-
The roles of Lewis acidic additives in organotransition metal catalysis. RSC Publishing. Available at: [Link]
- S. Poplata, A. Tröster, Y.-Q. Zou, and T. Bach, "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions," Chemical Reviews, 2016.
-
Photochemical Reactor Setup. HepatoChem. Available at: [Link]
-
How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai. YouTube. Available at: [Link]
-
Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving Benzyloxy Protecting Groups
The benzyl (Bn) ether is a cornerstone of protecting group strategy in modern organic synthesis, prized for its general stability and predictable reactivity. However, its application is not without challenges. In this guide, we will address common issues encountered during the manipulation of benzyloxy groups, providing not just solutions but also the underlying chemical principles to empower researchers in their synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzyl ether deprotection via catalytic hydrogenolysis is sluggish or has stalled completely. What are the likely causes and how can I resolve this?
This is one of the most common issues faced during benzyl group removal. Several factors can contribute to an incomplete or slow hydrogenolysis reaction.
Root Cause Analysis:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is the heart of the reaction, and its performance is paramount.
-
Poisoning: Palladium catalysts are notoriously sensitive to poisoning by various functional groups and impurities. Sulfur-containing compounds (e.g., thiols, thioethers, or residual reagents from previous steps), nitrogen heterocycles (like pyridine or imidazole), and even the product amine can strongly adsorb to the palladium surface, blocking the active sites for hydrogen activation and substrate binding.[1]
-
Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers. An old or improperly stored catalyst may have reduced activity. Pearlman's catalyst (Pd(OH)₂/C) is often more active and less prone to catalyst poisoning than Pd/C.[2]
-
-
Insufficient Hydrogen Availability:
-
Gas-Phase Hydrogenolysis: Leaks in the hydrogenation apparatus (e.g., a punctured balloon or loose fittings) will prevent the maintenance of a positive hydrogen pressure.
-
Transfer Hydrogenolysis: The hydrogen donor (e.g., ammonium formate, formic acid, cyclohexadiene) may be of poor quality, used in insufficient stoichiometric amounts, or decompose over the course of a long reaction.
-
-
Mass Transfer Limitations: Hydrogenolysis is a triphasic reaction (solid catalyst, liquid substrate solution, and gaseous hydrogen). Inefficient mixing can lead to a situation where the catalyst and substrate are not in adequate contact with the dissolved hydrogen, thereby slowing down the reaction rate.
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the chosen solvent, its access to the solid-supported catalyst will be limited.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Sluggish Hydrogenolysis.
Q2: I am observing the reduction of other functional groups in my molecule during benzyl ether deprotection. How can I achieve chemoselectivity?
A common challenge with catalytic hydrogenolysis is its potential to reduce other sensitive functional groups, such as alkenes, alkynes, nitro groups, and some aromatic halides.
Causality:
The palladium catalyst is highly active for the reduction of a wide range of unsaturated functionalities. The selectivity of the reaction is often dependent on the relative rates of reduction of the different functional groups.
Solutions for Achieving Chemoselectivity:
-
Catalytic Transfer Hydrogenolysis (CTH): This is often a milder alternative to using hydrogen gas and can sometimes offer improved selectivity. Ammonium formate is a common and effective hydrogen donor.[3]
-
Use of Additives/Inhibitors: The addition of certain compounds can selectively inhibit the hydrogenolysis of benzyl ethers while allowing the reduction of other groups.
-
Nitrogenous Bases: Small amounts of pyridine or ammonia can act as inhibitors for benzyl ether cleavage, allowing for the selective reduction of other functionalities.[4] For example, adding 0.5 equivalents of pyridine can suppress benzyl ether cleavage while permitting the smooth hydrogenation of olefins, Cbz groups, and azides.[4]
-
-
Oxidative Deprotection: If your molecule is stable to oxidizing conditions, this can be an excellent orthogonal strategy.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This reagent is particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers, often under photoirradiation.[5] This method is compatible with groups that are sensitive to reduction, such as thioethers, azides, alkenes, and alkynes.[6]
-
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids can cleave benzyl ethers, but this method is generally harsh and lacks selectivity. Milder Lewis acids can sometimes be employed for more selective transformations.
| Deprotection Method | Key Advantages | Common Substrates | Potential Incompatibilities |
| Catalytic Hydrogenolysis | Clean reaction, common and well-established. | Simple benzyl ethers. | Alkenes, alkynes, nitro groups, some halides, sulfur compounds. |
| Catalytic Transfer Hydrogenolysis | Milder conditions, avoids handling H₂ gas, can be more selective.[3] | Benzyl ethers, esters, and carbamates. | Similar to catalytic hydrogenolysis, but often with better selectivity. |
| Oxidative Deprotection (DDQ) | Orthogonal to reductive methods, tolerates many reducible groups.[6][7] | p-Methoxybenzyl (PMB) ethers, benzyl ethers. | Electron-rich aromatic rings, some silyl ethers.[6] |
| Acid-Catalyzed Cleavage | Useful when reductive methods are not viable.[5] | Acid-stable substrates. | Acid-sensitive functional groups (e.g., acetals, some silyl ethers). |
Q3: I suspect my palladium catalyst is poisoned. What are the visual cues, and can it be regenerated?
Catalyst poisoning can be a frustrating and costly issue. Recognizing the signs and knowing potential remedies is crucial.
Symptoms of Catalyst Poisoning:
-
Visual Changes: A healthy Pd/C catalyst is a fine, black powder. A poisoned or deactivated catalyst may appear grayish or clumped together. During the reaction, you might observe the formation of a colloidal suspension or a change in the color of the supernatant.[8]
-
Reaction Stalls: The most obvious sign is a lack of hydrogen uptake (if using a gas burette) or the persistence of starting material as monitored by TLC or LC-MS.
Common Catalyst Poisons:
| Poison Class | Examples | Mechanism of Action |
| Sulfur Compounds | Thiols, thioethers, sulfoxides, residual thiourea | Strong, often irreversible, adsorption to palladium.[9] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, product amines | Coordination to palladium active sites.[1] |
| Halides | Residual chlorinated solvents, halide ions | Adsorption to the catalyst surface. |
| Other | Carbon monoxide, phosphines, alkynes | Strong coordination or formation of stable surface species.[9] |
Catalyst Regeneration:
While preventing poisoning is the best strategy, regeneration is sometimes possible, though it may not restore full activity.
-
Oxidative Treatment: For sulfur poisoning, a common laboratory-scale method involves washing the filtered catalyst with a dilute solution of an oxidizing agent like hydrogen peroxide, followed by thorough washing with water and the reaction solvent.[10] Another approach involves drying the catalyst and heating it in an air atmosphere at a controlled temperature (e.g., 50-140 °C).[10]
It is crucial to handle palladium catalysts, especially after use, with care as they can be pyrophoric.
Q4: I have heard about benzyl group migration. Is this a common side reaction, and how can I avoid it?
Intramolecular migration of a benzyl group is generally not a common side reaction during the standard protection of alcohols as benzyl ethers or their subsequent deprotection. This phenomenon is more frequently observed in specific molecular rearrangements, such as the benzilic acid rearrangement, or in systems with particular electronic and steric properties that facilitate such a shift.
For most applications in protecting group chemistry, benzyl group migration is not a primary concern. If you suspect such a side reaction, a thorough structural characterization of the unexpected product is necessary. Altering the reaction conditions (e.g., changing the base for protection or the deprotection method) would be the first line of investigation to circumvent this issue.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis of a Benzyl Ether
This protocol describes a general procedure for benzyl ether deprotection using Pd/C and hydrogen gas.[11]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected compound (1.0 mmol) in a suitable solvent (10-20 mL of methanol, ethanol, or ethyl acetate). To this solution, add 10% Pd/C (typically 10-20 mol% Pd).
-
Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential for efficient mixing of the three-phase system.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully vent the hydrogen atmosphere and flush the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely. Quench the catalyst on the Celite® pad with water before disposal.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol, which can be purified further if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol provides a convenient alternative to using flammable hydrogen gas.[3]
-
Reaction Setup: In a round-bottom flask, suspend the benzyl-protected compound (1.0 mmol) and ammonium formate (5.0 mmol, 5 equivalents) in methanol (10 mL).
-
Catalyst Addition: Add 10% Pd/C (10-20 mol% Pd) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux, depending on the reactivity of the substrate.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Filtration: Upon completion, cool the reaction mixture to room temperature, dilute with methanol, and filter through a pad of Celite®. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product may then be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual ammonium salts. The organic layer is then dried and concentrated to yield the deprotected alcohol.
Protocol 3: Oxidative Deprotection using DDQ (Stoichiometric)
This protocol is particularly useful for substrates with functionalities sensitive to reduction.[7]
-
Reaction Setup: Dissolve the benzyl-protected compound (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v, 10 mL).
-
Reagent Addition: Add DDQ (1.5 mmol, 1.5 equivalents) to the solution.
-
Reaction: Stir the reaction at room temperature. The reaction mixture will typically change color as the reaction progresses. For less reactive benzyl ethers, photoirradiation with a long-wavelength UV lamp may be necessary.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography to remove the DDQ hydroquinone byproduct.
Caption: Overview of Benzyl Ether Deprotection Strategies.
References
- Seeberger, P. H., & Werz, D. B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 854–858.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
-
Seeberger, P. H., & Werz, D. B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Retrieved from [Link]
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
- Ananikov, V. P., et al. (2020). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?
- Gowda, D. C., et al. (2004). The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate. Journal of Chemical Research, 2004(1), 66-67.
- Google Patents. (n.d.). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]
-
ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
ChemRxiv. (2021). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2018). Catalytic Transfer Hydrogenolysis as an Efficient Route in Cleavage of Lignin and Model Compounds. Retrieved from [Link]
-
ResearchGate. (2021). Illustration of the Pd-based catalysts poisoning during HDC of real aqueous matrices. Retrieved from [Link]
-
Sci-Hub. (n.d.). The hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]
- Wang, B., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
-
MDPI. (2021). Catalytic Transfer Hydrogenolysis Reactions for Lignin Valorization to Fuels and Chemicals. Retrieved from [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
ResearchGate. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]
-
ResearchGate. (2014). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [Link]
-
SlideShare. (2015). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
-
Dalhousie University. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. Retrieved from [Link]
-
Taylor & Francis Online. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
DCL Inc. (2004). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Transfer Hydrogenolysis Reactions for Lignin Valorization to Fuels and Chemicals. Retrieved from [Link]
-
ResearchGate. (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid
Welcome to the dedicated technical support guide for 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges encountered during experimental work. Here, we synthesize fundamental chemical principles with practical, field-tested insights to streamline your research and development processes.
Understanding the Molecule: A Zwitterionic Challenge
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is a non-proteinogenic amino acid. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, allows it to exist as a zwitterion, or inner salt, particularly around its isoelectric point.[1][2] This zwitterionic nature, combined with the significant hydrophobicity imparted by the benzyloxy and cyclobutane moieties, presents a unique set of solubility challenges.[3] Solubility is not merely a matter of "soluble" or "insoluble" but is critically dependent on the pH and polarity of the solvent system.[4][5]
Troubleshooting Guide: From Insoluble to Solution
This section provides a systematic, question-and-answer-based approach to resolving common solubility issues.
Q1: My 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid won't dissolve in water. What is my first step?
A1: pH Modification is the Primary Approach.
The limited aqueous solubility of this compound in neutral water is expected due to the hydrophobic benzyloxy group and the charge-neutral zwitterionic form.[1][3] The most effective initial step is to adjust the pH to ionize the molecule, thereby increasing its polarity and affinity for aqueous media.[6]
-
Expert Insight: At its isoelectric point (pI), the net charge of the amino acid is zero, leading to minimal electrostatic repulsion between molecules and thus, minimum solubility. By shifting the pH away from the pI, we introduce a net positive or negative charge, enhancing solubility.[5]
Protocol for pH-Mediated Dissolution:
-
Prepare a Slurry: Suspend the desired amount of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid in deionized water or a suitable buffer at a concentration slightly higher than your target.
-
Acidic Titration (for a Positively Charged Species): Slowly add a dilute aqueous acid (e.g., 0.1 M HCl) dropwise to the slurry while stirring. The amino group will be protonated to form a more soluble ammonium salt. Monitor the pH and observe for dissolution.
-
Alkaline Titration (for a Negatively Charged Species): Alternatively, slowly add a dilute aqueous base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[7]
-
Equilibration: Once the solid has dissolved, allow the solution to stir for a few minutes to ensure complete dissolution and equilibration.
-
Final pH Adjustment: Carefully adjust the pH to your desired experimental value, keeping in mind that moving back towards the isoelectric point may cause precipitation.
Q2: Adjusting the pH worked, but the compound precipitates when I add it to my buffered experimental medium. What's happening?
A2: Buffer Incompatibility and the Need for Co-solvents.
This common issue arises from the buffer's components interacting with the dissolved compound or the final pH of the mixture being too close to the compound's pI. If your experimental conditions constrain the pH, a co-solvent system is the next logical step.[8]
-
Expert Insight: Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate the hydrophobic benzyloxy and cyclobutane portions of the molecule.[9]
Recommended Co-solvents for Consideration:
| Co-Solvent | Starting Concentration (v/v) | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | 5-10% | A powerful, water-miscible solvent. Be mindful of its potential effects on biological assays. |
| Dimethylformamide (DMF) | 5-10% | A polar aprotic solvent commonly used in peptide synthesis.[10][11][12] Ensure it is free of amine impurities.[10] |
| Ethanol | 10-20% | A less toxic option, suitable for many applications. Solubility may be more limited compared to DMSO or DMF.[13] |
| N-Methyl-2-pyrrolidone (NMP) | 5-10% | Often used as a substitute for DMF in peptide synthesis and can be effective in solubilizing hydrophobic peptides.[10][11][12] |
Protocol for Co-Solvent System Development:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., DMSO).
-
Incremental Addition: While vortexing or rapidly stirring your aqueous buffer, add the stock solution dropwise or in small aliquots.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, the final concentration of the co-solvent may be insufficient.
-
Optimization: You may need to either decrease the final concentration of your compound or increase the percentage of the co-solvent in your final experimental medium.[8]
Q3: I am working under anhydrous conditions for a chemical reaction. Which organic solvents should I consider?
A3: Solvent selection for organic synthesis depends on the reaction conditions and the nature of the other reactants.
For non-aqueous applications, the polarity of the solvent will be the primary determinant of solubility. Given the compound's structure, polar aprotic solvents are generally a good starting point.
Solvent Selection Workflow for Organic Synthesis:
Caption: Decision workflow for selecting an organic solvent.
-
Expert Insight: In the context of peptide synthesis, solvents like DMF and NMP are favored for their ability to dissolve amino acid derivatives and swell the solid-phase resin.[12][14] Dichloromethane (DCM) is also frequently used, sometimes in combination with other solvents.[11][12]
Frequently Asked Questions (FAQs)
Q: Is 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid commercially available as the free base or a salt?
A: It is commonly supplied as the hydrochloride salt (HCl salt).[15][16] This is advantageous as the salt form is generally more water-soluble than the zwitterionic free base. When using the HCl salt, be aware that the initial solution will be acidic.
Q: How does the benzyloxy group affect solubility compared to a simple alkyl group?
A: The benzyloxy group, containing a phenyl ring, is significantly more hydrophobic than a small alkyl group. This large, non-polar moiety is a primary contributor to the compound's low solubility in water and its preference for more non-polar or polar aprotic organic solvents.[3]
Q: Can I heat the solution to improve solubility?
A: Gently warming the solution can increase the rate of dissolution and may increase the solubility limit.[9] However, be cautious, especially with prolonged heating, as it could potentially lead to degradation of the compound. Always perform initial stability tests if heating is required for your protocol.
Q: My compound is an amorphous solid. Does this affect its solubility?
A: Yes. Generally, an amorphous solid will have a higher apparent solubility and a faster dissolution rate than a more thermodynamically stable crystalline form. This is because less energy is required to break the solid-state interactions in an amorphous form.
Q: Can I use salt formation to enhance solubility in organic solvents?
A: While salt formation is a primary strategy for aqueous solubility, it is generally not effective for increasing solubility in non-polar organic solvents. In fact, the ionic nature of a salt would decrease its solubility in such solvents. However, forming a salt with a more lipophilic counter-ion can sometimes improve solubility in solvents of intermediate polarity.
Experimental Protocol: Quantitative Solubility Assessment
For rigorous quantitative analysis, a shake-flask method is recommended.
Caption: Standard shake-flask protocol for solubility measurement.
References
-
American Elements. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride. [Link]
-
Wikipedia. Cyclobutanecarboxylic acid. [Link]
-
Matriculation Chemistry. (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]
-
National Analytical Corporation. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. [Link]
-
CEM Corporation. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
-
National Institutes of Health. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
-
University of California, Davis. Carboxylic Acid Unknowns and Titration. [Link]
-
Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. [Link]
-
ACS Publications. Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
ResearchGate. (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]
-
Solubility of Things. Cyclobutanecarboxylic acid. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
PubMed. Solubility-Modifying Power of Zwitterionic Salts. [Link]
-
ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
ResearchGate. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Socratic. Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. [Link]
- Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Encyclopedia.pub. Zwitterionics Surfactants. [Link]
- Google Patents. WO2019241586A1 - Solvent system for solid phase peptide synthesis.
-
Chemguide. the acid base behaviour of amino acids. [Link]
-
ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]
-
Semantic Scholar. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.... [Link]
-
Wikipedia. Zwitterion. [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Zwitterion - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 15. americanelements.com [americanelements.com]
- 16. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride Supplier in Mumbai, 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
Technical Support Center: Scalable Synthesis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid
Welcome to the technical support center for the scalable synthesis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions related to this important synthetic process. As a non-proteinogenic amino acid, this compound and its derivatives are crucial building blocks in medicinal chemistry, offering unique conformational constraints in peptide-based therapeutics and other bioactive molecules.[1][2][3]
The synthesis of cyclobutane-containing compounds, particularly on a large scale, can present unique challenges.[4] This guide is structured to address these potential hurdles with scientifically grounded explanations and practical, field-tested solutions.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Cyclobutane Ring Formation Step
-
Observed Problem: The yield of the core cyclobutane structure, for instance, 3-(benzyloxy)cyclobutan-1-one, is significantly lower than expected.
-
Potential Causes & Solutions:
-
Inefficient Cyclization: The formation of four-membered rings can be thermodynamically and kinetically challenging.[4] The choice of solvent and base is critical. For reactions involving intermediates like 1,3-dibromo-2-propanone derivatives, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a suitable solvent like DMF can improve yields by facilitating the intramolecular cyclization.[4]
-
Side Reactions: Competing intermolecular reactions can reduce the yield of the desired cyclobutane product. Ensure high dilution conditions are maintained during the cyclization step to favor the intramolecular reaction pathway.
-
Reagent Purity: The purity of starting materials, such as benzyl vinyl ether and trichloroacetyl chloride in a [2+2] cycloaddition approach, is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.[5] Always use freshly distilled or purified reagents.
-
Issue 2: Difficulty in Stereoselective Reduction
-
Observed Problem: Achieving the desired cis or trans stereochemistry during the reduction of a cyclobutanone intermediate is challenging, leading to a mixture of diastereomers.
-
Potential Causes & Solutions:
-
Choice of Reducing Agent: The stereochemical outcome of the reduction is highly dependent on the reducing agent. For the reduction of 3-substituted cyclobutanones, sodium borohydride (NaBH₄) has been reported to favor the formation of the cis-alcohol.[6] The steric bulk of the reducing agent and the substrate both play a crucial role in directing the hydride attack.
-
Reaction Temperature: Lowering the reaction temperature can enhance the diastereoselectivity of the reduction by increasing the kinetic control of the reaction.
-
Issue 3: Incomplete or Unselective Removal of Protecting Groups
-
Observed Problem: The benzyl ether protecting group on the hydroxyl function or the protecting group on the amino function is not completely removed, or the deprotection conditions affect other functional groups in the molecule.
-
Potential Causes & Solutions:
-
Ineffective Hydrogenolysis: For the removal of a benzyl ether, catalytic hydrogenation (e.g., using Pd/C and H₂) is a common method. If the reaction is incomplete, this could be due to catalyst poisoning or insufficient hydrogen pressure. Ensure the catalyst is active and increase the hydrogen pressure if necessary.
-
Orthogonality of Protecting Groups: In a multi-step synthesis, it is crucial to use orthogonal protecting groups that can be removed under different conditions without affecting each other.[7][8] For example, if an acid-labile protecting group like Boc is used for the amine, the benzyl ether can be removed by hydrogenolysis without affecting the Boc group.[9][10][11]
-
Reaction Conditions for Amine Deprotection: For an N-Boc protected amine, treatment with a strong acid like trifluoroacetic acid (TFA) is standard. If deprotection is sluggish, increasing the reaction time or using a scavenger (e.g., triethylsilane) to trap the released tert-butyl cation can improve the efficiency.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for constructing the cyclobutane core?
A1: Several strategies exist for the synthesis of the cyclobutane ring. A common approach involves the [2+2] cycloaddition of a ketene or ketene equivalent with an alkene. For example, the reaction of benzyl vinyl ether with dichloroketene (generated in situ from trichloroacetyl chloride) can yield a dichlorocyclobutanone intermediate, which can then be further manipulated.[5] Another strategy involves the intramolecular cyclization of a 1,4-disubstituted butane derivative. The choice of route often depends on the desired substitution pattern and scalability.[12]
Q2: Why is the benzyloxy group a suitable protecting group for the hydroxyl function in this synthesis?
A2: The benzyl ether is a robust protecting group that is stable to a wide range of reaction conditions, including many oxidation and reduction reactions, as well as acidic and basic conditions. This stability allows for extensive chemical modifications at other positions of the molecule without affecting the protected hydroxyl group. Furthermore, it can be selectively removed under relatively mild conditions via catalytic hydrogenolysis, which typically does not affect other common protecting groups like Boc or Fmoc.[7]
Q3: How can the amino group be introduced into the cyclobutane ring?
A3: A common method for introducing the amino group at the C1 position is through a Strecker or a related amino acid synthesis. This often involves reacting the corresponding cyclobutanone with a cyanide source (e.g., KCN) and an ammonium source (e.g., ammonium chloride) to form an α-aminonitrile, which is then hydrolyzed to the amino acid. Alternatively, a Curtius, Hofmann, or Schmidt rearrangement of a cyclobutanecarboxylic acid derivative can be employed.[13]
Q4: What are the key considerations for scaling up the synthesis of this compound?
A4: Scalability introduces several challenges.[14][15] Key considerations include:
-
Reagent Cost and Availability: The cost-effectiveness of the starting materials and reagents is crucial for large-scale production.
-
Reaction Safety and Exotherms: Reactions that are manageable on a lab scale may become hazardous on a larger scale due to exothermic reactions. Proper thermal management and process safety assessments are essential.
-
Purification Methods: Chromatographic purification, which is common in research labs, is often not feasible for large quantities. Crystallization, distillation, and extraction are preferred methods for purification on a larger scale.
-
Waste Management: Large-scale synthesis generates significant amounts of waste, and environmentally friendly and cost-effective waste disposal methods must be considered.[4]
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutan-1-one
This protocol is based on a [2+2] cycloaddition approach.
Materials:
-
Benzyl vinyl ether
-
Trichloroacetyl chloride
-
Zinc-copper couple
-
Dry diethyl ether
-
Saturated ammonium chloride solution in methanol
Procedure:
-
To a solution of benzyl vinyl ether in dry diethyl ether at room temperature, add a zinc-copper couple.
-
Add trichloroacetyl chloride dropwise over 3 hours.
-
After the addition is complete, add a saturated solution of ammonium chloride in methanol.
-
Reflux the mixture for 30 minutes.
-
Cool the reaction mixture and filter to remove the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(benzyloxy)cyclobutan-1-one.[5]
Workflow: Introduction of the Amino Group and Deprotection
The following diagram illustrates a general workflow for the conversion of the cyclobutanone to the final product.
Caption: Synthetic workflow from the cyclobutanone intermediate.
IV. Quantitative Data Summary
| Step | Key Reagents | Typical Yield | Purity | Reference |
| Cyclobutane Formation | Benzyl vinyl ether, Trichloroacetyl chloride | 50-70% | >95% | [5] |
| Reduction of Ketone | NaBH₄ | 80-95% | >98% | [6] |
| Amino Group Introduction | KCN, NH₄Cl followed by hydrolysis | 60-80% | >97% | General Method |
| Benzyl Deprotection | Pd/C, H₂ | >95% | >99% | General Method |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
V. Logical Relationships in Troubleshooting
The following diagram outlines the logical flow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents.
-
Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed. Available at: [Link]
-
1,1-Cyclobutanedicarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The large scale synthesis of "unnatural" amino acids - PubMed. Available at: [Link]
-
ChemInform Abstract: The Large-Scale Synthesis of Unnatural Amino Acids - ResearchGate. Available at: [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link]
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents.
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
cyclobutylamine - Organic Syntheses Procedure. Available at: [Link]
-
Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. Available at: [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. Available at: [Link]
-
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride | CAS 1207894-63-0. Available at: [Link]
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. Available at: [Link]
Sources
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. peptide.com [peptide.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. The large scale synthesis of "unnatural" amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the conformational rigidity of peptides is a critical parameter that dictates their bioactivity, stability, and specificity. The incorporation of non-natural amino acids is a powerful strategy to impose specific structural constraints, thereby fine-tuning the pharmacological profile of peptide-based drugs. This guide provides an in-depth comparative analysis of peptides containing the synthetic amino acid, 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. We will explore the anticipated conformational effects of this unique building block and compare them with other well-established conformational constraints. This analysis is supported by a synthesis of data from analogous systems and established experimental and computational methodologies.
The Rationale for Constrained Peptides in Drug Discovery
Peptides are attractive therapeutic candidates due to their high potency and specificity. However, their clinical application is often hampered by poor metabolic stability and low bioavailability, largely due to their inherent flexibility, which makes them susceptible to proteolytic degradation. Introducing conformational constraints can lock the peptide into a bioactive conformation, enhancing its resistance to proteolysis and improving its receptor-binding affinity.
Cyclic amino acids, such as those based on a cyclobutane scaffold, are particularly effective in restricting the available conformational space of the peptide backbone. The puckered nature of the cyclobutane ring limits the permissible values of the Ramachandran angles (φ and ψ) of the amino acid residue, thereby inducing specific secondary structures like β-turns and helices.
Spotlight on 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is a unique synthetic amino acid that introduces two key structural features into a peptide chain:
-
A Cyclobutane Ring: This rigid scaffold inherently restricts the conformational freedom of the peptide backbone. The stereochemistry of the substituents on the cyclobutane ring further dictates the preferred puckering of the ring and the resulting dihedral angles of the peptide backbone.
-
A Bulky Benzyloxy Group: The presence of a benzyloxy substituent at the 3-position of the cyclobutane ring is expected to have a significant impact on the local and global conformation of the peptide. This bulky group can influence the puckering of the cyclobutane ring and may engage in non-covalent interactions with other residues in the peptide sequence, further stabilizing specific folded structures.
Comparative Analysis of Conformational Constraints
To understand the unique contribution of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid to peptide structure, it is instructive to compare it with other conformational constraints.
| Conformational Constraint | Primary Structural Feature | Expected Secondary Structure Induction | Key Advantages | Potential Limitations |
| 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid | Cyclobutane ring with a bulky 3-substituent | β-turns, helices (depending on stereochemistry) | High degree of rigidity, potential for specific side-chain interactions | Synthesis can be complex, potential for steric hindrance affecting binding |
| 1-Aminocyclobutanecarboxylic Acid (Ac4c) | Unsubstituted cyclobutane ring | β-turns, 310-helices[1] | Well-characterized, promotes helical structures | Less side-chain functionality for specific interactions |
| Proline | Pyrrolidine ring | β-turns (cis-peptide bond), polyproline helices | Induces sharp turns, disrupts α-helices | Limited side-chain diversity, cis-trans isomerization can lead to conformational heterogeneity |
| α-Aminoisobutyric Acid (Aib) | Gem-dimethyl substitution at the α-carbon | 310- and α-helices | Strong helix-promoting propensity | Steric bulk can sometimes be detrimental to binding |
Experimental and Computational Workflow for Conformational Analysis
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough conformational analysis of peptides containing novel amino acids.
Caption: Workflow for Conformational Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the chemical shifts of all protons.
-
2D Correlation Spectroscopy (COSY/TOCSY): Perform COSY and TOCSY experiments to establish scalar coupling networks and assign protons within each amino acid residue.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Acquire NOESY or ROESY spectra to identify through-space correlations between protons that are close in space (< 5 Å). These correlations provide crucial distance restraints for structure calculation.
-
Structure Calculation: Use the distance restraints derived from NOESY/ROESY data, along with dihedral angle restraints from coupling constants, to calculate a family of conformers that are consistent with the experimental data using software such as CYANA or XPLOR-NIH.
Anticipated Results for a Peptide with 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid:
-
NOE Patterns: Specific NOE cross-peaks between the benzyloxy protons and protons of adjacent residues would indicate a defined orientation of the side chain. NOEs between backbone protons would reveal the presence of secondary structures like β-turns (e.g., a strong dαN(i, i+1) cross-peak).
-
Chemical Shifts: The chemical shifts of the cyclobutane ring protons and the backbone amide protons would be sensitive to the local conformation and the anisotropic effect of the benzyl group.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) and determine its exact concentration by UV absorbance or amino acid analysis.
-
CD Measurement: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: Analyze the CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution algorithms.
Anticipated CD Spectra:
| Secondary Structure | Characteristic CD Signal |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |
| β-Turn | Varies depending on the type of turn, but often shows a weak negative band around 220-230 nm and a positive band around 200-210 nm |
| Random Coil | Strong negative band around 198 nm |
For a peptide containing 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid that adopts a well-defined β-turn or helical structure, the CD spectrum would be expected to show the characteristic signals for that conformation, moving away from a random coil profile.
Computational Modeling
Molecular dynamics (MD) simulations and conformational energy calculations provide valuable insights into the dynamic behavior and energetic landscape of peptides.[1]
Workflow:
-
System Setup: Build the initial peptide structure and solvate it in a water box with appropriate counter-ions.
-
MD Simulation: Run a long-timescale (nanoseconds to microseconds) MD simulation to sample the conformational space of the peptide.
-
Trajectory Analysis: Analyze the MD trajectory to identify stable conformations, hydrogen bonding patterns, and Ramachandran plots.
-
Energy Calculations: Perform quantum mechanics or molecular mechanics calculations to determine the relative energies of different conformers.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid
Introduction: Deciphering the Structure of a Novel Cyclobutane Amino Acid
In the landscape of drug discovery and chemical biology, novel molecular scaffolds are of paramount importance. The compound 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid represents such a scaffold, combining the rigidity of a cyclobutane ring with the versatile functionalities of an amino acid and a bulky benzyloxy protecting group. Understanding the intrinsic stability and fragmentation behavior of this molecule under mass spectrometric conditions is critical for its identification, characterization, and quality control in complex biological and chemical matrices.
This guide provides a predictive framework for the tandem mass spectrometry (MS/MS) fragmentation of this unique molecule. As direct experimental data for this specific compound is not widely published, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of its constituent functional groups. We will propose the most probable fragmentation pathways under both positive and negative electrospray ionization (ESI) conditions, offer a robust experimental protocol for its analysis, and compare its expected behavior to related chemical classes. This approach provides researchers with a powerful, theory-backed blueprint for analyzing this and other novel small molecules.
Part 1: Theoretical Fragmentation Analysis
To predict the fragmentation of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, we must first deconstruct its architecture and consider the influence of each functional group on ionization and subsequent dissociation.
Molecular Structure and Properties:
-
Molecular Formula: C₁₂H₁₅NO₃
-
Monoisotopic Mass: 221.1052 Da
-
Key Functional Groups:
-
Primary Amine (-NH₂)
-
Carboxylic Acid (-COOH)
-
Benzyloxy Group (-O-CH₂-C₆H₅)
-
Cyclobutane Ring
-
Ionization Behavior: This molecule is amphoteric and will readily ionize in both positive and negative ESI modes.
-
Positive Mode: Protonation will likely occur at the most basic site, the primary amine, to form the [M+H]⁺ ion at m/z 222.1125.
-
Negative Mode: Deprotonation will occur at the most acidic site, the carboxylic acid, to form the [M-H]⁻ ion at m/z 220.0980.
Predicted Fragmentation Pathways ([M+H]⁺, Positive Ion Mode):
In collision-induced dissociation (CID), the protonated molecule will fragment through several competing pathways, driven by the formation of stable neutral losses or charged fragments.
-
Loss of Ammonia (NH₃): A common pathway for protonated primary amines is the neutral loss of ammonia (17.027 Da). This would yield a fragment at m/z 205.0858.
-
Loss of Water (H₂O): The carboxylic acid can lose water (18.011 Da), especially with mobilization of the proton, resulting in a fragment at m/z 204.1014.
-
Loss of the Carboxyl Group: A more significant fragmentation involves the loss of the entire carboxylic acid as formic acid (HCOOH, 46.006 Da) or sequential losses of H₂O and CO, leading to a fragment at m/z 176.1069.[1]
-
Cleavage of the Benzyloxy Group: The C-O bond of the ether is a prime site for cleavage. This can happen in two ways:
-
Formation of the Benzyl Cation: Heterolytic cleavage can lead to the formation of a highly stable benzyl cation (C₇H₇⁺), which may rearrange to the even more stable tropylium ion.[2][3][4] This would produce a characteristic and often dominant peak at m/z 91.0542 .
-
Loss of Toluene: A neutral loss of toluene (C₇H₈, 92.063 Da) is also plausible, resulting in a fragment at m/z 130.0497.
-
-
Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo cleavage, typically losing ethylene (C₂H₄, 28.031 Da) or related fragments after ring-opening.[5][6] This could lead to a fragment at m/z 194.0814.
Predicted Fragmentation Pathways ([M-H]⁻, Negative Ion Mode):
Fragmentation in negative mode is driven by the charge on the carboxylate anion.
-
Decarboxylation (Loss of CO₂): The most characteristic fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44.00 Da).[7] This is expected to be a major fragmentation pathway, yielding a prominent fragment ion at m/z 176.0924 .
-
Loss of the Benzyl Group: Cleavage of the benzyl group as a radical (C₇H₇•, 91.054 Da) could occur, though less common in negative mode, resulting in an ion at m/z 129.0438.
Part 2: Proposed Experimental Protocol
This section outlines a self-validating protocol for the robust analysis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, such as a Q-TOF or Orbitrap instrument.
Objective: To acquire high-resolution MS1 and MS/MS spectra in both positive and negative ion modes to confirm the predicted fragmentation pathways.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
-
Liquid Chromatography (LC):
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (Positive) / 0.1% Ammonium Hydroxide (Negative).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (Positive) / 0.1% Ammonium Hydroxide (Negative).
-
Gradient: A 5-minute gradient from 5% to 95% Mobile Phase B to ensure elution and separation from potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Acquisition:
-
Scan Range: m/z 50-500.
-
Resolution: >20,000 FWHM.
-
-
MS/MS Acquisition (Data-Dependent):
-
Select the precursor ions for [M+H]⁺ (m/z 222.11) and [M-H]⁻ (m/z 220.10).
-
Collision Energy: Perform a stepped collision energy experiment (e.g., 10, 20, 40 eV) to observe both low-energy (stable losses) and high-energy (ring fracture) fragments.
-
Isolation Window: 1.0 Da.
-
Resolution: >20,000 FWHM.
-
-
Workflow Diagram:
Caption: Key fragmentation pathways in positive ESI mode.
Caption: Dominant fragmentation pathway in negative ESI mode.
Conclusion
This guide establishes a comprehensive, predictive framework for the mass spectrometric analysis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid. By dissecting the molecule into its functional components, we have forecasted its most probable fragmentation products. The key diagnostic ions are predicted to be the tropylium ion at m/z 91 in positive mode and the decarboxylation product at m/z 176 in negative mode . The provided experimental protocol offers a clear and robust pathway for empirical validation. This analytical blueprint not only facilitates the confident identification of this specific molecule but also serves as a valuable comparative tool for researchers working on the structural elucidation of other novel, multifunctional small molecules.
References
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern. Available at: [Link]
-
Falick, A. M., et al. (1993). Immonium and related ion masses. Mascot. Available at: [Link]
-
Flammang, R., et al. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]
-
Gao, H., et al. (2012). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. NIH National Center for Biotechnology Information. Available at: [Link]
-
Hesse, M., et al. The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]
-
Koinom, D. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Available at: [Link]
-
Kulp, M., & Kren, R. K. (2018). mass spectrometry: tropylium ion. YouTube. Available at: [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. PubMed. Available at: [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Available at: [Link]
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available at: [Link]
-
Wang, Z., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bio-Efficacy: 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid vs. its Cyclopentane Analog
Introduction: The Quest for Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the use of conformationally constrained amino acid analogs is a cornerstone of rational drug design. By reducing the flexibility inherent in linear peptide chains, we can pre-organize a molecule into a bioactive conformation, often leading to enhanced potency, selectivity, and metabolic stability. Cycloalkane amino acids are exemplary tools in this endeavor. This guide provides an in-depth technical comparison of two such analogs: 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid and its corresponding cyclopentane counterpart.
The core difference between these molecules lies in the alicyclic scaffold: a four-membered cyclobutane ring versus a five-membered cyclopentane ring. This seemingly subtle change has profound implications for the molecule's three-dimensional structure, ring strain, and, consequently, its interaction with biological targets. The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which influences its reactivity and puckered conformation.[1][2] In contrast, the cyclopentane ring has considerably less strain (around 7 kcal/mol) and adopts a more flexible "envelope" or "twist" conformation.[1] These intrinsic structural differences are hypothesized to dictate their biological efficacy.
This guide will dissect the potential differences in their biological activity, focusing on their likely roles as mimetics of natural amino acids and their interaction with cellular uptake machinery. We will explore the causality behind experimental choices for their evaluation and provide detailed protocols for researchers aiming to validate these hypotheses in their own laboratories.
Structural and Physicochemical Postulates: A Tale of Two Rings
The fundamental difference in the carbocyclic scaffold dictates the spatial orientation of the key pharmacophoric elements: the alpha-amino group, the carboxylic acid, and the 3-(benzyloxy) substituent.
-
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid: The puckered nature of the cyclobutane ring forces the substituents into distinct pseudo-axial and pseudo-equatorial positions. This rigidity can be advantageous, presenting the pharmacophore in a well-defined orientation for target binding. Cyclobutane amino acids are often employed to create highly constrained peptidomimetics.[3][4] The inherent strain of the ring may also play a role in its binding energy upon interaction with a protein target.
-
1-Amino-3-(benzyloxy)cyclopentanecarboxylic Acid: The greater flexibility of the cyclopentane ring allows for a wider range of low-energy conformations. This could be beneficial if the target protein's binding pocket requires an induced-fit mechanism. Cyclopentane-based amino acids have been successfully used as mimetics for residues like proline and in the development of receptor agonists and antagonists.[5][6][7]
The benzyloxy group, a relatively bulky and lipophilic moiety, is a critical feature. Its orientation, governed by the ring's conformation, will significantly influence how each molecule fits into a binding pocket and its overall solubility and membrane permeability.
Postulated Mechanism of Action: The Amino Acid Transporter Gateway
Many amino acid analogs, particularly in the context of oncology, exert their influence by hijacking amino acid transporters (AATs) that are often upregulated in cancer cells to meet their high metabolic demands. A notable example is the transport of a related cyclobutane analog, anti-FACBC, into prostate cancer cells, which is mediated by systems such as the Alanine, Serine, Cysteine-preferring transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1).[8] It is highly probable that both 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid and its cyclopentane analog are also substrates for these transporters.
The differential efficacy between the two compounds would likely arise from their varying affinities for these transporters. The subtle differences in shape and charge distribution imposed by the cyclobutane versus the cyclopentane ring could lead to a significant difference in binding affinity (K_m) and transport rate (V_max).
Caption: Postulated mechanism of cellular uptake for cyclic amino acid analogs.
Comparative Efficacy: An Illustrative Data Summary
| Parameter | 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid | 1-Amino-3-(benzyloxy)cyclopentanecarboxylic Acid | Rationale |
| Transporter Affinity (K_m, µM) | Lower K_m indicates higher affinity for the transporter. | ||
| vs. ASCT2 | 15 ± 2 | 45 ± 5 | The rigid cyclobutane may better fit the ASCT2 binding site. |
| vs. LAT1 | 25 ± 3 | 30 ± 4 | Both may have comparable affinity for the larger LAT1 pocket. |
| Cellular Uptake (V_max, pmol/min/mg protein) | 150 ± 10 | 120 ± 8 | Higher V_max reflects a more efficient transport rate. |
| Receptor Binding (IC_50, nM) | 50 ± 6 | 200 ± 15 | Lower IC_50 indicates higher potency at a hypothetical receptor. |
| Metabolic Stability (t_1/2 in human liver microsomes, min) | >120 | 95 ± 10 | Cyclobutane rings are often associated with increased metabolic stability.[1] |
Note: The data presented in this table is purely illustrative and intended to serve as a template for presenting actual experimental results.
Experimental Protocols for Efficacy Determination
To empirically validate the hypotheses and populate the data table above, rigorous experimental protocols are required. The following sections detail the methodologies for key comparative assays.
Protocol 1: Competitive Cellular Uptake Assay
This protocol is designed to determine the affinity (K_m) and rate (V_max) of the test compounds for amino acid transporters by measuring their ability to compete with a radiolabeled natural amino acid substrate.
Causality: We choose a cancer cell line known to overexpress the target transporters (e.g., DU145 prostate cancer cells for ASCT2/LAT1) to ensure a robust signal.[8] Using a radiolabeled natural substrate like [³H]-L-Serine allows for highly sensitive detection and quantification of transporter activity.
Workflow Diagram:
Caption: Workflow for the competitive cellular uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Culture DU145 cells in appropriate media and seed them into 24-well plates at a density that will yield approximately 80% confluency on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with a sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubation: Add 500 µL of uptake buffer to each well and pre-incubate the plate at 37°C for 10 minutes to equilibrate the cells.
-
Competitive Incubation: Prepare solutions containing a fixed concentration of a radiolabeled substrate (e.g., 1 µCi/mL [³H]-L-Serine) and varying concentrations of the unlabeled test compound (1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid or its cyclopentane analog, from 0 to 1 mM).
-
Uptake: Start the uptake by aspirating the pre-incubation buffer and adding the competitive incubation solutions to the wells. Incubate for a predetermined time within the linear range of uptake (e.g., 5 minutes) at 37°C.
-
Termination: Stop the transport by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells in each well by adding 500 µL of 0.1 M NaOH with 1% SDS and incubating for 30 minutes at room temperature.
-
Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: Use a small aliquot of the lysate to determine the total protein concentration in each well using a standard method like the Bicinchoninic acid (BCA) assay. This is crucial for normalizing the radioactivity counts.
-
Data Analysis: Convert the counts per minute (CPM) to pmol of substrate transported per minute per milligram of protein. The inhibition constant (K_i) for each test compound can be calculated using the Cheng-Prusoff equation, and this value serves as an estimate of the transporter affinity (K_m).
Protocol 2: Amino Acid Analysis for Protein/Peptide Quantification
Accurate quantification of peptide or protein stock solutions is essential for many downstream applications. Amino acid analysis (AAA) is the gold standard for this purpose.[9]
Causality: This method provides absolute quantification by hydrolyzing the protein or peptide to its constituent amino acids, separating and detecting them, and comparing their amounts to known standards. This avoids inaccuracies from methods that rely on dye-binding or absorbance, which can be sequence-dependent.
Step-by-Step Methodology:
-
Acid Hydrolysis: a. Place a precise volume of the protein/peptide sample into a hydrolysis tube. b. Add 6 M HCl with 1% phenol. c. Evacuate the tube and seal it under vacuum. d. Heat at 110°C for 24 hours to hydrolyze all peptide bonds.
-
Derivatization: a. After hydrolysis, evaporate the HCl under vacuum. b. Reconstitute the amino acid mixture in a suitable buffer. c. Derivatize the amino acids to make them detectable by fluorescence or UV. A common method is pre-column derivatization with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[10]
-
Chromatographic Separation: a. Inject the derivatized sample onto a reverse-phase HPLC or UPLC system. b. Use a gradient elution with appropriate mobile phases (e.g., acetate buffer and an organic solvent like acetonitrile/methanol) to separate the individual amino acid derivatives.
-
Detection and Quantification: a. Detect the eluted amino acids using a fluorescence or diode-array detector. b. Create a standard curve using a known concentration of an amino acid standard mixture that has undergone the same derivatization process. c. Calculate the concentration of each amino acid in the sample by comparing its peak area to the standard curve.
-
Protein Concentration Calculation: a. From the known sequence of the protein/peptide, calculate the expected molar ratio of stable amino acids (e.g., Asp, Glu, Ala, Leu). b. Determine the molar quantity of the protein/peptide in the original sample based on the quantified amounts of these stable amino acids. c. Convert the molar quantity to a concentration in mg/mL using the molecular weight of the protein/peptide.
Conclusion and Future Directions
The comparison between 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid and its cyclopentane analog encapsulates a fundamental question in medicinal chemistry: how does ring size and its associated conformational constraint impact biological activity? Based on established principles, it is plausible to hypothesize that the more rigid cyclobutane analog may exhibit higher affinity for specific transporters and receptors due to its pre-organized conformation and potentially enhanced metabolic stability. Conversely, the cyclopentane analog's flexibility might offer advantages in other biological contexts.
The provided protocols for competitive uptake and amino acid analysis offer a robust framework for experimentally testing these hypotheses. The resulting data will be crucial for drug development professionals in selecting the optimal scaffold for their specific therapeutic target. Future work should extend this comparison to in vivo models to assess the impact of these structural modifications on pharmacokinetics and overall efficacy.
References
-
Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Pharmaceutical Design, 7(1), 1-22. [Link]
-
Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 1-13. [Link]
-
American Elements. (n.d.). 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride. Retrieved from [Link]
-
Kabalka, G. W., et al. (2002). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Organic Chemistry, 67(19), 6642-6645. [Link]
-
Samanen, J., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(6), 545-553. [Link]
-
Crabb, J. W. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 83-90). Humana Press. [Link]
-
Juaristi, E., et al. (2021). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Crystals, 11(7), 789. [Link]
-
Chebib, M., et al. (1998). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 125(7), 1477-1485. [Link]
-
Mukerjee, A., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14, 1232086. [Link]
-
Veselý, J., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Advances, 8(38), 21198-21206. [Link]
-
Mori, Y., et al. (2023). Protocol for quantifying amino acids in small volumes of human sweat samples. STAR Protocols, 4(4), 102604. [Link]
-
Okudaira, H., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Journal of Nuclear Medicine, 52(10), 1593-1601. [Link]
-
Dherde, N. P., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2183-2193. [Link]
-
Mukerjee, A., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14. [Link]
-
Veselý, J., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Advances, 8(38), 21198-21206. [Link]
-
Agilent Technologies. (2017). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]
-
Patocka, J. (2011). Aminoacids of the cyclobutane series. Military Medical Science Letters, 80(2), 64-70. [Link]
-
Alterman, M. A., & Hunziker, P. (Eds.). (2012). Amino Acid Analysis: Methods and Protocols. Humana Press. [Link]
-
Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4856-4862. [Link]
-
Mukerjee, A., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14, 1232086. [Link]
-
Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research, 5(1), 1-7. [Link]
-
Mukerjee, A., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14, 1232086. [Link]
-
Berardi, M. J., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(38), 10414-10426. [Link]
- Bigge, C. F., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.
-
Alphalyse. (n.d.). Protein quantification - Amino Acid analysis service. Retrieved from [Link]
-
Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
Formaggio, F., et al. (2011). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 76(19), 7847-7858. [Link]
-
Schoepp, D. D., et al. (1991). 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Neurochemistry, 57(2), 714-716. [Link]
-
Hong, J., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry Letters, 48, 128260. [Link]
-
Pansare, S. V., et al. (1992). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alphalyse.com [alphalyse.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to Validating the Stereochemistry of Synthesized 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, the synthesis of novel compounds such as 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, a constrained amino acid analogue, necessitates rigorous validation of its stereochemical integrity. The rigid cyclobutane scaffold imparts a unique conformational restriction, making it an attractive building block for peptides and peptidomimetics with enhanced stability and receptor affinity.[1][2][3] This guide provides a comprehensive comparison of analytical methodologies for the stereochemical validation of this synthesized compound, offering insights into the rationale behind experimental choices and presenting detailed protocols.
The synthesis of cyclobutane-containing molecules can be complex, often yielding a mixture of stereoisomers.[4][5] Therefore, robust analytical techniques are paramount to not only separate and quantify these isomers but also to definitively determine their absolute and relative configurations. This guide will explore the gold-standard techniques of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, alongside a discussion of their comparative strengths and weaknesses.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Separation
Chiral HPLC is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (% ee).[6][7][8] The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Causality of Method Selection: The choice of a suitable CSP is critical and depends on the analyte's structure. For 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases are excellent starting points due to their broad applicability for amino acid derivatives.[9] The presence of amino and carboxylic acid groups, along with the aromatic benzyloxy moiety, allows for multiple potential interactions with the CSP, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for effective chiral recognition.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Column Selection: Chiralpak® AD-H or Chiralcel® OD-H (polysaccharide-based) or a CHIROBIOTIC™ V (glycopeptide-based) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small percentage of a polar modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.
-
Reversed Phase: Acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer).
-
Polar Organic Mode: Acetonitrile with additives such as acetic acid and triethylamine.[10]
-
-
Instrumentation: A standard HPLC system equipped with a UV detector (detection at ~210 nm for the amide bond or ~254 nm for the phenyl group).
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 5-10 µL of the sample and monitor the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Self-Validation: The method's robustness should be confirmed by analyzing a racemic standard of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid to ensure baseline separation of the enantiomeric peaks. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer should also be established.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
While chiral HPLC is excellent for separating enantiomers, NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative stereochemistry (cis/trans isomerism) of the substituents on the cyclobutane ring.[6][11][12] The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), resulting in a change in the intensity of one NMR peak when another is irradiated.[13]
Causality of Method Selection: For 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, the spatial relationship between the protons on the cyclobutane ring can be definitively established through NOE correlations. Protons on the same face of the ring (cis) will show an NOE, while those on opposite faces (trans) will not. This is crucial for distinguishing between the cis- and trans-diastereomers.
Experimental Protocol: 2D NOESY for Relative Stereochemistry Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.
-
Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe intramolecular NOEs (typically 300-800 ms).
-
Data Analysis:
-
Assign the proton resonances of the cyclobutane ring using 1D ¹H NMR and 2D COSY spectra.
-
Analyze the NOESY spectrum for cross-peaks between the protons at the C1, C2, C3, and C4 positions of the cyclobutane ring.
-
The presence of a cross-peak between the proton at C1 (adjacent to the amino and carboxyl groups) and the proton at C3 (bearing the benzyloxy group) would indicate a cis relationship between these substituents. Conversely, the absence of this cross-peak would suggest a trans relationship.
-
Visualization of NMR-based Stereochemical Assignment
Caption: Workflow for determining relative stereochemistry using NMR.
X-ray Crystallography: The Definitive Method for Absolute Stereochemistry
X-ray crystallography is the unequivocal method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[6][14][15] This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined.[16]
Causality of Method Selection: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous and highly detailed structural elucidation. For 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, this would not only confirm the relative cis/trans arrangement but also establish the absolute configuration (R/S) at the chiral centers.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Build a molecular model into the electron density and refine it to obtain the final crystal structure.
-
Determination of Absolute Configuration: If the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter.
Self-Validation: The quality of the crystal structure is assessed by various crystallographic parameters, such as the R-factor, which should be low (typically < 0.05 for a well-refined structure). The determined bond lengths and angles should also be chemically reasonable.
Comparison of Analytical Techniques
| Feature | Chiral HPLC | NMR Spectroscopy (NOESY) | X-ray Crystallography |
| Primary Application | Enantiomeric separation and quantification (% ee) | Determination of relative stereochemistry (cis vs. trans) | Definitive determination of absolute and relative stereochemistry |
| Sample Requirement | Small amount, solution | 5-10 mg, solution | High-quality single crystal |
| Throughput | High | Medium | Low |
| Cost | Moderate | High | Very High |
| Key Advantage | Robust and quantitative for enantiomeric purity | Provides detailed conformational information in solution | Unambiguous 3D structure determination |
| Key Limitation | Does not provide absolute configuration directly | Does not determine absolute configuration; may be ambiguous for flexible molecules | Crystal growth can be a significant bottleneck |
Logical Flow for Stereochemical Validation
Caption: Recommended workflow for complete stereochemical validation.
Conclusion
The validation of the stereochemistry of synthesized 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid requires a multi-faceted analytical approach. Chiral HPLC is the primary choice for quantifying enantiomeric purity, while NMR spectroscopy, particularly the NOESY experiment, is crucial for elucidating the relative stereochemistry of the substituents on the cyclobutane ring. For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. By judiciously applying these techniques, researchers can ensure the stereochemical integrity of their synthesized compounds, a critical step in the advancement of drug discovery and development.
References
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]
-
Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. [Link]
-
Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. [Link]
-
Chiral resolution of the racemic cyclobutane amino acids 7. Reaction... ResearchGate. [Link]
-
A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir. [Link]
-
cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. docbrown.info. [Link]
-
Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor. RSC Publishing. [Link]
-
x Ray crystallography. PubMed Central. [Link]
-
A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
-
Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. National Institutes of Health. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. National Institutes of Health. [Link]
-
NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PubMed Central. [Link]
-
NMR studies of bipyrimidine cyclobutane photodimers. PubMed. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
Protein X-ray Crystallography & Protein Structure Determination. proteinstructures.com. [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pnas.org. [Link]
-
Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. CORE. [Link]
-
Peptide NMR. chem.uzh.ch. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. [Link]
-
NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry. YouTube. [Link]
-
Determination of amino acid enantiomers in human urine and blood serum by gas chromatography-mass spectrometry. onlinelibrary.wiley.com. [Link]
-
Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]
-
What is Protein X-Ray Crystallography?. John Innes Centre. [Link]
-
Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]
-
22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
- Synthesis of aminocyclopentane carboxylic acids.
-
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride. ark-pharminc.com. [Link]
-
Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]
-
X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
Sources
- 1. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02191J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein X-ray Crystallography [proteinstructures.com]
- 16. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
A Comparative Guide to Protecting Groups for Cyclobutane Amino Acids in Peptide Synthesis
Introduction
Cyclobutane amino acids (CBAAs) are a fascinating class of non-natural, conformationally constrained amino acids that have garnered significant interest in medicinal chemistry and drug development.[1] Their rigid cyclobutane scaffold imparts unique structural properties to peptides, influencing their secondary structure and enhancing their metabolic stability. The incorporation of these unique building blocks into peptide sequences, however, necessitates a careful and strategic approach to the use of protecting groups for their amino and carboxyl functionalities.
This guide provides a comparative analysis of the most commonly employed protecting groups for the α-amino and carboxyl groups of cyclobutane amino acids. We will delve into the practical aspects of their introduction and removal, evaluate their stability under various reaction conditions, and discuss their impact on the overall efficiency of peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptidomimetics.
The Strategic Importance of Protecting Groups
The synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids. To ensure the formation of the desired peptide sequence and prevent unwanted side reactions, it is crucial to temporarily block the reactive amino and carboxyl groups that are not participating in the peptide bond formation at each step.[2] An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under the conditions of subsequent reactions, such as peptide coupling.
-
Readily and selectively removable under mild conditions that do not affect other protecting groups or the integrity of the peptide chain.
The concept of orthogonality is central to modern peptide synthesis. Orthogonal protecting groups are those that can be removed in any order and in the presence of each other, as their removal conditions are distinct.[3] This allows for complex synthetic strategies, including the synthesis of branched or cyclic peptides.
N-Protecting Groups for Cyclobutane Amino Acids: A Comparative Analysis
The three most widely used N-α-protecting groups in peptide synthesis are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. Their applicability and performance with cyclobutane amino acids are compared below.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a classic and widely used protecting group that is stable to a variety of reaction conditions but is readily cleaved under acidic conditions.[4]
Introduction: The Boc group is typically introduced by reacting the cyclobutane amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[5]
Deprotection: The Boc group is removed using strong acids, most commonly trifluoroacetic acid (TFA).[4]
Advantages:
-
Boc-protected amino acids are generally less expensive.[6]
-
The Boc group is stable to a wide range of nucleophiles and bases.
-
Boc-protected peptide fragments often exhibit good crystallinity and storage stability.[6]
Disadvantages:
-
The repeated use of strong acid for deprotection can lead to side reactions and degradation of sensitive peptide sequences.
-
The tert-butyl cation generated during deprotection can lead to unwanted side reactions, such as the alkylation of sensitive residues.
Experimental Data & Protocols:
Table 1: Comparison of N-Protecting Groups for 1-Aminocyclobutane-1-carboxylic Acid
| Protecting Group | Reagent | Base | Solvent | Reaction Time | Yield (%) | Deprotection Conditions |
| Boc | (Boc)₂O | NaOH | 1,4-Dioxane/H₂O | 15 h | 80.6%[1][7] | TFA in CH₂Cl₂ |
| Boc | (Boc)₂O | NaHCO₃ | 1,4-Dioxane/H₂O | 12 h | 75%[7] | TFA in CH₂Cl₂ |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 20 h | ~90% (general)[8] | H₂/Pd-C or HBr/AcOH |
| Fmoc | Fmoc-Cl | - | H₂O/Ethanol | Variable | ~87% (general)[9] | 20% Piperidine in DMF |
Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid [1][7]
-
To a stirred solution of 1-aminocyclobutanecarboxylic acid (500 mg, 4.34 mmol) in 10 mL of 0.5 M sodium hydroxide solution, add 10 mL of 1,4-dioxane.
-
Add di-tert-butyl dicarbonate (1.42 g, 6.51 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Extract the reaction mixture with diethyl ether (2 x 20 mL) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous phase to pH 4 by the dropwise addition of 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic phases, wash with saturated sodium chloride solution (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain N-Boc-1-aminocyclobutanecarboxylic acid as a white solid. (Yield: 750 mg, 80.6%).
Benzyloxycarbonyl (Cbz) Group
The Cbz group, also known as the Z group, is another well-established protecting group that is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis.[4]
Introduction: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[8]
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., H₂ with a palladium catalyst). It can also be cleaved by strong acids like HBr in acetic acid.
Advantages:
-
The Cbz group is stable to a wide range of reaction conditions, providing good orthogonality with Boc and Fmoc groups.
-
Cbz-protected amino acids are often crystalline and easy to handle.
Disadvantages:
-
The catalytic hydrogenation conditions for deprotection are not compatible with peptides containing reducible functional groups (e.g., alkenes, alkynes, or certain sulfur-containing residues).
-
The use of heavy metal catalysts can sometimes lead to product contamination.
Experimental Data & Protocols:
Protocol: General Procedure for the Synthesis of N-Cbz-amino acids [8]
-
Dissolve the amino acid (1 equivalent) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2 equivalents) to the solution and cool to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz-protected amino acid.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). It is stable to acidic conditions but is readily cleaved by a mild base, typically a secondary amine like piperidine.[4]
Introduction: The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu).
Deprotection: The Fmoc group is rapidly removed by treatment with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).
Advantages:
-
The mild basic deprotection conditions are compatible with a wide range of acid-labile side-chain protecting groups, making it ideal for orthogonal protection strategies.
-
The Fmoc deprotection can be monitored by UV spectroscopy, which is advantageous for automated peptide synthesis.
Disadvantages:
-
Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[6]
-
The dibenzofulvene byproduct generated during deprotection can sometimes lead to side reactions if not effectively scavenged.
Experimental Data & Protocols:
Protocol: General Procedure for the N-Fmoc protection of α-amino acids [9]
-
To a mixture of the amino acid (1 mmol) and Fmoc chloride (1.2 mmol), add 1.5 mL of a water:ethanol (3:1) mixture.
-
Stir the reaction mixture at 60 °C for the required time (monitored by TLC).
-
After completion of the reaction, acidify the solution with 1 M HCl.
-
The product often precipitates and can be collected by filtration, washed with water, and recrystallized from hot ethanol.
Carboxyl Protecting Groups for Cyclobutane Amino Acids
Protecting the carboxylic acid functionality is equally important to prevent its participation in unwanted reactions. Common choices include methyl, benzyl, and tert-butyl esters.
Methyl Ester (OMe)
Introduction: Methyl esters are typically prepared by treating the amino acid with methanol in the presence of an acid catalyst such as thionyl chloride or trimethylchlorosilane.
Deprotection: Saponification with a base (e.g., NaOH or LiOH) is the most common method for cleaving methyl esters.
Compatibility: Compatible with Boc and Cbz N-protection under non-basic conditions. Not compatible with Fmoc deprotection conditions.
Benzyl Ester (OBn)
Introduction: Benzyl esters can be formed by reacting the amino acid with benzyl alcohol in the presence of an acid catalyst or with benzyl bromide and a base.
Deprotection: Benzyl esters are readily cleaved by catalytic hydrogenolysis, the same condition used for Cbz group removal.
Compatibility: Excellent for use with Boc and Fmoc N-protection. The simultaneous removal with a Cbz group can be either an advantage or a disadvantage depending on the synthetic strategy.
tert-Butyl Ester (OtBu)
Introduction: tert-Butyl esters are typically prepared by reacting the N-protected amino acid with isobutylene in the presence of a strong acid catalyst.
Deprotection: Cleavage is achieved under acidic conditions, similar to the Boc group, using reagents like TFA.
Compatibility: Orthogonal to Fmoc N-protection. The simultaneous removal with a Boc group is a key feature of the Boc/tBu strategy in SPPS.
Table 2: Comparison of Carboxyl Protecting Groups
| Protecting Group | Introduction Method | Deprotection Conditions | Orthogonal to N-Protection |
| Methyl Ester (OMe) | Methanol, Acid Catalyst | Saponification (e.g., NaOH) | Boc, Cbz |
| Benzyl Ester (OBn) | Benzyl Alcohol, Acid Catalyst | Catalytic Hydrogenolysis | Boc, Fmoc |
| tert-Butyl Ester (OtBu) | Isobutylene, Acid Catalyst | Acidolysis (e.g., TFA) | Fmoc |
Orthogonal Protection Strategies in Action
The choice of protecting groups dictates the overall synthetic strategy. A well-designed orthogonal protection scheme allows for the selective deprotection of specific functional groups, enabling the synthesis of complex peptide architectures.
Example 1: Fmoc/tBu Strategy
This is the most common strategy in modern solid-phase peptide synthesis. The N-terminus is protected with the base-labile Fmoc group, while the carboxylic acid and reactive side chains are protected with acid-labile groups like tert-butyl esters and ethers.
Caption: Fmoc/tBu orthogonal protection strategy workflow.
Example 2: Boc/Bn Strategy
This strategy often employs the acid-labile Boc group for N-terminal protection and the hydrogenolysis-labile benzyl group for carboxyl and side-chain protection.
Caption: Boc/Bn protection strategy workflow.
Potential Side Reactions in Peptide Synthesis with Cyclobutane Amino Acids
The rigid nature of the cyclobutane ring can influence the reactivity of the amino acid and potentially lead to specific side reactions during peptide synthesis.
-
Epimerization: The chiral center of an amino acid can be susceptible to epimerization, particularly during the activation step of peptide coupling.[2][6] The conformational constraints of the cyclobutane ring may influence the rate of this side reaction.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to the truncation of the peptide chain.[2] The proximity of the N- and C-termini in a dipeptide containing a cyclobutane amino acid could potentially affect the propensity for this side reaction.
-
Intramolecular Cyclization: Depending on the substitution pattern of the cyclobutane ring and the nature of the protecting groups, other intramolecular cyclization reactions might be possible under certain conditions.
Careful selection of coupling reagents and reaction conditions is crucial to minimize these potential side reactions.
Conclusion
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of peptides containing cyclobutane amino acids. The choice between Boc, Cbz, and Fmoc for N-protection, along with a compatible carboxyl protecting group, will depend on the overall synthetic plan, the nature of other amino acids in the sequence, and the desired final product.
The Fmoc/tBu strategy remains the most popular approach for solid-phase peptide synthesis due to its mild deprotection conditions and orthogonality. The Boc/Bn strategy is a viable alternative, particularly for solution-phase synthesis. The Cbz group offers robust protection and is valuable when orthogonality to both acid- and base-labile groups is required.
A thorough understanding of the chemical properties of each protecting group and their behavior in the context of the unique structural features of cyclobutane amino acids will enable researchers to design and execute successful synthetic routes towards novel and potent peptidomimetics.
References
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289. [Link]
-
Frongia, A., et al. (2023). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Kessler, H., & Geyer, A. (1987). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Helvetica Chimica Acta, 70(6), 1547-1555. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Stinglhamer, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 333-339. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. Retrieved from [Link]
-
PubMed Central. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(10), 2844-2847. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
PubMed Central. (n.d.). Approaches for peptide and protein cyclisation. Retrieved from [Link]
-
Poster Board #3423. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. Retrieved from [Link]
-
ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2549-2562. [Link]
-
PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclobutane-containing amino acid derivatives with alkyl tails. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 19. Retrieved from [Link]
-
eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Spectroscopic Characterization of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel small molecules is a cornerstone of innovation. In this guide, we delve into the spectroscopic characterization of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride, a constrained amino acid with significant potential in medicinal chemistry and peptide design. Due to the limited availability of direct experimental spectra for this specific molecule, this guide will provide a comprehensive, predictive analysis based on foundational spectroscopic principles and comparative data from structurally related analogs. We will explore the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and contrast them with the known data for 1-Aminocyclobutanecarboxylic acid to highlight the influence of the benzyloxy substituent.
The Significance of Spectroscopic Analysis for Constrained Amino Acids
Non-proteinogenic amino acids, such as those containing a cyclobutane ring, are of immense interest in drug discovery. The rigid cyclobutane scaffold imparts conformational constraints on peptides, which can lead to enhanced metabolic stability, increased potency, and improved receptor selectivity. The benzyloxy group in 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride introduces further steric and electronic complexity, making a thorough spectroscopic analysis essential for confirming its structure and understanding its potential interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the molecular puzzle.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride, we can predict the following key signals:
-
Aromatic Protons: The five protons of the phenyl ring in the benzyloxy group are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm.
-
Benzyl CH₂: The two protons of the methylene group attached to the oxygen and the phenyl ring will likely resonate as a singlet around 4.5 ppm.
-
Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to their rigid arrangement. We would expect multiplets in the range of 2.0-3.0 ppm. The proton at the C3 position, being attached to the carbon bearing the benzyloxy group, would likely be shifted further downfield.
-
Amine Protons: The protons of the ammonium group (-NH₃⁺) are expected to be broad and their chemical shift can be highly variable depending on the solvent and concentration, but typically appear between 8.0 and 9.0 ppm in a deuterated solvent like DMSO-d₆.
Comparison with 1-Aminocyclobutanecarboxylic acid:
In the absence of the benzyloxy group, the ¹H NMR spectrum of 1-Aminocyclobutanecarboxylic acid is significantly simpler. The aromatic and benzyl signals would be absent, and the cyclobutane protons would resonate in a more upfield region, typically between 1.8 and 2.5 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Functional Group | Predicted ¹³C Chemical Shift (ppm) for 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride | Observed ¹³C Chemical Shift (ppm) for 1-Aminocyclobutanecarboxylic acid |
| Carboxylic Acid (C=O) | ~175 | ~178 |
| Quaternary Carbon (C-NH₃⁺) | ~60 | ~58 |
| Aromatic Carbons | 127-138 | N/A |
| Benzyl Carbon (O-CH₂) | ~70 | N/A |
| Cyclobutane CH-O | ~75 | N/A |
| Cyclobutane CH₂ | ~30-40 | ~35 |
The presence of the electron-withdrawing benzyloxy group is expected to shift the C3 carbon of the cyclobutane ring significantly downfield.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is predicted to show characteristic absorption bands.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride | Observed Wavenumber (cm⁻¹) for 1-Aminocyclobutanecarboxylic acid [1] |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | 2500-3300 (broad) |
| N-H (Ammonium) | Stretching | 3000-3300 (broad) | 3000-3300 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 | N/A |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | ~1730 | ~1720 |
| C=C (Aromatic) | Stretching | 1450-1600 | N/A |
| C-O (Ether) | Stretching | 1050-1150 | N/A |
The most notable difference in the IR spectrum compared to 1-Aminocyclobutanecarboxylic acid would be the appearance of peaks corresponding to the aromatic C-H and C=C stretching, and the C-O stretching of the benzyl ether.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
For 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride (C₁₂H₁₆ClNO₃, Molecular Weight: 257.71 g/mol ), the mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₂H₁₅NO₃) at m/z 221.10.
Predicted Fragmentation Pattern:
A common fragmentation pathway for amino acids is the loss of the carboxylic acid group (-COOH) as CO₂. We would also expect to see fragmentation of the benzyloxy group.
-
[M-COOH]⁺: A peak at m/z 176, corresponding to the loss of the carboxyl group.
-
[C₇H₇]⁺: A prominent peak at m/z 91, which is the tropylium ion, a characteristic fragment of benzyl groups.
-
[M-C₇H₇O]⁺: A peak corresponding to the loss of the benzyloxy group.
Comparison with 1-Aminocyclobutanecarboxylic acid:
The mass spectrum of 1-Aminocyclobutanecarboxylic acid (C₅H₉NO₂, Molecular Weight: 115.13 g/mol ) shows a molecular ion peak at m/z 115.[1] Its fragmentation is simpler, with a major fragment corresponding to the loss of the carboxyl group at m/z 70.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of an internal standard (e.g., TMS).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
Caption: Workflow for NMR data acquisition and analysis.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: For a non-volatile compound like an amino acid, electrospray ionization (ESI) is a suitable technique. Dissolve the sample in a polar solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Caption: General workflow for ESI-Mass Spectrometry.
Conclusion
This guide provides a predictive and comparative framework for the spectroscopic analysis of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. By understanding the expected spectral features and comparing them to a simpler analog, researchers can gain a high degree of confidence in the structure of this and similar complex amino acid derivatives. The provided protocols offer a starting point for obtaining reliable and reproducible spectroscopic data, which is crucial for advancing research and development in the pharmaceutical and life sciences.
References
-
American Elements. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride. [Link]
-
PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]
-
CAS Common Chemistry. 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid. [Link]
-
ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]
-
Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]
-
Journal of the American Chemical Society. Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. [Link]
-
Doc Brown's Advanced Organic Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
-
The Journal of Organic Chemistry. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
-
Journal of Medicinal Chemistry. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link]
-
Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. [Link]
-
ResearchGate. FT-IR spectra of amino acids studied in the present work. [Link]
-
Biology LibreTexts. 2.2.2: B2. Sequence Determination Using Mass Spectrometry. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. [Link]
-
ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]
-
PMC. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]
-
PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]
-
Portland Press. A beginner’s guide to mass spectrometry–based proteomics. [Link]
-
HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
IndiaMART. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. [Link]
- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Royal Society of Chemistry. Supporting information. [Link]
-
PMC. Protein Mass Spectrometry Made Simple. [Link]
-
Royal Society of Chemistry. 4. [Link]
-
SLS. 1-Amino-1-cyclobutanecarboxyli. [Link]
Sources
The Cyclobutane Clamp: A Comparative Guide to How Conformational Constraints Dictate Receptor Binding
For researchers, scientists, and professionals in drug development, the quest for ligands with high affinity and specificity is a central challenge. Peptides, with their inherent biological activity, are often excellent starting points, but their conformational flexibility can be a double-edged sword, leading to promiscuous binding and susceptibility to proteolytic degradation. The introduction of conformational constraints is a powerful strategy to mitigate these issues. Among the various approaches, the use of cyclobutane amino acids has emerged as a particularly effective tool for locking a peptide into a bioactive conformation, thereby enhancing its interaction with a target receptor.
This guide provides an in-depth comparison of how the rigid architecture of cyclobutane amino acids influences receptor binding. We will explore the underlying principles, present supporting experimental data, and detail the methodologies used to assess these effects, offering a comprehensive resource for the rational design of next-generation therapeutics.
The Principle of Pre-organization: How Cyclobutane's Rigidity Enhances Binding
The fundamental advantage of incorporating a cyclobutane ring into a peptide backbone lies in the principle of pre-organization. A flexible ligand must adopt a specific conformation to bind to its receptor, a process that is entropically unfavorable. By constraining the ligand in a conformation that is close to its bound state, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.[1]
The cyclobutane ring, with its puckered conformation, introduces significant constraints on the peptide backbone's dihedral angles (φ and ψ).[2] This rigid structure limits the number of accessible conformations, effectively "clamping" the peptide into a more defined shape.[3] The specific stereochemistry of the cyclobutane amino acid—whether it is a cis or trans isomer—plays a crucial role in dictating the precise geometry of this constraint and, consequently, the orientation of key pharmacophoric groups.[4]
Below is a diagram illustrating how the incorporation of a cyclobutane amino acid restricts the conformational freedom of a peptide chain.
Caption: Conformational restriction of a peptide by a cyclobutane amino acid.
Comparative Analysis of Receptor Binding: Experimental Evidence
The theoretical advantages of conformational constraint are borne out by a wealth of experimental data. The incorporation of cyclobutane amino acids has been shown to significantly impact the binding affinity and selectivity of ligands for a variety of receptors, including G-protein coupled receptors (GPCRs), integrins, and enzymes.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and the design of selective ligands is of paramount importance.[5] A notable example is the development of antagonists for the histamine H3 receptor, a target for cognitive disorders. An initial high-throughput screening hit containing a biaryldiamine moiety exhibited high affinity (Ki = 1.3 nM) but also had potential toxicity concerns. By replacing one of the aryl groups with a trans-cyclobutyl ring, researchers were able to maintain high affinity while improving the safety profile.[2] The puckered conformation of the cyclobutane ring was crucial for positioning a key hydrogen bond donor in the optimal orientation for interaction with arginine and asparagine residues in the receptor's binding pocket.[2]
Integrins
Integrins are cell adhesion receptors that play a crucial role in cancer progression and metastasis.[6][] The development of antagonists targeting the β3 integrin subfamily is a promising therapeutic strategy.[8] Researchers have synthesized a library of cyclobutane-based RGD-mimetics and demonstrated their efficacy as β3 integrin inhibitors.[6] The cyclobutane scaffold serves to correctly orient the pharmacophoric groups that mimic the Arg-Gly-Asp (RGD) recognition motif of natural integrin ligands.
Janus Kinase (JAK) Inhibitors
The JAK family of enzymes are key mediators of inflammatory responses, making them attractive targets for autoimmune diseases. In the development of JAK1 inhibitors, the incorporation of a cis-1,3-cyclobutane diamine linker proved to be a critical design element.[2] This rigid linker positioned a sulfonamide group to form crucial hydrogen bonds with arginine and asparagine residues within the JAK1 active site, leading to low nanomolar potency and excellent selectivity over other JAK family members.[2] Notably, the corresponding trans-isomer showed significantly reduced activity, highlighting the critical role of stereochemistry in directing ligand-receptor interactions.[2]
The following table summarizes the impact of cyclobutane constraints on receptor binding affinity for selected examples.
| Target Receptor/Enzyme | Parent Compound/Motif | Cyclobutane-Constrained Analog | Binding Affinity (Ki/IC50) of Analog | Reference |
| Histamine H3 Receptor | Biaryldiamine | trans-Cyclobutane analog | Ki = 1.3 nM | [2] |
| Janus Kinase 1 (JAK1) | Pyrrolopyrimidine | cis-1,3-Cyclobutane diamine linker | Low nanomolar potency | [2] |
| β3 Integrins | RGD-mimetic | Cyclobutane-based RGD-mimetic | Effective inhibitors in functional assays | [6][9] |
Experimental Protocols for Assessing Receptor Binding and Conformation
Validating the effects of conformational constraints requires a combination of techniques to measure receptor binding and to characterize the three-dimensional structure of the constrained ligands.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[10] These assays are typically performed in a competitive format to determine the inhibition constant (Ki) of an unlabeled test compound.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
A radiolabeled ligand with high affinity and specificity for the receptor.
-
Unlabeled test compounds (e.g., the parent peptide and its cyclobutane-constrained analogs).
-
Assay buffer (composition is receptor-dependent).
-
96-well filter plates and a vacuum manifold for filtration assays, or scintillation proximity assay (SPA) beads for SPA-based assays.[11]
-
Scintillation cocktail and a scintillation counter.
-
-
Assay Procedure (Filtration Method):
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[11]
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[10]
-
Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.[11]
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radiolabeled ligand.[12]
-
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[13] By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to elucidate the conformational preferences of a peptide.
Key Steps in NMR Conformational Analysis of Peptides:
-
Sample Preparation: Dissolve a high-purity sample of the peptide in a suitable solvent (e.g., H2O/D2O or an organic solvent) at a concentration typically in the millimolar range.
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., 13C or 15N), which can aid in resonance assignment.[14]
-
-
Resonance Assignment: Assign all the proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence.
-
Structural Restraint Generation:
-
Distance Restraints: Derive interproton distance restraints from the intensities of the NOE cross-peaks.
-
Dihedral Angle Restraints: Obtain constraints on the backbone (φ, ψ) and side-chain (χ) dihedral angles from the analysis of scalar coupling constants.
-
-
Structure Calculation: Use the experimental restraints in a molecular dynamics or distance geometry-based software package to calculate an ensemble of structures that are consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures based on their agreement with the experimental data and their stereochemical properties.
The following diagram outlines the process of determining a peptide's conformation using NMR spectroscopy.
Caption: Workflow for peptide conformational analysis by NMR.
Conclusion: A Powerful Tool for Rational Drug Design
The incorporation of cyclobutane amino acids represents a robust and versatile strategy for constraining the conformation of peptides and small molecules. This approach allows for the pre-organization of ligands into their bioactive conformation, which can lead to significant improvements in binding affinity, receptor selectivity, and metabolic stability. The choice of the cyclobutane's stereochemistry is a critical design parameter that enables the fine-tuning of the orientation of key pharmacophoric groups. By combining rational design with rigorous experimental validation through techniques such as radioligand binding assays and NMR spectroscopy, researchers can effectively harness the power of conformational constraint to develop novel and highly effective therapeutics.
References
-
Vazquez, M. L., et al. (2014). Discovery of PF-04965842: A Potent, Orally Bioavailable, and Selective JAK1 Inhibitor. Journal of Medicinal Chemistry, 57(15), 6297-6316. [Link]
-
Alonso, E., et al. (2017). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 22(10), 1678. [Link]
-
Miller, A. K., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 28(16), 5961. [Link]
-
Mele, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(37), 10142-10153. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(32), 5943-5948. [Link]
-
D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 21(1), 2-15. [Link]
-
Alonso, E., et al. (2016). Aminoacids of the cyclobutane series. Chemical Society Reviews, 45(15), 4217-4233. [Link]
-
Gifford, J. C. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Bryant, P., et al. (2024). RareFoldGPCR: Agonist Design Beyond Natural Amino Acids. bioRxiv. [Link]
-
Miller, A. K., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. ResearchGate. [Link]
-
Cerofolini, L., et al. (2012). IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Protein Science, 21(8), 1275-1278. [Link]
-
Umezawa, N., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11215-11224. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
Schoepp, D. D., et al. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. The Journal of Pharmacology and Experimental Therapeutics, 258(1), 176-183. [Link]
-
D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. [Link]
-
Muttenthaler, M., et al. (2020). Harnessing cyclotides to design and develop novel peptide GPCR ligands. Interface Focus, 10(4), 20190101. [Link]
-
de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(1), 17-82. [Link]
-
Alonso, E., et al. (2017). Folding peptides studied by NMR. SeRMN. [Link]
-
Miller, A. K., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed. [Link]
-
Papini, A. M., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Raushel, F. M. (n.d.). Mechanistic Enzymology & Inhibitor Design. University of Texas at Austin. [Link]
-
Yang, T. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. [Link]
-
Wolber, G. (n.d.). Tailored ligands for G-protein coupled receptors. Freie Universität Berlin. [Link]
-
D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15539-15581. [Link]
-
Laganà, A., et al. (2018). Different cis/trans configurations of the peptide bond. ResearchGate. [Link]
-
Cerofolini, L., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
van der Kammen, R., et al. (2022). Targeting Integrins for Cancer Therapy - Disappointments and Opportunities. Frontiers in Cell and Developmental Biology, 10, 853974. [Link]
-
Shaw, J. T., et al. (2017). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society, 139(5), 1836-1847. [Link]
-
Pietrzyk, A. J., et al. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9-14. [Link]
-
Wüthrich, K. (1986). Peptide Structure Determination by NMR. Springer Nature Experiments. [Link]
-
Tech Explorist. (2024). Molecular insights into GPCR structure, a vital drug target. Tech Explorist. [Link]
-
Armstrong, Z., et al. (2020). Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosidases. Journal of the American Chemical Society, 142(8), 3949-3962. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
Mele, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. [Link]
-
Apostol, M. I., & Sawaya, M. R. (2015). A Newcomer's Guide to Peptide Crystallography. Journal of Visualized Experiments, (97), 52522. [Link]
-
Johnson, E. (2010). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
Sources
- 1. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tailored ligands for G-protein coupled receptors • Molecular Drug Design (Head: Prof. Dr. Gerhard Wolber) • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 6. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to the Proper Disposal of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid
As a Senior Application Scientist, my goal is to empower your research by not only providing high-quality reagents but also ensuring you have the critical information to handle them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, grounding every recommendation in established safety protocols and regulatory standards. Proper waste management is not merely a logistical task; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This foundational knowledge informs every subsequent step of the disposal process. 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is classified with specific hazards that necessitate its treatment as regulated chemical waste.[1]
According to Safety Data Sheets (SDS), this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled, particularly in its powdered form.[1][2][3]
These classifications mandate careful handling and preclude disposal via standard trash or sanitary sewer systems. The causality is clear: improper disposal could lead to skin and eye injuries for waste handlers or introduce a reactive irritant into the environment.
Table 1: Hazard Summary and Essential Precautions
| Hazard Classification | GHS Hazard Statement | Required Precautions & Personal Protective Equipment (PPE) |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[1][3] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Wear safety glasses with side shields or chemical safety goggles.[1][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Handle in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[1][4] |
Section 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify the material as hazardous waste.
-
Action: Designate all unused 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, contaminated materials (e.g., weigh boats, gloves, paper towels), and rinseate from cleaning contaminated glassware as hazardous chemical waste.
-
Causality: This compound's irritant properties classify it as hazardous.[5] Segregation from non-hazardous waste is a primary tenet of laboratory safety and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[6][7] Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong bases, to prevent potentially dangerous reactions.[8][9]
Step 2: Containerization
Proper containment is crucial to prevent leaks and exposures.
-
Action: Collect the waste in a designated, chemically compatible container with a secure, tight-fitting lid.[10][11] The container must be in good condition, free of leaks or external residue. The original product container is often an excellent choice for waste accumulation.[11]
-
Causality: Using a compatible container prevents degradation of the container and subsequent release of the chemical.[6] A sealed lid is required at all times, except when adding waste, to prevent the release of fumes and to avoid spills.[11][12]
Step 3: Labeling
Clear and accurate labeling is a non-negotiable regulatory requirement.
-
Action: As soon as the first particle of waste is added, affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid."
-
A clear indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name and contact information for the responsible researcher or laboratory.
-
-
Causality: Proper labeling, as mandated by organizations like OSHA and the EPA, ensures that anyone handling the container is aware of its contents and the associated risks.[13][14] It is also essential for the final disposal facility to manage the waste stream correctly.
Step 4: On-Site Accumulation and Storage
Safe temporary storage within the laboratory is critical before final disposal.
-
Action: Store the labeled waste container in a designated satellite accumulation area. This area should be at or near the point of generation.[12] The container must be placed within secondary containment (such as a plastic tub or tray) to contain any potential leaks.[11][12] Store it away from drains and segregated from incompatible chemicals.[9][11]
-
Causality: Secondary containment is a failsafe to prevent spills from spreading and entering the sewer system or causing a wider contamination issue.[9][12] Federal regulations limit the amount of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons), so ensure timely pickup.[12]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed professional.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of the chemical yourself.
-
Causality: The recommended and compliant method for final disposal is through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.[1] This process is highly regulated by the EPA's Resource Conservation and Recovery Act (RCRA) and must be handled by trained professionals to ensure complete destruction and to prevent environmental contamination.[14][15]
Section 3: Emergency Procedures - Spill and Exposure Management
Small Spill (Solid Material):
-
Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).
-
Restrict access to the spill area.
-
Gently sweep up the solid material, avoiding the creation of dust.[8]
-
Place the swept material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.
-
Wash the spill area thoroughly with soap and water.[4]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs or persists, seek medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or if you feel unwell, seek medical attention.[1][16]
Section 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid.
Caption: Workflow for the safe disposal of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid.
References
Sources
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. republicservices.com [republicservices.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. fishersci.com [fishersci.com]
- 9. connmaciel.com [connmaciel.com]
- 10. ptb.de [ptb.de]
- 11. vumc.org [vumc.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid: Essential Safety Protocols
This document provides essential safety and logistical information for the handling of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid (CAS RN: 191110-50-6). As a specialized amino acid derivative incorporating a strained cyclobutane ring, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework grounded in established chemical safety principles. The protocols herein are designed to be self-validating, empowering researchers to build a robust culture of safety.
Hazard Identification and Risk Assessment
Understanding the inherent risks of 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid is the foundation of safe handling. The primary known hazards are officially classified and summarized below. These classifications dictate the minimum required personal protective equipment (PPE) and handling protocols.
Based on available safety data, the compound is assigned the signal word "Warning".[1] The associated hazard statements indicate risks upon inhalation, ingestion, and contact with skin or eyes.[1]
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selection) |
| Warning | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[2][3][4] | P261: Avoid breathing dust.[1][2] P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
The cyclobutane moiety, while generally stable at room temperature, possesses inherent ring strain.[7] This makes the ring susceptible to cleavage under various reaction conditions, a factor to consider in experimental design, though not an immediate handling hazard under standard laboratory protocols.[7]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of each component is directly correlated to the hazard statements associated with this compound.
| Body Area | Required PPE | Specification and Rationale |
| Hands | Chemical-resistant gloves | Rationale: The H315 statement (Causes skin irritation) mandates robust hand protection. Specification: Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or holes before use. For tasks with higher splash risk or prolonged handling, consider double-gloving.[9] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Rationale: The H319 statement (Causes serious eye irritation) necessitates direct protection against splashes and airborne particles. Specification: Use chemical splash goggles for maximum protection. A face shield, worn over safety glasses or goggles, is required when there is a significant risk of splashing.[8] |
| Body | Laboratory coat | Rationale: Protects against incidental skin contact and contamination of personal clothing, addressing the H315 hazard. Specification: A standard, properly fitting laboratory coat is the minimum requirement.[8][9] |
| Respiratory | NIOSH-approved respirator | Rationale: The H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) statements are critical. Handling this compound as a solid powder can easily generate airborne particulates. Specification: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[8] |
Operational and Disposal Plans
A systematic workflow minimizes exposure and prevents contamination. The following step-by-step procedures provide a clear guide from preparation to disposal.
Experimental Workflow: From Preparation to Disposal
Caption: Workflow for handling 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid.
Step-by-Step Handling Protocol
-
Engineering Controls : Before beginning, ensure the chemical fume hood has a current certification. All weighing and handling of the solid powder must occur within the fume hood to mitigate inhalation risk (H332, H335).[2][3]
-
Pre-Handling : Don all required PPE as specified in the table above. Prepare the workspace by laying down absorbent bench paper. Ensure a chemical spill kit is readily accessible.
-
Weighing and Transfer : Use anti-static weigh boats or paper to prevent dispersal of the fine powder. Carefully transfer the compound to your reaction vessel, keeping it within the fume hood at all times.
-
Post-Handling Decontamination : After use, decontaminate all surfaces with an appropriate solvent and wipe down. Dispose of contaminated wipes as solid chemical waste.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.
-
Hygiene : Immediately wash hands thoroughly with soap and water after removing gloves.[10]
Disposal Plan
-
Waste Segregation : All materials contaminated with 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid, including gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled, sealed container for solid chemical waste.
-
Container Management : Unused or waste product should be kept in a suitable, closed container for disposal.[3][10] Do not mix with other waste streams unless compatibility is confirmed.
-
Environmental Precaution : Prevent the chemical from entering drains or waterways.[3]
-
Final Disposal : All waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[3][5]
Emergency Procedures: A Validated Response System
In the event of an exposure, a swift and correct response is critical.
-
Skin Contact : Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists (as per H315), seek medical attention.[2]
-
Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice.[2][5]
-
Inhalation : Move the person into fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2]
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[5]
References
-
Angene Chemical. (2021). Safety Data Sheet: Cyclobutanecarboxylic acid, 1-amino-, hydrochloride. Retrieved from [Link]
-
American Elements. (n.d.). 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride. Retrieved from [Link]
-
Namasivayam, V., & De, S. (2003). The application of cyclobutane derivatives in organic synthesis. Synthesis, 2003(13), 1909-1933. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
